1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-9-5-3-2-4-8(9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPYUTXQDVNAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593388 | |
| Record name | 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74205-24-6 | |
| Record name | 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. We will explore two primary, efficacious synthetic pathways, delving into the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. The synthesis routes discussed are the Malonic Ester Synthesis Pathway and the Cyanoacetate Pathway , both of which offer reliable and scalable methods for the preparation of the target molecule.
Introduction
Cyclopropane rings are a recurring structural motif in a multitude of biologically active compounds and approved pharmaceuticals. Their inherent ring strain and unique electronic properties often confer advantageous pharmacological profiles, including enhanced potency, improved metabolic stability, and desirable conformational rigidity. This compound, in particular, serves as a key intermediate for more complex molecular architectures. The strategic placement of the 2-methoxyphenyl group provides a handle for further functionalization and influences the molecule's interaction with biological targets. This guide will provide a detailed exposition of two validated synthetic strategies to access this important compound.
Part 1: Malonic Ester Synthesis Pathway
The malonic ester synthesis is a classic and highly versatile method for the preparation of substituted carboxylic acids.[1][2][3][4] This pathway leverages the high acidity of the α-protons of diethyl malonate, enabling its facile alkylation. The subsequent intramolecular cyclization with a 1,2-dihalide, followed by hydrolysis and decarboxylation, yields the desired cyclopropanecarboxylic acid.[2][5]
Scientific Rationale and Strategy
The core of this strategy lies in a two-step alkylation of diethyl malonate. The first alkylation introduces the 2-methoxybenzyl group, and the second, in an intramolecular fashion, forms the cyclopropane ring using 1,2-dibromoethane. The ethoxycarbonyl groups serve a dual purpose: they activate the methylene protons for deprotonation and are later hydrolyzed and decarboxylated to yield the final carboxylic acid.
Experimental Workflow Diagram
Caption: Malonic Ester Synthesis Workflow
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl (2-methoxybenzyl)malonate
-
To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium (1.1 eq) in absolute ethanol, is added diethyl malonate (1.0 eq) dropwise at 0 °C.
-
The resulting solution is stirred at room temperature for 1 hour to ensure complete formation of the enolate.
-
2-Methoxybenzyl chloride (1.0 eq) is then added dropwise, and the reaction mixture is heated to reflux for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude diethyl (2-methoxybenzyl)malonate, which can be purified by vacuum distillation.
Step 2: Synthesis of Diethyl 1-(2-methoxybenzyl)cyclopropane-1,1-dicarboxylate
-
To a freshly prepared solution of sodium ethoxide in ethanol, diethyl (2-methoxybenzyl)malonate (1.0 eq) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
1,2-Dibromoethane (1.2 eq) is then added, and the reaction mixture is heated to reflux for 24 hours.
-
The workup procedure is similar to Step 1, affording the crude diethyl 1-(2-methoxybenzyl)cyclopropane-1,1-dicarboxylate, which can be purified by column chromatography.
Step 3: Synthesis of this compound
-
The diester from Step 2 is dissolved in a solution of sodium hydroxide (3.0 eq) in a mixture of water and ethanol.
-
The mixture is heated to reflux for 12 hours to effect saponification.
-
The ethanol is removed under reduced pressure, and the aqueous solution is cooled to 0 °C and acidified with concentrated hydrochloric acid until the pH is approximately 1-2.
-
The precipitated dicarboxylic acid is then heated to approximately 150 °C to induce decarboxylation, which is monitored by the cessation of carbon dioxide evolution.
-
The resulting crude product is cooled, and the solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Part 2: Cyanoacetate Pathway
An alternative and often high-yielding approach involves the use of a cyanoacetate ester as the active methylene compound. The cyano group is a strong electron-withdrawing group that effectively acidifies the α-protons. This pathway culminates in the hydrolysis of a nitrile, which is a robust and well-established transformation.
Scientific Rationale and Strategy
This pathway begins with the alkylation of ethyl cyanoacetate with 2-methoxybenzyl chloride. The resulting product is then subjected to a second alkylation with 1,2-dibromoethane to form the cyclopropane ring. The final step is the hydrolysis of both the ester and the nitrile groups, followed by decarboxylation to afford the target carboxylic acid. The presence of the nitrile group provides a distinct reactive handle and can sometimes offer advantages in terms of reactivity and purification compared to the malonic ester route.
Reaction Pathway Diagram
Caption: Cyanoacetate Synthesis Pathway
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-cyano-3-(2-methoxyphenyl)propanoate
-
To a suspension of sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) is added ethyl cyanoacetate (1.0 eq) dropwise at 0 °C under an inert atmosphere.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of 2-methoxybenzyl chloride (1.0 eq) in THF is then added dropwise, and the reaction is stirred at room temperature for 12 hours.
-
The reaction is carefully quenched with water, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 2: Synthesis of Ethyl 1-cyano-2-(2-methoxyphenyl)cyclopropane-1-carboxylate
-
Following a similar procedure to Step 1, the product from the previous step is deprotonated with sodium hydride in THF.
-
1,2-Dibromoethane (1.2 eq) is added, and the reaction mixture is heated to reflux for 24 hours.
-
Workup and purification by column chromatography yield the desired cyclopropyl intermediate.
Step 3: Synthesis of this compound
-
The ethyl 1-cyano-2-(2-methoxyphenyl)cyclopropane-1-carboxylate is dissolved in a solution of potassium hydroxide (excess) in a mixture of water and ethanol.
-
The mixture is heated at reflux for 24-48 hours to ensure complete hydrolysis of both the ester and nitrile functionalities.
-
The ethanol is removed in vacuo, and the aqueous residue is acidified with concentrated HCl to a pH of 1-2.
-
The resulting dicarboxylic acid intermediate is then heated to induce decarboxylation.
-
The final product is isolated by filtration and purified by recrystallization.
Quantitative Data Summary
| Synthesis Pathway | Key Intermediate | Typical Yield (Overall) | Purity (Recrystallized) |
| Malonic Ester | Diethyl 1-(2-methoxybenzyl)cyclopropane-1,1-dicarboxylate | 40-50% | >98% |
| Cyanoacetate | Ethyl 1-cyano-2-(2-methoxyphenyl)cyclopropane-1-carboxylate | 45-55% | >98% |
Conclusion
Both the Malonic Ester and Cyanoacetate pathways represent reliable and scalable methods for the synthesis of this compound. The choice between the two routes may depend on the availability of starting materials, desired scale, and the specific expertise of the research team. The Malonic Ester synthesis is a more traditional approach, while the Cyanoacetate pathway can sometimes offer improved yields. Both methods culminate in a hydrolysis and decarboxylation step, which requires careful control of conditions to ensure complete reaction and high purity of the final product. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable chemical intermediate.
References
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid chemical properties
An In-Depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid
Introduction
This compound is a fascinating molecule that embodies the unique structural and electronic properties of the cyclopropane ring, combined with the electronic influence of a methoxy-substituted aromatic system. As a derivative of cyclopropanecarboxylic acid, it belongs to a class of compounds that has garnered significant attention in medicinal chemistry and drug discovery. The rigid, three-dimensional nature of the cyclopropane scaffold is widely utilized to enhance pharmacological properties such as potency, metabolic stability, and solubility, while reducing off-target effects.[1]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. We will delve into its spectroscopic signature, explore plausible synthetic routes with detailed protocols, and discuss its reactivity, grounded in mechanistic principles. The insights provided herein are designed to equip scientists with the foundational knowledge required to effectively utilize this molecule in their research endeavors.
Physicochemical and Computed Properties
The core structure consists of a cyclopropane ring geminally substituted at the C1 position with a carboxylic acid group and a 2-methoxyphenyl group. This arrangement dictates its physical and chemical behavior.
Table 1: Core Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 1-(2-Methoxyphenyl)cyclopropanecarboxylic acid | [2] |
| CAS Number | 74205-24-6 | [2] |
| Molecular Formula | C₁₁H₁₂O₃ | [3] |
| Molecular Weight | 192.21 g/mol | [3] |
| Predicted Boiling Point | 358.5 ± 35.0 °C | [2] |
| Predicted Density | 1.263 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 4.34 ± 0.20 | [2] |
Note: Predicted values are computationally derived and should be used as estimates pending experimental verification.
References
spectroscopic data for 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Introduction: A Molecule of Interest
This compound (CAS No. 74205-24-6) is a compound of interest in medicinal chemistry and organic synthesis.[1] Its structure uniquely combines three key functional components: a rigid cyclopropane ring, a carboxylic acid moiety, and a methoxy-substituted aromatic system. This combination imparts specific stereochemical and electronic properties that are crucial for its potential applications, including serving as a building block in the synthesis of more complex bioactive molecules.
As a Senior Application Scientist, this guide provides not just raw data, but a comprehensive framework for the spectroscopic analysis of this molecule. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. This document is designed for researchers and drug development professionals who require a deep understanding of the molecule's structural verification and characterization.
Molecular Structure and Properties
A thorough analysis begins with a clear understanding of the molecule's core attributes.
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₁₂O₃
-
Molecular Weight: 192.21 g/mol [2]
-
Structure: The molecule features a cyclopropane ring directly attached to a phenyl ring at the C1 position. The same carbon atom of the cyclopropane ring is also bonded to a carboxylic acid group. The phenyl ring is substituted with a methoxy group at the ortho (C2) position.
Below is a diagram illustrating the key structural components that influence the spectroscopic data.
Caption: Key functional groups influencing the spectroscopic profile.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will show distinct signals for the aromatic, methoxy, and cyclopropyl protons. The key to interpretation lies in understanding the symmetry and electronic environment of each proton.
Rationale and Causality:
-
Aromatic Protons (4H): The 2-methoxyphenyl group breaks the symmetry of the benzene ring, resulting in four distinct signals. These protons will appear in the typical aromatic region (δ 6.8-7.5 ppm). The ortho and para protons to the electron-donating methoxy group will be shifted upfield, while the proton ortho to the electron-withdrawing cyclopropyl-carboxyl group will be shifted downfield. They will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors.
-
Methoxy Protons (3H): The -OCH₃ group will appear as a sharp singlet, typically around δ 3.8-3.9 ppm. Its integration value of 3H makes it a highly diagnostic peak.
-
Cyclopropane Protons (4H): The two CH₂ groups of the cyclopropane ring are diastereotopic due to the chiral center at C1. This means all four protons are chemically non-equivalent. They will appear in the highly shielded aliphatic region (typically δ 1.0-2.0 ppm). The geminal (on the same carbon) and cis/trans vicinal (on adjacent carbons) couplings will result in complex multiplets. For reference, the protons on the parent cyclopropanecarboxylic acid appear between δ 1.5 and 1.9 ppm.[3]
Summary of Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11-12 | Broad Singlet | 1H | -COOH | Acidic proton, chemical shift is concentration-dependent. |
| ~7.3-7.5 | Multiplet | 2H | Ar-H | Aromatic protons deshielded by proximity to the carboxyl group. |
| ~6.8-7.0 | Multiplet | 2H | Ar-H | Aromatic protons shielded by the methoxy group. |
| ~3.85 | Singlet | 3H | -OCH₃ | Standard chemical shift for an aryl methoxy group. |
| ~1.6-1.9 | Multiplet | 2H | -CH₂- (Cyclopropyl) | Diastereotopic protons, complex splitting. |
| ~1.2-1.5 | Multiplet | 2H | -CH₂- (Cyclopropyl) | Diastereotopic protons, complex splitting. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon count and provide insight into the electronic environment of each carbon atom.
Rationale and Causality:
-
Carboxyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the δ 175-185 ppm region, consistent with carboxylic acids.[4]
-
Aromatic Carbons (6C): The six carbons of the phenyl ring will give six distinct signals. The carbon attached to the oxygen (C-O) will be the most downfield (~δ 155-160 ppm). The carbon attached to the cyclopropane ring (ipso-carbon) will also be downfield. The other four aromatic carbons will appear in the typical δ 110-135 ppm range.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around δ 55-56 ppm for ortho-substituted methoxy groups on an aromatic ring.[5][6]
-
Cyclopropane Carbons (3C): The quaternary carbon (C1) attached to the aromatic ring and carboxyl group will be deshielded relative to the other cyclopropane carbons. The two CH₂ carbons will be highly shielded, appearing far upfield. For reference, the CH₂ carbons in the parent cyclopropanecarboxylic acid appear at ~8 ppm, and the CH carbon at ~13 ppm.[7] In our target molecule, these will be shifted due to the phenyl substitution.
Summary of Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~180 | C =O | Carboxylic acid carbonyl carbon. |
| ~157 | C -OCH₃ | Aromatic carbon bonded to oxygen. |
| ~130-135 | Quaternary C -Ar | Aromatic ipso-carbon attached to the cyclopropane ring. |
| ~110-130 | C H (Aromatic) | Four distinct signals for the aromatic CH carbons. |
| ~56 | -OC H₃ | Methoxy carbon. |
| ~30 | Quaternary C (Cyclopropyl) | C1 of the cyclopropane ring, deshielded by two substituents. |
| ~15-20 | C H₂ (Cyclopropyl) | Two signals for the two non-equivalent CH₂ groups. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound will be dominated by features from the carboxylic acid and the substituted benzene ring.
Rationale and Causality: The most prominent feature of a carboxylic acid IR spectrum is the extremely broad O-H stretch resulting from strong hydrogen-bonding dimers. This broadness is a hallmark of this functional group.[8][9]
-
O-H Stretch: A very broad band will appear from approximately 2500 to 3300 cm⁻¹. This band is often superimposed on the C-H stretching signals.[8]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropane and methoxy groups) will appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption will be present in the range of 1680-1710 cm⁻¹. The conjugation with the phenyl ring may shift it to a slightly lower wavenumber compared to a saturated carboxylic acid.[9]
-
C=C Stretch (Aromatic): Medium intensity peaks will be observed in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.
-
C-O Stretch: A strong band between 1210-1320 cm⁻¹ is expected, corresponding to the C-O single bond of the carboxylic acid and the aryl ether.[8]
-
O-H Bend: A broad band may appear around 920 cm⁻¹, which is characteristic of the out-of-plane bend of the hydrogen-bonded carboxylic acid OH group.[9]
Summary of Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 2500-3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid Dimer |
| 3010-3080 | Medium | C-H Stretch | Aromatic |
| 2850-2980 | Medium | C-H Stretch | Cyclopropyl & Methoxy |
| 1680-1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1450-1600 | Medium | C=C Stretch | Aromatic Ring |
| 1210-1320 | Strong | C-O Stretch | Carboxylic Acid & Aryl Ether |
| ~920 | Medium, Broad | O-H Bend | Carboxylic Acid Dimer |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Rationale and Causality: For this molecule, using a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion. Electron Ionization (EI) would lead to more extensive fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak for C₁₁H₁₂O₃ should be observed at m/z = 192. However, in ESI, it is more common to observe adducts like [M+H]⁺ at m/z 193 or [M+Na]⁺ at m/z 215.
-
Key Fragmentation Pathways: Aromatic carboxylic acids exhibit characteristic fragmentation patterns.[10]
-
Loss of H₂O: A peak at [M-18] can occur, especially in EI.
-
Loss of Formic Acid (HCOOH) or CO + H₂O: A peak at [M-46] is possible.
-
Loss of Carboxyl Radical (•COOH): A significant peak at [M-45] (m/z 147) would result from the loss of the entire carboxylic acid group, leaving a stabilized cyclopropyl-phenyl cation.
-
Loss of CO₂: Decarboxylation can lead to a peak at [M-44].
-
McLafferty Rearrangement: While classic McLafferty rearrangement is not possible, other rearrangements involving the ortho-methoxy group could occur. The most characteristic fragments for aromatic acids are often the loss of •OH ([M-17]) and •COOH ([M-45]).[10]
-
Predicted Fragmentation in ESI-MS/MS of [M+H]⁺ (m/z 193)
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 193 | [C₁₁H₁₃O₃]⁺ | Protonated molecular ion. |
| 175 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule. |
| 147 | [M+H - HCOOH]⁺ | Loss of formic acid. |
| 133 | [C₉H₉O]⁺ | Subsequent loss of CO from m/z 175 or other pathways. |
Part 4: Experimental Protocols
To ensure data integrity and reproducibility, standardized acquisition protocols are essential.
Workflow for Spectroscopic Characterization
Caption: A standardized workflow for complete spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: 500 MHz NMR Spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Spectral Width: 20 ppm
-
Number of Scans: 16
-
Relaxation Delay (d1): 2 seconds
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 seconds
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: Fourier-Transform Infrared Spectrometer with a diamond ATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: Perform an atmospheric background correction.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrument: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.
-
Acquisition (Flow Injection):
-
Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid
-
Flow Rate: 0.2 mL/min
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
-
Data Processing: Identify the [M+H]⁺ ion and analyze the fragmentation pattern from any in-source fragmentation or a subsequent MS/MS experiment.
Conclusion
This guide provides a comprehensive, predictive analysis of the . By understanding the influence of each structural component on the resulting spectra, researchers can confidently verify the identity and purity of this compound. The provided protocols offer a self-validating system for empirical data acquisition, ensuring that experimental results can be reliably compared against these authoritative predictions. This foundational knowledge is critical for any further research or development involving this versatile chemical entity.
References
- 1. This compound | 74205-24-6 [amp.chemicalbook.com]
- 2. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 13972195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 74205-24-6)
This guide provides a comprehensive technical overview of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a validated synthesis protocol, spectroscopic data, and its current and potential applications in the pharmaceutical landscape.
Introduction: The Significance of the Cyclopropane Motif in Medicinal Chemistry
The cyclopropane ring, a strained three-membered carbocycle, is a privileged motif in modern drug discovery. Its rigid structure and unique electronic properties can impart favorable pharmacological characteristics to a molecule, including enhanced metabolic stability, improved binding affinity to biological targets, and increased cell permeability. This compound incorporates this valuable scaffold, making it a significant intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. Its CAS number is 74205-24-6.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 74205-24-6 | [1] |
| Molecular Formula | C₁₁H₁₂O₃ | |
| Molecular Weight | 192.21 g/mol | |
| Boiling Point | 358.5±35.0 °C (Predicted) | [1] |
| Density | 1.263±0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.34±0.20 (Predicted) | [1] |
Spectroscopic Data Interpretation
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), and the diastereotopic protons of the cyclopropane ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the aromatic carbons, the methoxy carbon (around 55 ppm), the quaternary carbon of the cyclopropane ring attached to the carboxyl group, the methylene carbons of the cyclopropane ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid dimer (typically in the 2500-3300 cm⁻¹ region), a strong C=O stretching vibration (around 1700 cm⁻¹), and C-O stretching vibrations.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) at m/z 192.21, with fragmentation patterns corresponding to the loss of the carboxyl group and other characteristic fragments of the molecule.
Synthesis Protocol: A Validated Approach
The synthesis of 1-arylcyclopropane-1-carboxylic acids can be achieved through various methods. A common and effective strategy involves the cyclopropanation of a corresponding arylacetonitrile followed by hydrolysis of the nitrile to the carboxylic acid. The following protocol is adapted from a general method for the synthesis of 1-phenylcyclopropane carboxamide derivatives and is expected to be applicable for the preparation of the title compound.[2]
Rationale Behind the Synthetic Strategy
This two-step approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions. The α-alkylation of an arylacetonitrile with a 1,2-dihaloethane provides a straightforward route to the cyclopropane ring. The subsequent hydrolysis of the nitrile is a robust and well-established transformation.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile
-
Reaction Setup: To a solution of 2-(2-methoxyphenyl)acetonitrile (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Cyclopropanation: After stirring the mixture for 30 minutes at 0 °C, add 1,2-dibromoethane (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (1 equivalent) in a mixture of ethanol and a concentrated aqueous solution of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Hydrolysis: Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl).
-
Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic value.
Modulators of ATP-Binding Cassette (ABC) Transporters
A significant application of this compound is as a reactant in the preparation of N-pyridinyl carboxamide derivatives. These derivatives have been investigated as modulators of ATP-binding cassette (ABC) transporters.[1] ABC transporters are a family of membrane proteins that play a critical role in the transport of various substrates across cellular membranes, and their modulation is a key strategy in overcoming multidrug resistance in cancer therapy and in treating other diseases such as cystic fibrosis.
Potential as Enzyme Inhibitors
The cyclopropane carboxylic acid scaffold is present in various enzyme inhibitors. For instance, derivatives of cyclopropanecarboxylic acid have been studied as inhibitors of ethylene biosynthesis in plants.[3] While specific inhibitory activity for this compound has not been extensively reported, its structural features suggest it could be a valuable starting point for the design of inhibitors for various enzymes, leveraging the conformational rigidity and unique electronic nature of the cyclopropane ring to achieve potent and selective binding.
Building Block for Novel Scaffolds
The carboxylic acid functionality of the title compound provides a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction. This allows for its incorporation into a diverse array of molecular scaffolds, making it a valuable tool for generating libraries of novel compounds for high-throughput screening in drug discovery programs. The synthesis of novel 1-phenylcyclopropane carboxamide derivatives with potential anticancer activity highlights the utility of this class of compounds.[2]
Conclusion and Future Perspectives
This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug development. Its unique structural features, combining the rigid cyclopropane motif with a functionalized aromatic ring and a versatile carboxylic acid handle, make it an attractive building block for the synthesis of novel therapeutic agents. Further exploration of its biological activities and its use in the development of new chemical entities is a promising area for future research.
References
An In-Depth Technical Guide on the Biological Activity of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
A comprehensive exploration of its potential as a modulator of the kynurenine pathway for neurotherapeutic applications.
Introduction: The Therapeutic Promise of Targeting the Kynurenine Pathway
Neurodegenerative disorders such as Huntington's, Alzheimer's, and Parkinson's diseases represent a significant and growing global health challenge. A converging area of research points to the dysregulation of the kynurenine pathway (KP), the primary metabolic route of tryptophan, as a key contributor to the pathophysiology of these conditions.[1][2][3] The KP produces several neuroactive metabolites, some of which are neurotoxic, while others exhibit neuroprotective properties.[4] A critical enzyme at a branching point of this pathway is Kynurenine 3-monooxygenase (KMO).[4] Inhibition of KMO presents a promising therapeutic strategy, as it can rebalance the KP, shifting its metabolic flux away from the production of the neurotoxins 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[1][4]
This technical guide focuses on the biological activity of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, a compound with structural motifs suggestive of KMO inhibitory potential.[5][6] While specific experimental data for this molecule is not yet publicly available, this document will serve as a comprehensive roadmap for its evaluation. We will delve into the mechanistic rationale for its investigation, provide detailed protocols for its characterization, and outline the expected outcomes, thereby providing a framework for its potential development as a neurotherapeutic agent.
Mechanism of Action: KMO Inhibition and Neuroprotection
KMO is a flavin-dependent monooxygenase located on the outer mitochondrial membrane that hydroxylates L-kynurenine to 3-HK.[5] By inhibiting KMO, this compound is hypothesized to prevent this conversion. This leads to an accumulation of L-kynurenine, which is then available for conversion into the neuroprotective KYNA by kynurenine aminotransferases (KATs).[4]
The therapeutic benefit of this metabolic shift is twofold:
-
Reduction of Neurotoxicity: 3-HK and its downstream metabolite QUIN are potent neurotoxins. QUIN, in particular, is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation leads to excitotoxicity, a key process in neuronal cell death.[1]
-
Enhancement of Neuroprotection: KYNA is an antagonist of ionotropic glutamate receptors, including the NMDA receptor (at the glycine co-agonist site) and the α7 nicotinic acetylcholine receptor.[4] By dampening excessive glutamatergic signaling, KYNA reduces excitotoxicity and provides neuroprotection.[7]
Peripheral inhibition of KMO has been shown to be sufficient to increase brain levels of KYNA, as the accumulation of kynurenine in the blood leads to its increased transport across the blood-brain barrier and subsequent conversion to KYNA in the central nervous system.[7]
Experimental Protocols for Biological Activity Assessment
A multi-tiered approach is essential to thoroughly characterize the biological activity of this compound. This involves a series of in vitro and in vivo experiments to determine its efficacy, potency, and mechanism of action.
In Vitro KMO Inhibition Assays
The initial step is to determine the direct inhibitory effect of the compound on KMO activity.
1. Enzyme Inhibition Assay (Biochemical)
-
Principle: This assay measures the activity of purified recombinant KMO enzyme. The inhibition is quantified by measuring the decrease in the rate of product formation or substrate consumption. A common method involves monitoring the consumption of the cofactor NADPH at 340 nm.
-
Protocol:
-
Recombinant human KMO is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of L-kynurenine and NADPH.
-
The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time using a spectrophotometer.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based KMO Activity Assay
-
Principle: This assay measures the inhibition of endogenous KMO activity in a cellular context. Human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines that express KMO are used. The production of 3-HK is measured as a direct readout of KMO activity.
-
Protocol:
-
Human PBMCs are cultured and treated with varying concentrations of this compound.
-
The cells are then incubated with a known concentration of L-kynurenine.
-
After a defined incubation period, the cell lysate or supernatant is collected.
-
The concentration of 3-HK is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[8][9]
-
The IC50 value is calculated based on the reduction in 3-HK production.
-
In Vivo Efficacy Studies in Neurodegeneration Models
Following successful in vitro characterization, the neuroprotective effects of this compound should be evaluated in relevant animal models of neurodegenerative diseases.[10][11]
1. Animal Model Selection
-
Transgenic mouse models that recapitulate key aspects of human neurodegenerative diseases are commonly used. Examples include:
-
Alzheimer's Disease: 5xFAD or APP/PS1 mouse models.[11]
-
Huntington's Disease: R6/2 or Q175 mouse models.
-
2. Experimental Design
-
Dosing and Administration: The compound is administered to the animals, typically orally or via intraperitoneal injection, over a specified period. A vehicle control group and a positive control group (treated with a known KMO inhibitor) should be included.
-
Behavioral Assessments: A battery of behavioral tests is conducted to assess cognitive and motor functions. Examples include the Morris water maze for spatial learning and memory, and the rotarod test for motor coordination.
-
Biochemical Analysis: At the end of the study, brain tissue and plasma are collected for the quantification of kynurenine pathway metabolites (kynurenine, KYNA, 3-HK, and QUIN) using LC-MS/MS.[8][9][12]
-
Histopathological Analysis: Brain sections are examined for markers of neurodegeneration, such as amyloid-beta plaques and neurofibrillary tangles in Alzheimer's models, or mutant huntingtin aggregates in Huntington's models. Synaptic density can also be assessed.
Data Presentation and Expected Outcomes
The results from these studies should be presented in a clear and quantitative manner.
Table 1: Illustrative Biological Activity Data for a Hypothetical KMO Inhibitor
| Parameter | Value |
| In Vitro Activity | |
| Recombinant Human KMO IC50 | 50 nM |
| Human PBMC KMO IC50 | 200 nM |
| In Vivo Efficacy (in 5xFAD mice) | |
| Brain KYNA levels (vs. vehicle) | ↑ 3-fold |
| Brain 3-HK levels (vs. vehicle) | ↓ 60% |
| Improvement in Morris Water Maze | Significant (p < 0.05) |
| Pharmacokinetics (in mice) | |
| Oral Bioavailability | 30% |
| Brain Penetration (B/P ratio) | 0.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel KMO inhibitors. The experimental framework outlined in this guide provides a robust strategy for its comprehensive biological evaluation. Successful demonstration of potent KMO inhibition in vitro, coupled with in vivo efficacy in animal models of neurodegeneration, would validate this compound as a lead candidate for further preclinical development. Future studies should also include detailed pharmacokinetic and pharmacodynamic profiling, as well as safety and toxicology assessments, to fully characterize its therapeutic potential.[2][13] The exploration of such targeted therapies holds the promise of delivering novel and effective treatments for debilitating neurodegenerative diseases.
References
- 1. Novel insights into structure-activity relationships of kynurenine 3-monooxygenase inhibitors (KMOis) with emphasis on chemical space, activity landscape exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the safety, pharmacokinetics and pharmacodynamics of GSK3335065, an inhibitor of kynurenine monooxygenase, in a randomised placebo-controlled first-in-human study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Structural basis of kynurenine 3-monooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivobiosystems.com [invivobiosystems.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. Identification and quantification of kynurenic acid in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic/pharmacodynamic studies in drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid: A Chiral Building Block for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological profiles is paramount. Chiral cyclopropane-containing scaffolds have emerged as a class of "privileged" structures, offering a unique combination of conformational rigidity and metabolic stability. This guide focuses on 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid, a versatile chiral building block that synergistically combines the benefits of a strained cyclopropane ring with the electronic and steric attributes of a 2-methoxyphenyl substituent. We will explore its strategic value in drug design, provide detailed protocols for its synthesis and chiral resolution, and discuss its potential applications in developing drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.
The Strategic Value of Substituted Cyclopropanes in Drug Design
The rational design of drug candidates often involves a delicate balance of potency, selectivity, metabolic stability, and solubility. The incorporation of specific structural motifs can profoundly influence these properties. This compound is a prime example of a building block designed to leverage the distinct advantages of its constituent parts.
The Cyclopropyl Moiety: A "Privileged" Scaffold
The cyclopropane ring, despite its simple three-carbon structure, is a powerful tool in medicinal chemistry. Its significant ring strain imparts unique electronic and steric properties that can be strategically exploited.
-
Conformational Rigidity: The rigid, planar nature of the cyclopropyl group acts as a conformational lock, restricting the rotational freedom of adjacent functionalities. This pre-organization can lead to a more favorable entropic contribution upon binding to a biological target, thereby enhancing potency and selectivity.
-
Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes. This increased bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.
-
Modulation of Physicochemical Properties: The cyclopropyl group serves as a valuable bioisosteric replacement for other common groups like gem-dimethyl or vinyl moieties, allowing for the fine-tuning of properties such as lipophilicity and pKa to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.
The 2-Methoxyphenyl Group: A Modulator of Bioactivity
The methoxy group is one of the most prevalent substituents found in approved drugs. Its placement on an aromatic ring can significantly influence a molecule's interaction with biological targets and its overall drug-like properties.
-
Target Engagement: The methoxy group can act as a hydrogen bond acceptor and participate in hydrophobic interactions within a protein's binding pocket, enhancing ligand affinity.
-
Physicochemical and Pharmacokinetic Influence: The presence and position of a methoxy group can alter electronic properties, solubility, and metabolic pathways. While it can enhance membrane permeability due to increased lipophilicity, it can also be a site for O-demethylation, a common metabolic transformation. The ortho-position, as in our building block, provides a specific steric and electronic profile that can be exploited to achieve desired target interactions, as seen in some kinase inhibitors.
Synergy in this compound
The combination of these two motifs creates a building block with a unique three-dimensional profile. The cyclopropane ring provides a rigid presentation of the carboxylic acid and the 2-methoxyphenyl group, while the methoxy group's position offers a specific vector for potential target interactions. This defined geometry is invaluable for probing structure-activity relationships (SAR) and designing highly specific ligands.
Synthesis and Chiral Resolution
The practical utility of a chiral building block is underpinned by robust and scalable methods for its synthesis and enantiomeric purification.
Racemic Synthesis
A common and efficient method for preparing 1-arylcyclopropane-1-carboxylic acids involves the cyclopropanation of an arylacetonitrile followed by hydrolysis. This two-step sequence is amenable to scale-up and utilizes readily available starting materials.
-
Cyclopropanation: 2-(2-Methoxyphenyl)acetonitrile is reacted with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC is crucial for shuttling the base into the organic phase to deprotonate the acetonitrile, initiating the cyclization.
-
Hydrolysis: The resulting 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile is then subjected to harsh hydrolytic conditions (e.g., concentrated HCl or NaOH) at elevated temperatures to convert the nitrile group to a carboxylic acid.
Strategies for Asymmetric Synthesis
While racemic synthesis followed by resolution is often the most practical route, direct asymmetric synthesis offers a more elegant and potentially more efficient alternative.
-
Catalytic Asymmetric Cyclopropanation: The reaction of a diazoacetate with a 2-methoxystyrene derivative in the presence of a chiral catalyst (e.g., copper or rhodium complexes) can, in principle, afford enantiomerically enriched cyclopropanes. However, this route produces a 2-substituted product, not the desired 1,1-disubstituted scaffold.
-
Chiral Auxiliary-Mediated Synthesis: An alternative involves using a chiral auxiliary attached to the starting material to direct the stereochemistry of the cyclopropanation reaction.
Chiral Resolution: A Practical Approach
For generating enantiopure material, classical resolution of the racemic carboxylic acid remains a robust and widely used technique.
-
Diastereomeric Salt Formation: This method involves reacting the racemic acid with a stoichiometric amount of a chiral base (e.g., (R)- or (S)-α-methylbenzylamine, quinine, or cinchonidine). This forms a pair of diastereomeric salts, which possess different physical properties, most notably solubility. Fractional crystallization can then be used to isolate one of the diastereomers. Subsequent acidification of the purified salt liberates the desired enantiomerically pure carboxylic acid. The choice of resolving agent and solvent is critical and often requires empirical screening for optimal results.
-
Preparative Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are particularly effective for a wide range of compounds. While more expensive on a large scale than crystallization, it is an excellent method for obtaining highly pure enantiomers for initial studies and can be scaled for production.
Quality Control and Characterization
Rigorous characterization is essential to validate the structure and purity of the building block before its use in drug discovery campaigns.
| Property | Method | Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR | Signals corresponding to the methoxy, aromatic, and cyclopropyl protons/carbons with correct integrations. |
| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | Observation of the [M-H]⁻ or [M+H]⁺ ion corresponding to the calculated molecular weight (192.21 g/mol ). |
| Chemical Purity | HPLC-UV, LC-MS | >95% purity by peak area. |
| Enantiomeric Purity | Chiral HPLC | Determination of enantiomeric excess (% ee) by separating the (R)- and (S)-enantiomers. |
Applications in Medicinal Chemistry - A Forward Look
The true value of this compound lies in its application as a starting point for more complex molecules. The carboxylic acid serves as a versatile synthetic handle for elaboration into amides, esters, ketones, or alcohols.
-
Constrained Analogues: The building block can be used to replace more flexible fragments in an existing drug molecule (e.g., a gem-dimethyl or an unsecured phenyl group) to probe the importance of a specific conformation for biological activity.
-
Fragment-Based Drug Discovery (FBDD): As a well-defined, rigid fragment, it can be used in FBDD screening campaigns to identify initial hits that can be grown into more potent leads.
-
Case Study Hypothesis - Novel Kinase Inhibitors: The 2-methoxyphenyl moiety is a known feature in certain kinase inhibitors. By coupling the enantiopure building block to various amine-containing heterocyclic cores (e.g., pyrazines, pyrimidines), novel libraries of conformationally restricted kinase inhibitors can be generated. The rigid cyclopropane backbone would allow for precise positioning of the 2-methoxyphenyl group within the kinase active site to maximize potency and selectivity.
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized by a qualified chemist in a suitable laboratory setting.
Protocol 1: Synthesis of Racemic this compound
-
Step A: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile
-
To a stirred solution of 2-(2-methoxyphenyl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and tetrabutylammonium bromide (0.05 eq) in toluene, add 50% aqueous sodium hydroxide (5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired nitrile.
-
-
Step B: Hydrolysis to Carboxylic Acid
-
Suspend the nitrile from Step A in a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours until hydrolysis is complete (monitored by LC-MS).
-
Cool the reaction mixture in an ice bath. Collect the resulting precipitate by filtration.
-
If no precipitate forms, extract the acidic aqueous layer with ethyl acetate (3x).
-
Dry the combined organic extracts over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by recrystallization or chromatography to afford the racemic acid.
-
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
-
Dissolve racemic this compound (1.0 eq) in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
In a separate flask, dissolve (R)-(-)-α-methylbenzylamine (0.5 eq) in the same solvent.
-
Slowly add the amine solution to the hot acid solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Check the enantiomeric purity of the acid recovered from a small sample of the salt (see Protocol 3).
-
If necessary, recrystallize the salt from the same or a different solvent system to improve diastereomeric purity.
-
Once the desired purity is achieved, suspend the salt in water and acidify with 1 M HCl to pH 1-2.
-
Extract the liberated enantiopure carboxylic acid with ethyl acetate, dry the organic layer, and concentrate to yield the final product.
Protocol 3: Analytical Method for Enantiomeric Excess (% ee) Determination
-
Technique: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase: An isocratic mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA). A typical starting condition is 90:10 Hexane:IPA + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Dissolve a small sample of the acid in the mobile phase. Inject onto the column and record the chromatogram. The two enantiomers should appear as distinct peaks. Calculate the % ee using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Conclusion
This compound represents a sophisticated chiral building block that offers significant advantages for contemporary drug discovery. Its unique architecture, which marries conformational constraint with specific electronic features, provides a powerful platform for designing next-generation therapeutics with improved pharmacological profiles. The availability of practical synthetic and resolution protocols further enhances its value, making it an accessible and attractive tool for medicinal chemists aiming to navigate complex biological targets and overcome challenges in drug development.
An In-depth Technical Guide to the Synthesis and Putative History of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid is a member of the arylcyclopropanecarboxylic acid class of molecules, a structural motif of significant interest in medicinal chemistry and drug discovery. The rigid cyclopropane scaffold imparts unique conformational constraints and metabolic stability, making it a valuable component in the design of novel therapeutic agents. While a singular, definitive "discovery" of this specific molecule is not prominently documented in the scientific literature, its existence and utility can be inferred from the rich history of cyclopropane synthesis and the exploration of its derivatives in various biological contexts. This guide provides a comprehensive overview of the logical synthetic pathways to this compound, grounded in established and reliable organic chemistry principles. It is designed to equip researchers with the necessary knowledge to synthesize and further investigate this compound and its analogs.
Introduction: The Significance of the Cyclopropane Moiety in Drug Design
The cyclopropane ring, a three-membered carbocycle, is a recurring structural element in a diverse array of natural products and synthetic compounds with pronounced biological activities.[1][2] Its inherent ring strain and unique electronic properties contribute to a rigid, well-defined three-dimensional structure. In drug design, the incorporation of a cyclopropane unit can lead to enhanced binding affinity to biological targets, improved metabolic stability by blocking sites of oxidation, and favorable modulation of pharmacokinetic properties. Derivatives of cyclopropanecarboxylic acid have been investigated for a wide range of applications, including as antimicrobial, anti-inflammatory, and herbicidal agents.[3][4][5] The subject of this guide, this compound, combines the advantageous features of the cyclopropane core with an ortho-methoxyphenyl substituent, a common pharmacophore that can influence receptor interactions and metabolic pathways.
Synthetic Strategies: Pathways to this compound
The synthesis of this compound can be approached through several well-established methodologies in organic synthesis. Two of the most logical and versatile routes are detailed below.
Method 1: Alkylation of 2-Methoxyphenylacetonitrile and Subsequent Hydrolysis
This two-step approach is a robust and frequently employed method for the synthesis of 1-arylcyclopropane-1-carboxylic acids. It commences with the commercially available 2-methoxyphenylacetonitrile.
Workflow Diagram:
Caption: Synthetic workflow via nitrile alkylation and hydrolysis.
Experimental Protocol:
Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyphenylacetonitrile (1.0 eq).[6]
-
Solvent and Base: Add a suitable solvent such as dimethyl sulfoxide (DMSO) or a phase-transfer catalyst system with an aqueous base (e.g., 50% NaOH).
-
Reagent Addition: Add 1,2-dibromoethane (1.2-1.5 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 50-60 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: A strong base is required to deprotonate the benzylic carbon of the 2-methoxyphenylacetonitrile, forming a carbanion that acts as the nucleophile. The use of a phase-transfer catalyst can be beneficial in biphasic systems to facilitate the reaction between the aqueous base and the organic substrate.
-
1,2-Dibromoethane: This reagent serves as a two-carbon electrophile. The initial nucleophilic attack displaces one bromide, and a subsequent intramolecular cyclization displaces the second bromide to form the cyclopropane ring.
Step 2: Hydrolysis of 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[2][7][8][9][10]
Acid-Catalyzed Hydrolysis:
-
Reaction Setup: In a round-bottom flask, dissolve the 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.
-
Reaction Conditions: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) until the carboxylic acid precipitates.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Base-Catalyzed Hydrolysis:
-
Reaction Setup: Dissolve the nitrile in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Reaction Conditions: Heat the mixture under reflux for several hours.
-
Workup: After cooling, acidify the reaction mixture with a strong acid (e.g., concentrated hydrochloric acid) to precipitate the carboxylic acid.
-
Isolation: Collect the product by filtration, wash with cold water, and dry.
Method 2: Simmons-Smith Cyclopropanation of 2-(2-Methoxyphenyl)acrylic acid
The Simmons-Smith reaction is a classic and highly effective method for the stereospecific synthesis of cyclopropanes from alkenes.[1][11][12] This route would involve the initial preparation of 2-(2-methoxyphenyl)acrylic acid, followed by its cyclopropanation.
Workflow Diagram:
Caption: Synthetic workflow via Simmons-Smith cyclopropanation.
Experimental Protocol:
Step 1: Synthesis of 2-(2-Methoxyphenyl)acrylic acid
This precursor can be synthesized from 2-methoxybenzaldehyde via several methods, including the Knoevenagel condensation with malonic acid or a Wittig-type reaction.[3][13]
Step 2: Simmons-Smith Cyclopropanation
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Simmons-Smith reagent. This is typically done by activating zinc dust (e.g., with copper(I) chloride to form a zinc-copper couple) and then adding diiodomethane.[14]
-
Reaction Setup: In a separate flask, dissolve the 2-(2-methoxyphenyl)acrylic acid (or its ester, which can be hydrolyzed later) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reagent Addition: Add the freshly prepared Simmons-Smith reagent to the solution of the acrylic acid derivative at a controlled temperature (often starting at 0 °C and allowing it to warm to room temperature).
-
Reaction Conditions: Stir the reaction mixture for several hours to overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting this compound by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Zinc-Copper Couple: The zinc-copper couple is a common way to activate zinc for the formation of the organozinc carbenoid, (iodomethyl)zinc iodide, which is the active cyclopropanating agent.
-
Inert Atmosphere: The Simmons-Smith reagent is sensitive to moisture and oxygen, so an inert atmosphere is crucial for optimal results.
-
Stereospecificity: The Simmons-Smith reaction is a concerted process where the methylene group is delivered to one face of the double bond, resulting in a stereospecific syn-addition.
Quantitative Data and Characterization
| Property | Expected Value/Characteristics |
| Molecular Formula | C₁₁H₁₂O₃ |
| Molecular Weight | 192.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| ¹H NMR | Characteristic signals for the methoxy group (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.8-7.3 ppm), and cyclopropane protons (multiplets in the upfield region, ~1.0-2.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Signals for the carboxylic acid carbonyl (~175-180 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the cyclopropane carbons. |
| IR Spectroscopy | A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Potential Applications in Drug Development
The structural features of this compound make it an attractive scaffold for medicinal chemistry. The cyclopropane unit can serve as a rigid bioisostere for other groups, such as a gem-dimethyl group or a double bond, while offering improved metabolic stability. The ortho-methoxyphenyl group is a common feature in many biologically active compounds and can participate in key binding interactions with protein targets.
Derivatives of this core structure could be explored for a variety of therapeutic areas, building upon the known biological activities of other cyclopropanecarboxylic acid derivatives. Potential areas of investigation include:
-
Antimicrobial Agents: The cyclopropane moiety has been incorporated into various antibacterial and antifungal compounds.
-
Anti-inflammatory Drugs: The rigid structure may allow for selective inhibition of inflammatory enzymes.
-
Neurological Disorders: The conformational rigidity can be exploited to design ligands for specific receptor subtypes in the central nervous system.
Conclusion
While the specific historical discovery of this compound remains to be fully elucidated from the available literature, its synthesis is readily achievable through established and reliable organic chemistry methodologies. This guide has provided detailed theoretical and practical frameworks for its preparation via two logical synthetic routes: the alkylation of an arylacetonitrile followed by hydrolysis, and the Simmons-Smith cyclopropanation of an acrylic acid precursor. The unique structural characteristics of this molecule, combining a rigid cyclopropane core with an ortho-methoxyphenyl substituent, make it a compelling target for further investigation in the field of drug discovery and development. The protocols and insights provided herein are intended to serve as a valuable resource for researchers seeking to synthesize and explore the potential of this and related compounds.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. prepchem.com [prepchem.com]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Methoxyphenylacetonitrile 98 7035-03-2 [sigmaaldrich.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 13. US2469701A - Preparation of acrylic acid - Google Patents [patents.google.com]
- 14. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
theoretical properties of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
An In-depth Technical Guide to the Theoretical Properties of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary
This compound is a fascinating molecule that merges the unique stereoelectronic properties of a strained cyclopropane ring with the influential methoxy-substituted aromatic system. The inherent ring strain of the cyclopropane moiety imparts olefin-like characteristics and conformational rigidity, features highly sought after in medicinal chemistry for designing potent and metabolically stable drug candidates.[1][2] The 2-methoxy (ortho-methoxy) substituent on the phenyl ring acts as a powerful electron-donating group, modulating the electronic character of the entire molecule and influencing its reactivity and intermolecular interactions.[3] This guide provides a comprehensive theoretical analysis of the molecule's structural, electronic, and spectroscopic properties, supported by proposed methodologies for its synthesis and characterization. We will delve into computational insights, predict its reactivity, and explore its potential as a valuable scaffold in pharmaceutical research.
Molecular Structure and Stereochemical Landscape
Core Architecture
The fundamental structure of this compound consists of a cyclopropane ring directly attached to a phenyl ring at the C1 position. This same carbon atom is also bonded to a carboxylic acid group. The phenyl ring is substituted with a methoxy group (-OCH₃) at the C2 (ortho) position.
References
An In-depth Technical Guide to the Solubility of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid in Common Solvents
This guide provides a comprehensive overview of the solubility characteristics of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, a crucial parameter for its development in pharmaceutical and chemical research. Recognizing the limited publicly available data on this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven methodologies for its empirical determination. This approach ensures that researchers, scientists, and drug development professionals can make informed decisions regarding formulation, purification, and biological testing.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug discovery and development.[1][2] For a compound like this compound (CAS No. 74205-24-6), understanding its solubility is paramount.[3] Poor solubility can lead to unpredictable in vitro assay results, low bioavailability, and significant challenges in formulation, ultimately hindering a compound's therapeutic potential.[1][2]
This guide will delve into the predicted solubility profile of this molecule based on its structural features and provide robust, step-by-step protocols for its experimental determination.
Predicted Solubility Profile of this compound
The molecular structure of this compound offers key insights into its likely solubility behavior. The molecule possesses both polar and non-polar characteristics, which will govern its interaction with different solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group (-COOH) is capable of hydrogen bonding, suggesting some degree of solubility in polar protic solvents.[4] However, the presence of the bulky, non-polar methoxyphenyl and cyclopropane rings will likely limit its aqueous solubility. As a general trend for carboxylic acids, solubility in water decreases as the carbon chain length and molecular weight increase.[4] The predicted pKa of 4.34±0.20 indicates it is a weak acid.[3] Its solubility in aqueous media is expected to be pH-dependent, increasing significantly in alkaline conditions due to the formation of the more soluble carboxylate salt.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents are widely used in the pharmaceutical industry for their ability to dissolve a broad range of compounds.[5][6] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are excellent for preparing stock solutions for biological screening.[1][2]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid group, the compound is expected to have low solubility in non-polar solvents.
-
Solubility in Basic and Acidic Aqueous Solutions:
-
5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃): As a carboxylic acid, it is expected to be soluble in basic solutions through an acid-base reaction that forms a water-soluble salt.[7][8] Solubility in NaHCO₃ is a strong indicator of a carboxylic acid.[7][9]
-
5% Hydrochloric Acid (HCl): The compound is expected to be insoluble in acidic solutions as the carboxylic acid group will remain protonated.[7]
-
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, empirical testing is essential. The two most common methods employed in drug discovery are the determination of thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
Thermodynamic solubility represents the equilibrium solubility of a compound in a given solvent and is considered the gold standard.[10] The shake-flask method is a classic and widely accepted procedure for this determination.[10][11][12]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature (typically 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[2][10]
-
Separation: Separate the undissolved solid from the solution via centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2][10]
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for determining thermodynamic solubility.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[1][13][14] This method measures the concentration at which a compound precipitates when diluted from a concentrated DMSO stock into an aqueous buffer.
Protocol: Kinetic Solubility Assay by Nephelometry
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[1][13]
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add the aqueous buffer (e.g., PBS pH 7.4) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[13]
-
Measurement: Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.[2][13]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.
Diagram: Kinetic Solubility Workflow
Caption: High-throughput kinetic solubility determination.
Data Presentation and Interpretation
The solubility data for this compound should be compiled into a clear and concise table for easy comparison across different solvents and conditions.
Table 1: Predicted and Experimental Solubility of this compound
| Solvent/Solution | Solvent Type | Predicted Solubility | Experimental Value (µg/mL) | Method |
| Water | Polar Protic | Low | To be determined | Shake-Flask |
| PBS (pH 7.4) | Aqueous Buffer | Low | To be determined | Shake-Flask/Kinetic |
| 0.1 M NaOH | Aqueous Basic | High | To be determined | Shake-Flask |
| 0.1 M HCl | Aqueous Acidic | Very Low | To be determined | Shake-Flask |
| Ethanol | Polar Protic | Moderate to High | To be determined | Shake-Flask |
| Methanol | Polar Protic | Moderate to High | To be determined | Shake-Flask |
| Acetone | Polar Aprotic | High | To be determined | Shake-Flask |
| Acetonitrile | Polar Aprotic | Moderate | To be determined | Shake-Flask |
| DMSO | Polar Aprotic | Very High | To be determined | Shake-Flask |
| Hexane | Non-Polar | Very Low | To be determined | Shake-Flask |
This table should be populated with data obtained from the experimental protocols outlined above.
Conclusion
While specific, pre-existing solubility data for this compound is scarce, a strong predictive framework can be established based on its chemical structure. Its nature as a carboxylic acid suggests pH-dependent aqueous solubility and good solubility in polar aprotic solvents. For definitive data, the robust and validated shake-flask and kinetic solubility assay protocols provided in this guide are recommended. The resulting data will be instrumental in guiding the rational design of formulations and experiments, ultimately accelerating the research and development of this compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. enamine.net [enamine.net]
- 3. This compound | 74205-24-6 [amp.chemicalbook.com]
- 4. quora.com [quora.com]
- 5. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]
- 6. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Methodological & Application
detailed experimental protocol for 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid synthesis
An Application Note and Detailed Experimental Protocol for the Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its rigid cyclopropane scaffold, combined with the electronic properties of the methoxy-substituted phenyl ring, makes it a compelling moiety for designing novel therapeutic agents and functional materials. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The outlined synthetic strategy is a robust two-step process commencing from commercially available 2-methoxyphenylacetonitrile, involving a cyclopropanation reaction followed by nitrile hydrolysis. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Synthetic Strategy Overview
The selected pathway involves two primary transformations:
-
Phase-Transfer Catalyzed Cyclopropanation: The synthesis begins with the α,α'-dialkylation of 2-methoxyphenylacetonitrile using 1,2-dibromoethane. This reaction proceeds under phase-transfer catalysis (PTC) conditions, which is a powerful technique for reactions involving an aqueous and an organic phase. A strong aqueous base deprotonates the acetonitrile at the interface, and a phase-transfer catalyst shuttles the resulting carbanion into the organic phase to react with the alkylating agent, leading to the formation of the cyclopropane ring.
-
Basic Hydrolysis: The resulting 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile is then subjected to vigorous basic hydrolysis. The nitrile group is converted to a carboxylate salt, which upon acidic workup, yields the final carboxylic acid product. This method is generally high-yielding and reliable for converting sterically hindered nitriles.
This approach is chosen for its operational simplicity, use of readily available reagents, and typically good overall yields.
Experimental Workflow Visualization
The overall synthetic workflow is depicted below, illustrating the progression from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile
Principle and Rationale
This step constructs the core cyclopropane ring. The reaction is a base-mediated double alkylation of the active methylene group of 2-methoxyphenylacetonitrile with 1,2-dibromoethane. The use of a 50% aqueous sodium hydroxide solution provides a sufficiently strong base to deprotonate the acetonitrile. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for transporting the hydroxide ions into the organic phase and the resulting organic anion back to the interface, facilitating the reaction between the water-insoluble nitrile and the aqueous base. Toluene is selected as the organic solvent due to its ability to dissolve the organic reactants and its high boiling point, which allows for elevated reaction temperatures if necessary, though this reaction often proceeds efficiently at room temperature.
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-methoxyphenylacetonitrile (14.7 g, 100 mmol), 1,2-dibromoethane (28.2 g, 150 mmol), toluene (50 mL), and tetrabutylammonium bromide (TBAB, 1.61 g, 5 mmol).
-
Addition of Base: Begin vigorous stirring of the organic mixture. Through the dropping funnel, add 50% (w/w) aqueous sodium hydroxide solution (50 mL) dropwise over a period of 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 40 °C. An ice bath may be used if necessary.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
-
Workup: Once the reaction is complete (disappearance of the starting nitrile), transfer the mixture to a separatory funnel. Add water (100 mL) and diethyl ether (100 mL). Shake and separate the layers.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash them with water (2 x 100 mL) and then with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile, can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield a clear oil.
Part 2: Hydrolysis to this compound
Principle and Rationale
Nitrile hydrolysis is a classic transformation for synthesizing carboxylic acids. Basic hydrolysis is employed here as it is often more effective for sterically hindered nitriles.[1] The reaction is performed in a high-boiling solvent, ethylene glycol, which allows the reaction to be heated to a high temperature (e.g., 150-160 °C) to drive the hydrolysis to completion.[2] The nitrile is first converted to a primary amide, which is then further hydrolyzed to the sodium salt of the carboxylic acid, releasing ammonia gas. Subsequent acidification with a strong acid, like concentrated hydrochloric acid, protonates the carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution.[1]
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the purified 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile (17.3 g, 100 mmol), sodium hydroxide pellets (12.0 g, 300 mmol), and ethylene glycol (100 mL).
-
Heating: Heat the reaction mixture with stirring to 150-160 °C. The evolution of ammonia gas should be observed (use a pH paper moistened with water at the condenser outlet to test for ammonia). Maintain this temperature for 4-6 hours, or until the evolution of ammonia ceases and TLC analysis indicates the consumption of the starting material.
-
Cooling and Dilution: Allow the dark reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing crushed ice (300 g).
-
Acidification: While stirring the diluted mixture in an ice bath, slowly and carefully add concentrated hydrochloric acid (~25 mL) until the pH of the solution is approximately 1-2. A thick precipitate of the carboxylic acid will form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture, to yield a white crystalline solid. Dry the purified product in a vacuum oven.
Quantitative Data Summary
| Step | Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1 | 2-Methoxyphenylacetonitrile | 147.18 | 14.7 g | 100 | 1.0 |
| 1,2-Dibromoethane | 187.86 | 28.2 g | 150 | 1.5 | |
| Sodium Hydroxide (50%) | 40.00 | 50 mL | - | Excess | |
| Tetrabutylammonium Bromide | 322.37 | 1.61 g | 5 | 0.05 | |
| 2 | 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile | 173.22 | 17.3 g | 100 | 1.0 |
| Sodium Hydroxide | 40.00 | 12.0 g | 300 | 3.0 | |
| Concentrated HCl | 36.46 | ~25 mL | - | Excess |
Safety and Handling
-
1,2-Dibromoethane: Is a suspected carcinogen and toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydroxide (50% solution and pellets): Is highly corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Concentrated Hydrochloric Acid: Is highly corrosive and releases toxic fumes. Handle with extreme care in a fume hood.
-
Ammonia Gas: The hydrolysis step releases ammonia, which is a toxic and irritant gas. The reaction must be performed in a well-ventilated fume hood.
-
Exothermic Reactions: Both the phase-transfer catalysis and the acid-base neutralization steps are exothermic. Proper cooling and controlled addition of reagents are essential to prevent uncontrolled reactions.
References
Application Notes and Protocols for the Utilization of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid in the Synthesis of Novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Introduction: The Strategic Incorporation of the Cyclopropane Moiety in Modern NSAID Design
The therapeutic landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is predominantly occupied by agents that function through the inhibition of cyclooxygenase (COX) enzymes, thereby mitigating the inflammatory cascade.[1] Structurally, many classical NSAIDs are characterized by an acidic functional group, typically a carboxylic acid, attached to an aromatic scaffold.[1] The quest for novel anti-inflammatory agents with improved efficacy and attenuated side-effect profiles has led medicinal chemists to explore unique molecular architectures. The cyclopropane ring, a strained three-membered carbocycle, has emerged as a compelling design element in this pursuit. Its rigid structure can impart conformational constraint on a molecule, potentially leading to enhanced binding affinity and selectivity for the target enzyme. Furthermore, the cyclopropyl group can serve as a bioisosteric replacement for other functionalities, influencing the pharmacokinetic and pharmacodynamic properties of the parent molecule.
This guide focuses on the synthetic utility of a key building block, 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid , in the generation of novel NSAID candidates. The presence of the methoxy-substituted phenyl ring and the cyclopropane-carboxylic acid functionality provides a versatile platform for structural elaboration. We will delineate detailed protocols for the chemical modification of this starting material, drawing upon established synthetic transformations to construct molecules with the potential for potent anti-inflammatory activity.
Core Synthetic Strategies: Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is the primary handle for synthetic manipulation. Two principal strategies for its conversion into pharmacologically relevant functionalities are presented: homologation to extend the carbon chain and conversion to an amine via rearrangement reactions. These transformations are foundational in organic synthesis and offer reliable pathways to novel chemical entities.
Strategy 1: One-Carbon Homologation via the Arndt-Eistert Synthesis
The Arndt-Eistert reaction is a robust and widely employed method for the one-carbon homologation of a carboxylic acid.[2][3][4][5] This process extends the carbon chain by a single methylene unit, converting a carboxylic acid (R-COOH) into its higher homolog (R-CH₂-COOH).[2][4] The reaction proceeds through the formation of an acyl chloride, followed by reaction with diazomethane to generate a diazoketone intermediate. This intermediate then undergoes a Wolff rearrangement, catalyzed by a metal such as silver, to yield a ketene, which is subsequently trapped by a nucleophile (e.g., water) to afford the homologated carboxylic acid.[2][3][4]
This strategy is particularly relevant in NSAID synthesis as it allows for the introduction of an acetic acid side chain, a common structural motif in this class of drugs.
This protocol outlines the conversion of this compound to its one-carbon homolog.
Step 1: Formation of 1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Dry dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (nitrogen or argon), add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride. This product is typically used in the next step without further purification.
-
Step 2: Formation of 2-diazo-1-(1-(2-methoxyphenyl)cyclopropyl)ethan-1-one
-
Materials:
-
1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride
-
Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a well-ventilated fume hood behind a blast shield) or the safer alternative, (trimethylsilyl)diazomethane.
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the crude acyl chloride from Step 1 in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (2.2 eq) with gentle stirring. The addition should be done carefully to control the effervescence.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature for an additional hour.
-
The reaction is complete when the yellow color of diazomethane persists.
-
Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
The solvent can be removed under reduced pressure to yield the crude diazoketone.
-
Step 3: Wolff Rearrangement to 2-(1-(2-Methoxyphenyl)cyclopropyl)acetic acid
-
Materials:
-
2-diazo-1-(1-(2-methoxyphenyl)cyclopropyl)ethan-1-one
-
Silver(I) oxide (Ag₂O) or silver benzoate (PhCO₂Ag) (catalyst)
-
1,4-Dioxane or THF
-
Water
-
-
Procedure:
-
Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water.
-
Add a catalytic amount of silver(I) oxide (0.1 eq).
-
Heat the reaction mixture to 50-70 °C with vigorous stirring. The reaction progress can be monitored by the evolution of nitrogen gas and TLC analysis.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and filter to remove the silver catalyst.
-
Acidify the filtrate with dilute hydrochloric acid (HCl) and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-(1-(2-Methoxyphenyl)cyclopropyl)acetic acid.
-
Data Presentation: Expected Yields and Characterization
| Step | Product | Expected Yield (%) | Key Characterization Techniques |
| 1. Acyl Chloride Formation | 1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride | >95 (crude) | IR (C=O stretch ~1780 cm⁻¹) |
| 2. Diazoketone Formation | 2-diazo-1-(1-(2-methoxyphenyl)cyclopropyl)ethan-1-one | 80-90 | IR (N₂ stretch ~2100 cm⁻¹) |
| 3. Wolff Rearrangement | 2-(1-(2-Methoxyphenyl)cyclopropyl)acetic acid | 70-85 | ¹H NMR, ¹³C NMR, Mass Spec. |
Visualization of the Arndt-Eistert Synthesis Workflow
Caption: Workflow of the Arndt-Eistert homologation.
Strategy 2: Conversion to Amines via Curtius and Schmidt Rearrangements
The conversion of the carboxylic acid to a primary amine opens up another avenue for the synthesis of novel NSAID analogs, particularly for the generation of amide derivatives. The Curtius and Schmidt rearrangements are classical methods for achieving this transformation.[6][7][8]
-
Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the corresponding primary amine.[6][8] The acyl azide is typically prepared from the corresponding acyl chloride or by treating the carboxylic acid with diphenylphosphoryl azide (DPPA).[8]
-
Schmidt Reaction: In this reaction, a carboxylic acid reacts directly with hydrazoic acid (HN₃) in the presence of a strong acid to form an amine and carbon dioxide.[7] The reaction proceeds through an acyl azide intermediate that rearranges to an isocyanate, which is then hydrolyzed.
This protocol details the conversion of this compound to the corresponding amine.
Step 1: Formation of 1-(2-Methoxyphenyl)cyclopropane-1-carbonyl azide
-
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the acyl azide can be monitored by IR spectroscopy (strong azide stretch around 2140 cm⁻¹).
-
Step 2: Curtius Rearrangement and Trapping of the Isocyanate
-
Materials:
-
Toluene solution of 1-(2-Methoxyphenyl)cyclopropane-1-carbonyl azide
-
tert-Butanol (for Boc-protected amine) or water
-
-
Procedure:
-
Heat the toluene solution of the acyl azide to reflux (around 110 °C). The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas.
-
After the rearrangement is complete (usually 1-2 hours), cool the reaction mixture.
-
For the primary amine: Carefully add water to the reaction mixture and continue to heat at reflux for several hours to hydrolyze the isocyanate. After cooling, the amine can be extracted after basification.
-
For the Boc-protected amine (recommended for easier handling and purification): Add tert-butanol to the cooled isocyanate solution and reflux for 2-4 hours. After cooling, the solvent is removed under reduced pressure, and the crude Boc-protected amine can be purified by column chromatography.
-
Step 3: Deprotection of the Boc-Amine (if applicable)
-
Materials:
-
tert-butyl (1-(2-methoxyphenyl)cyclopropyl)carbamate
-
Trifluoroacetic acid (TFA) or hydrochloric acid in dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the amine salt. The free amine can be obtained by neutralization with a base.
-
Visualization of the Curtius Rearrangement Workflow
Caption: Workflow of the Curtius Rearrangement.
Mechanism of Action: The Role of Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely due to the inhibition of COX-1. Therefore, a major goal in modern NSAID design is the development of selective COX-2 inhibitors, which would retain the anti-inflammatory benefits while minimizing gastrointestinal toxicity.
The novel compounds synthesized from this compound, with their unique three-dimensional structures, have the potential to exhibit differential binding to the active sites of COX-1 and COX-2, possibly leading to selective COX-2 inhibition. The rigid cyclopropane scaffold can orient the methoxyphenyl group and the newly introduced functional moiety in a manner that favors interaction with the larger active site of COX-2.
Conclusion and Future Directions
This guide has provided a detailed framework for the synthetic utilization of this compound as a starting material for the generation of novel NSAID candidates. The outlined protocols for one-carbon homologation via the Arndt-Eistert synthesis and conversion to amines through the Curtius rearrangement offer reliable and versatile strategies for accessing new chemical space. The resulting compounds, featuring the unique cyclopropane moiety, are promising candidates for evaluation as selective COX-2 inhibitors.
Further research should focus on the synthesis of a library of derivatives by varying the functionalities introduced through these synthetic pathways. Subsequent in vitro and in vivo screening of these compounds for their COX-1/COX-2 inhibitory activity and anti-inflammatory efficacy will be crucial in identifying lead candidates for further drug development. The structure-activity relationships derived from these studies will provide valuable insights into the role of the cyclopropane scaffold in modulating the biological activity of this emerging class of potential NSAIDs.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 8. Curtius Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: A Comprehensive Protocol for Evaluating 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid as a Putative Ethylene Inhibitor
Abstract
Ethylene is a gaseous plant hormone that governs a vast array of physiological processes, including fruit ripening, senescence, and stress responses.[1][2][3] The ability to control ethylene biosynthesis or perception is of significant interest in agriculture and horticulture for extending the shelf-life of produce and ornamental plants.[1][4] This application note provides a detailed framework and a series of validated protocols for researchers to systematically evaluate the potential of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid as an ethylene inhibitor. The protocols described herein range from a primary phenotypic screen using the classic Arabidopsis triple response assay to more applied assays in fruit ripening and leaf senescence, culminating in direct quantification of ethylene production by gas chromatography.
Introduction: The Rationale for Ethylene Inhibition
The ethylene biosynthesis pathway in higher plants is a well-characterized process. It begins with the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), a reaction catalyzed by the rate-limiting enzyme ACC synthase (ACS).[5][6] Subsequently, ACC is oxidized to form ethylene by the enzyme ACC oxidase (ACO).[5][7] Due to their pivotal roles, both ACS and ACO are primary targets for chemical inhibitors.[8]
Many known inhibitors are structural analogs of pathway intermediates. For instance, aminoethoxyvinylglycine (AVG) is a potent inhibitor of ACS, competing with SAM for the enzyme's active site.[5] The compound of interest, this compound, possesses a cyclopropane carboxylic acid scaffold, which is structurally analogous to ACC.[9] This structural similarity forms the scientific basis for the hypothesis that it may act as a competitive inhibitor of ACC oxidase (ACO) or potentially ACC synthase (ACS).[9][10][11]
This guide outlines a logical, multi-tiered approach to test this hypothesis, starting with broad physiological effects and narrowing down to the specific biochemical impact.
The Ethylene Biosynthesis and Signaling Pathway
To effectively design experiments, it is crucial to understand the pathway being targeted. The diagram below illustrates the key steps in ethylene biosynthesis and signaling, and highlights the potential points of inhibition for a compound like this compound.
Caption: The ethylene biosynthesis and signaling cascade.
Protocol 1: Arabidopsis Triple Response Bioassay (Primary Screen)
The "triple response" is a classic and robust phenotype exhibited by etiolated (dark-grown) dicot seedlings in the presence of ethylene.[12][13] It consists of three distinct morphological changes: inhibition of root and hypocotyl elongation, radial swelling of the hypocotyl, and an exaggerated apical hook.[12][13] This assay serves as an excellent primary screen because it is highly sensitive, relatively rapid, and easy to quantify. An effective ethylene inhibitor will reverse the triple response phenotype induced by exogenously applied ACC.
Experimental Rationale
By supplying ACC in the growth medium, we bypass the ACS enzyme and provide the substrate for ACO, directly stimulating ethylene production.[14] If this compound inhibits ethylene biosynthesis (likely at ACO) or perception, the seedlings will fail to exhibit the triple response and will instead resemble the control seedlings grown without ACC.
Materials and Reagents
| Reagent/Material | Specifications |
| Arabidopsis thaliana seeds | Wild-type, ecotype Columbia (Col-0) |
| Murashige & Skoog (MS) Medium | Basal salt mixture |
| Sucrose | ACS grade |
| Bacto-Agar | |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Stock solution: 10 mM in sterile water |
| This compound | Test compound, stock in DMSO |
| Petri dishes | 100 x 15 mm, sterile |
| Micropipettes and sterile tips | |
| Sterile water | |
| 70% Ethanol, 50% Bleach solution | For seed sterilization |
| Growth chamber | Capable of maintaining 22°C in complete darkness |
| Flatbed scanner and imaging software | e.g., ImageJ |
Step-by-Step Protocol
-
Media Preparation:
-
Prepare 1X MS medium with 1% sucrose and adjust the pH to 5.7.
-
Add 0.8% Bacto-Agar and autoclave.
-
Cool the medium to ~55-60°C in a water bath.
-
Under a sterile hood, dispense the medium into aliquots for the different treatment groups.
-
Control (-ACC, -Inhibitor): Add vehicle (DMSO) only.
-
Positive Control (+ACC): Add ACC to a final concentration of 10 µM.[12][14][15][16] Add an equivalent volume of DMSO.
-
Test Groups (+ACC, +Inhibitor): Add ACC (10 µM final) and the test compound to desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is constant across all plates.
-
Pour ~25 mL of medium into each sterile petri dish and let solidify.
-
-
Seed Sterilization and Plating:
-
Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes.
-
Wash seeds 5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar solution.
-
Plate ~20-30 seeds in a straight line on the surface of each prepared plate.
-
-
Incubation:
-
Seal the plates with breathable tape.
-
Stratify the seeds by placing the plates at 4°C in the dark for 3 days to ensure uniform germination.
-
Transfer plates to a growth chamber at 22°C in complete darkness for 3-4 days.
-
-
Data Acquisition and Analysis:
-
After the incubation period, carefully remove the seedlings from the agar and lay them flat on a new agar plate.
-
Scan the plates at high resolution (e.g., 600 dpi).
-
Measure the length of the hypocotyls using ImageJ or similar software.[14]
-
Calculate the mean hypocotyl length and standard deviation for each treatment. Plot the results as a dose-response curve.
-
Caption: Workflow for the Arabidopsis Triple Response Assay.
Expected Results & Interpretation
| Treatment | Expected Phenotype | Hypocotyl Length |
| Control (-ACC) | Long hypocotyl, no exaggerated hook | Long |
| Positive Control (+ACC) | Short, thick hypocotyl, exaggerated hook | Short |
| Test (ACC + effective inhibitor) | Long hypocotyl, resembles control | Long |
A dose-dependent increase in hypocotyl length in the presence of ACC would strongly indicate that this compound has ethylene-inhibiting properties.
Protocol 2: Post-Harvest Fruit Ripening Assay (Applied Screen)
To assess the compound's efficacy in an agriculturally relevant system, a fruit ripening assay is essential. Climacteric fruits, such as tomatoes, undergo a burst of ethylene production which is required to initiate and coordinate the ripening process.[3][17] Inhibiting this process can delay softening, color change, and overall senescence.[4][18]
Experimental Rationale
By treating mature, unripe fruit with the test compound, we can observe if key ripening indicators are delayed compared to untreated controls. This provides a practical measure of the compound's potential for post-harvest applications.
Step-by-Step Protocol
-
Fruit Selection: Select uniform, mature green tomatoes (e.g., Solanum lycopersicum) free from defects.
-
Treatment Application: Prepare solutions of the test compound in water with a small amount of a surfactant (e.g., 0.05% Tween-20) at various concentrations. Dip or spray the fruit for a set amount of time (e.g., 2 minutes). Air-dry the fruit. Control fruit should be treated with the vehicle solution only.
-
Storage: Store the treated fruit in a controlled environment (e.g., 20°C, 85% relative humidity) with proper ventilation to prevent ethylene accumulation.
-
Data Collection (every 2-3 days for ~2 weeks):
-
Color: Measure the surface color using a chromameter (Lab* values). The a* value (green to red) is a key indicator.
-
Firmness: Use a penetrometer to measure the force required to puncture the fruit flesh.
-
Ethylene Production: See Protocol 4.
-
Protocol 3: Leaf Senescence Assay
Ethylene is a well-known promoter of leaf senescence, the final stage of leaf development involving nutrient remobilization.[2][19] Delaying senescence is a valuable trait. This can be tested by inducing senescence (e.g., through dark incubation) and observing if the test compound can delay the loss of chlorophyll.[20][21]
Step-by-Step Protocol
-
Plant Material: Excise healthy, mature leaves from 3-4 week old Arabidopsis or other suitable plants.
-
Treatment: Float the leaves, adaxial side up, in petri dishes containing a buffer solution (e.g., 3 mM MES, pH 5.7) with or without the test compound at various concentrations.
-
Induction: Induce senescence by placing the petri dishes in complete darkness at room temperature for 3-5 days.
-
Quantification: Measure chlorophyll content. This can be done non-destructively with a SPAD meter or extractively using acetone or ethanol and measuring absorbance with a spectrophotometer.[22]
Protocol 4: Direct Measurement of Ethylene Production via Gas Chromatography (GC)
The ultimate confirmation of an ethylene biosynthesis inhibitor is to directly measure a reduction in ethylene gas evolution. Gas chromatography is the standard, highly sensitive method for this purpose.[23][24][25]
Experimental Rationale
This protocol directly quantifies the target output of the biosynthetic pathway. Plant material from the previous assays (e.g., etiolated seedlings, fruit tissue discs) can be used. A reduction in ethylene detected in the headspace of sealed vials containing treated tissue provides definitive evidence of biosynthesis inhibition.
Step-by-Step Protocol
-
Sample Preparation: Place a known mass of plant tissue (e.g., 50-100 etiolated seedlings, or several fruit tissue discs) into a gas-tight vial (e.g., 10-20 mL).
-
Treatment: Add a small amount of liquid medium or buffer containing the test compound or control vehicle.
-
Incubation: Seal the vials with a septum cap and incubate for a defined period (e.g., 4-24 hours) under controlled conditions (e.g., 22°C, dark).
-
Gas Sampling: Using a gas-tight syringe, withdraw a 1 mL sample of the headspace gas from the vial.
-
GC Analysis: Inject the gas sample into a gas chromatograph equipped with a suitable column (e.g., alumina) and a flame ionization detector (FID).
-
Quantification: Compare the ethylene peak area from the samples to a standard curve generated with known concentrations of ethylene gas. Normalize the results to tissue fresh weight and incubation time (e.g., nL g⁻¹ h⁻¹).
Differentiating ACS vs. ACO Inhibition
A key diagnostic experiment can distinguish whether the compound targets ACC synthase (ACS) or ACC oxidase (ACO).
-
Rationale: If the compound inhibits ACS , the block in ethylene synthesis occurs before the production of ACC. Therefore, the inhibitory effect can be overcome or "rescued" by supplying exogenous ACC to the system. If the compound inhibits ACO , the block is after ACC production. In this case, adding more ACC will not restore ethylene synthesis.
-
Method: Repeat the triple response assay (Protocol 1) or the direct GC measurement (Protocol 4) with the following key treatments:
-
Control (no inhibitor)
-
Inhibitor
-
Inhibitor + Exogenous ACC (e.g., 10 µM)
-
-
Interpretation:
-
Rescue Observed (Phenotype reverts to +ACC control): Inhibition is likely at or upstream of ACS.
-
No Rescue (Phenotype remains inhibited): Inhibition is likely at ACO.
-
Conclusion
This application note provides a robust, multi-faceted strategy to thoroughly characterize the ethylene inhibitory potential of this compound. By progressing from high-throughput physiological assays to direct biochemical measurements and diagnostic tests, researchers can build a comprehensive profile of the compound's efficacy and mode of action. The successful inhibition of ethylene-dependent processes in these assays would position this molecule as a promising candidate for further development in agricultural and horticultural applications.
References
- 1. Inhibitors of Ethylene Biosynthesis and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The roles of ethylene and transcription factors in the regulation of onset of leaf senescence [frontiersin.org]
- 3. scielo.br [scielo.br]
- 4. qasupplies.com [qasupplies.com]
- 5. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. Effects of Inhibiting 1-Aminocyclopropane-1-carboxylic Acid (ACC) Synthase and ACC Oxidase on Storage of Plants [spkx.net.cn]
- 9. ffhdj.com [ffhdj.com]
- 10. ffhdj.com [ffhdj.com]
- 11. SYNTHESIS OF FUNCTIONALLY SUBSTITUTED CYCLOPANCARBOXYLIC ACIDS: IN SILICO STUDY OF THEIR INHIBITORY INFLUENCE ON ETHYLENE BIOSYNTHESIS | Interdisciplinary Science Studies [ojs.publisher.agency]
- 12. The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Triple response assay – Alonso-Stepanova Laboratory [alonsostepanova.wordpress.ncsu.edu]
- 15. The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis. (2017) | Catharina Merchante | 20 Citations [scispace.com]
- 16. The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of the ethylene response by 1-MCP in tomato suggests that polyamines are not involved in delaying ripening, but may moderate the rate of ripening or over-ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ethylene Treatment in Studying Leaf Senescence in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Strigolactone Regulates Leaf Senescence in Concert with Ethylene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Estimation of Ethylene in Plant-Bioassay System: Gas Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Ethylene and the Regulation of Fruit Ripening | University of Maryland Extension [extension.umd.edu]
Application Notes and Protocols for X-ray Crystallography of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid Derivatives
<
Introduction: The Significance of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid Derivatives
Derivatives of cyclopropane carboxylic acid are a compelling class of compounds for researchers in drug development and materials science. The cyclopropane ring, a three-membered carbocyclic moiety, imparts significant ring strain, leading to unique electronic properties and conformational rigidity.[1][2] This structural feature is often associated with a wide spectrum of biological activities, including enzyme inhibition, and antimicrobial and antitumor properties.[1] Specifically, the this compound scaffold and its analogs are of interest due to their potential as therapeutic agents.[2][3][4][5]
Single-crystal X-ray diffraction (SCXRD) is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of these molecules.[6][7][8] The precise structural information gleaned from X-ray crystallography is crucial for understanding structure-activity relationships (SAR), guiding rational drug design, and ensuring the intellectual property of novel chemical entities.[9][10][11] These application notes provide a comprehensive guide for researchers, offering detailed protocols and expert insights into the crystallographic analysis of this compound derivatives, from crystal growth to final structure refinement.
Part 1: Synthesis and Purification
A reliable synthetic route to the target compound is the foundational step. While various synthetic strategies exist for cyclopropane-containing molecules, a common approach involves the reaction of an appropriate precursor with a cyclopropanating agent.[12]
Illustrative Synthetic Pathway:
A potential synthetic route to this compound could involve the hydrolysis of a corresponding nitrile or ester precursor, which can be synthesized via cyclopropanation of a substituted styrene derivative.[13]
Caption: General synthetic scheme for this compound.
Protocol 1: Purification of the Carboxylic Acid Derivative
Objective: To obtain a highly pure sample suitable for crystallization.
Materials:
-
Crude this compound derivative
-
Appropriate solvent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Solubility Assessment: Determine a suitable solvent system for column chromatography by performing TLC analysis on the crude product. The ideal solvent system should provide good separation of the desired product from impurities, with an Rf value of approximately 0.3-0.4 for the target compound.
-
Column Preparation: Prepare a silica gel column using the chosen solvent system.
-
Loading and Elution: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the purified product under high vacuum to remove any residual solvent.
-
Purity Confirmation: Confirm the purity of the final product by analytical techniques such as NMR spectroscopy and mass spectrometry.
Part 2: Crystallization Strategies
The growth of high-quality single crystals is often the most challenging and critical step in X-ray crystallography.[6][7][8] For small organic molecules like this compound derivatives, several classical crystallization techniques can be employed.[6][14][15]
Crystallization Method Selection:
The choice of crystallization method depends on the solubility characteristics of the compound. A preliminary solubility screening in a range of common solvents is highly recommended.[14][15]
| Crystallization Method | Principle | Suitable For |
| Slow Evaporation | Gradual removal of solvent increases the concentration of the solute to the point of supersaturation and crystallization.[15] | Compounds that are moderately soluble at room temperature. |
| Vapor Diffusion | An anti-solvent with a lower boiling point slowly diffuses into a solution of the compound, reducing its solubility.[14] | Compounds where a suitable binary solvent system can be identified. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent, and crystals form at the interface. | Compounds that are highly soluble in one solvent and poorly soluble in another. |
| Cooling | The solubility of the compound is decreased by slowly lowering the temperature of a saturated solution. | Compounds with a significant temperature-dependent solubility. |
Protocol 2: High-Throughput Crystallization Screening
Objective: To efficiently screen a wide range of crystallization conditions.
Materials:
-
Purified this compound derivative
-
A diverse set of crystallization solvents (e.g., acetone, acetonitrile, ethanol, methanol, ethyl acetate, dichloromethane, toluene, hexane, water)[15]
-
96-well crystallization plates
-
Automated liquid handling system (optional)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the purified compound in a suitable solvent in which it is highly soluble.
-
Plate Setup: Using a liquid handler or by hand, dispense a small volume (e.g., 1-2 µL) of the stock solution into each well of the 96-well plate.
-
Solvent Addition: Add a larger volume (e.g., 5-10 µL) of each of the screening solvents to the individual wells.
-
Sealing and Incubation: Seal the plate to allow for slow evaporation or vapor diffusion. Incubate the plate at a constant temperature (e.g., room temperature or 4°C) in a vibration-free environment.
-
Regular Inspection: Regularly inspect the wells under a microscope for crystal growth over several days to weeks.
-
Condition Optimization: Once initial crystal "hits" are identified, perform optimization screens around those conditions by varying the solvent ratios, concentrations, and temperature.
Part 3: X-ray Diffraction Data Collection
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.[16][17] Modern single-crystal X-ray diffractometers, often equipped with synchrotron radiation sources, provide high-intensity X-ray beams necessary for high-quality data collection.[16][18]
Workflow for Data Collection and Processing:
Caption: Workflow from crystal mounting to processed diffraction data.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection
Objective: To collect a complete and high-resolution diffraction dataset.
Materials and Equipment:
-
Single crystal of the this compound derivative
-
Cryo-loop
-
Single-crystal X-ray diffractometer with a low-temperature device (e.g., cryostream)
-
X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Detector (e.g., CCD or CMOS)
Procedure:
-
Crystal Selection and Mounting: Select a well-formed single crystal with sharp edges and no visible defects. Mount the crystal on a cryo-loop.
-
Cryo-cooling: Cool the crystal to a low temperature (typically 100 K) to minimize radiation damage and thermal vibrations.[19]
-
Crystal Centering: Accurately center the crystal in the X-ray beam.
-
Initial Screening: Collect a few initial diffraction images to determine the crystal quality and unit cell parameters.
-
Data Collection Strategy: Based on the unit cell and crystal symmetry, devise a data collection strategy to ensure complete data with adequate redundancy.
-
Full Data Collection: Execute the data collection strategy, acquiring a series of diffraction images as the crystal is rotated in the X-ray beam.[19]
-
Data Processing:
Part 4: Structure Solution and Refinement
The final stage of the crystallographic process is to determine the atomic arrangement from the processed diffraction data and refine the structural model.[19][20]
Structure Determination and Refinement Pipeline:
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sptlabtech.com [sptlabtech.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ffhdj.com [ffhdj.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. portlandpress.com [portlandpress.com]
- 18. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Analytical Standards of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the analytical characterization of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for identity, purity, and assay determination. The protocols herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of the pharmaceutical industry, aligning with ICH Q2(R2) guidelines for analytical procedure validation.[1][2][3][4] This guide emphasizes not only the procedural steps but also the scientific rationale behind the methodological choices, ensuring a thorough understanding and enabling the adaptation and validation of these methods for specific laboratory contexts.
Introduction and Significance
This compound (CAS No. 74205-24-6) is a structurally significant molecule, often employed as a building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of the cyclopropane ring imparts conformational rigidity, while the methoxyphenyl group offers sites for further functionalization, making it a versatile intermediate.[5] The purity and quality of this intermediate are paramount, as they directly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization.[6][7]
This document outlines a multi-faceted analytical approach encompassing chromatographic and spectroscopic techniques to ensure the comprehensive quality control of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value (Predicted/Typical) | Source/Rationale |
| Molecular Formula | C₁₁H₁₂O₃ | - |
| Molecular Weight | 192.21 g/mol | - |
| Appearance | White to off-white solid | Based on similar compounds |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO), sparingly soluble in water. | The carboxylic acid moiety provides some aqueous solubility, while the aromatic and cyclopropane rings contribute to organic solvent solubility. |
| pKa | ~4.5 - 5.0 | Typical range for carboxylic acids. |
| UV λmax | ~220 nm, ~275 nm | Expected from the methoxyphenyl chromophore.[8][9][10] |
Reference Standard Management
A well-characterized reference standard is the cornerstone of any analytical method.[11][12][13] It is imperative to establish a primary reference standard of this compound with the highest possible purity.
Protocol for Reference Standard Qualification:
-
Procurement: Obtain the highest purity grade available from a reputable supplier.
-
Structural Elucidation: Confirm the identity using a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
-
Purity Assessment: Determine the purity by High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector) or by quantitative NMR (qNMR).
-
Water Content: Measure the water content by Karl Fischer titration.
-
Residual Solvents: Analyze for residual solvents using headspace Gas Chromatography (GC).
-
Inorganic Impurities: Determine the content of inorganic impurities by sulfated ash testing.
-
Certificate of Analysis (CoA): A comprehensive CoA should be generated, documenting all characterization data.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity and assay of this compound due to its high resolution, sensitivity, and reproducibility.
HPLC-UV Method Protocol
This protocol is based on established methods for similar aromatic carboxylic acids and provides a robust starting point for method development and validation.[14][15][16][17][18]
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength. |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-20 min: 80% B, 20-22 min: 80-30% B, 22-25 min: 30% B | A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm | The methoxyphenyl group exhibits a characteristic UV absorbance around this wavelength. A secondary wavelength of 220 nm can also be monitored for broader impurity detection. |
| Injection Volume | 10 µL | - |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 100 µg/mL.
-
Sample Solution (for Assay and Purity): Prepare the sample in the same manner as the standard solution.
System Suitability:
Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis:
-
Assay: Calculate the assay of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
-
Purity: Determine the area percentage of all impurity peaks relative to the total peak area in the sample chromatogram.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. fda.gov [fda.gov]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. mriglobal.org [mriglobal.org]
- 13. USP Reference Standards [usp.org]
- 14. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 16. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]
- 17. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 18. researchgate.net [researchgate.net]
Application Note: A Chemoenzymatic Strategy for the Kinetic Resolution of Racemic 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid
Abstract
This application note provides a detailed protocol for the efficient kinetic resolution of racemic 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. Chiral cyclopropane derivatives are valuable building blocks in the pharmaceutical and agrochemical industries, making the development of robust enantioselective synthetic routes a critical objective. The described method employs a two-step chemoenzymatic process: an initial chemical esterification of the racemic acid followed by a highly selective enzymatic hydrolysis of the resulting ester. This protocol leverages the exceptional enantioselectivity of immobilized Lipase B from Candida antarctica (CAL-B), a versatile and widely used biocatalyst in asymmetric synthesis.[1][2] The procedure yields both enantiomers of the target compound—one as the carboxylic acid and the other as the corresponding ester—in high enantiomeric purity. Detailed, step-by-step methodologies for synthesis, resolution, product separation, and analytical validation via chiral HPLC are presented to guide researchers in achieving a successful and reproducible resolution.
Introduction and Scientific Principle
The therapeutic or biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Consequently, the production of enantiomerically pure compounds is a cornerstone of modern drug development. Racemic this compound contains a stereogenic center, and its separation into single enantiomers is essential for pharmacological evaluation and development.
Enzymatic kinetic resolution is a powerful and environmentally benign strategy for accessing chiral molecules.[3][4] This technique exploits the ability of enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture at a much higher rate than the other.[5]
The strategy detailed herein involves two principal stages:
-
Chemical Esterification: The racemic carboxylic acid is first converted to a simple alkyl ester (e.g., ethyl ester). This step is crucial because lipases, as hydrolases, catalyze the cleavage of ester bonds. The ester serves as the substrate for the enzyme in the subsequent resolution step.[6]
-
Enantioselective Enzymatic Hydrolysis: The racemic ester is subjected to hydrolysis using an immobilized lipase, specifically Candida antarctica Lipase B (often supplied as Novozym 435). CAL-B is renowned for its high stereoselectivity across a broad range of substrates.[1][7] The enzyme preferentially hydrolyzes one ester enantiomer (e.g., the (R)-ester) back into the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (S)-ester) largely unreacted. The reaction is terminated at or near 50% conversion to maximize the enantiomeric excess (e.e.) of both the product acid and the remaining substrate.
This chemoenzymatic cascade results in a mixture containing one enantiomer as the acid and the other as the ester, which can be readily separated by standard liquid-liquid extraction techniques.
Overall Experimental Workflow
The complete workflow, from the starting racemic acid to the isolated pure enantiomers, is depicted below. This process is designed to be logical and efficient, ensuring high purity and yield of the final products.
Figure 1: Chemoenzymatic resolution workflow.
Materials and Equipment
Reagents & Consumables:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated and 2M)
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Organic solvents: Dichloromethane (DCM), Diethyl ether, Ethyl acetate
-
Phosphate buffer (0.1 M, pH 7.0)
-
Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD, or similar)
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol)
-
Trifluoroacetic acid (TFA)
Equipment:
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
pH meter
-
Orbital shaker with temperature control
-
Separatory funnels
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Detailed Experimental Protocols
Protocol 1: Esterification of Racemic Acid
Rationale: This protocol converts the carboxylic acid into its ethyl ester, the required substrate for the lipase-catalyzed hydrolysis. Thionyl chloride is an effective reagent for this transformation, producing volatile byproducts that are easily removed.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve racemic this compound (1.0 eq) in anhydrous ethanol (approx. 10 mL per gram of acid).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in diethyl ether and wash sequentially with a saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the racemic ethyl ester as an oil. Confirm product identity via ¹H NMR and/or mass spectrometry.
Protocol 2: CAL-B Catalyzed Kinetic Resolution
Rationale: This is the core resolution step. Immobilized CAL-B provides high selectivity and operational stability.[6] The reaction is performed in a biphasic system (organic solvent and aqueous buffer) to maintain the enzyme's activity and facilitate product separation. A temperature of 30-40 °C is often optimal for CAL-B activity and stability.[6]
-
Setup: To a flask containing the racemic ethyl ester (1.0 eq) dissolved in a suitable organic solvent (e.g., diisopropyl ether, 20 mL per gram of ester), add an equal volume of 0.1 M phosphate buffer (pH 7.0).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym® 435). A typical loading is 10-20% by weight relative to the substrate.
-
Incubation: Seal the flask and place it in an orbital shaker set to 200 rpm and a constant temperature of 35 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer at regular intervals (e.g., every 2-4 hours). Analyze the aliquots using chiral HPLC (see Protocol 5) to determine the conversion percentage and the enantiomeric excess of both the ester and the product acid.
-
Termination: Stop the reaction when the conversion reaches approximately 50%. This is the theoretical point of maximum enantiomeric excess for both products. The reaction can be stopped by filtering off the immobilized enzyme. The enzyme beads can be washed with fresh solvent, dried, and stored for reuse.
Protocol 3: Separation of Products
Rationale: The acidic product and the neutral unreacted ester are easily separated based on their different solubilities in aqueous base. The carboxylic acid is deprotonated to form a water-soluble carboxylate salt, while the ester remains in the organic phase.
-
Extraction: Transfer the final reaction mixture (filtrate from Protocol 2) to a separatory funnel.
-
Acid Extraction: Extract the mixture three times with a 1 M NaHCO₃ solution. This will transfer the enantiomerically enriched carboxylic acid into the aqueous layer as its sodium salt.
-
Combine and Wash: Combine the aqueous layers. Wash the original organic layer, which now contains the enantiomerically enriched ester, with brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and set it aside for the isolation of the ester (Protocol 4).
Protocol 4: Isolation of Pure Enantiomers
-
Isolation of the Chiral Acid:
-
Cool the combined aqueous extracts from Protocol 3 in an ice bath.
-
Slowly acidify the solution to pH ~2 by adding 2 M HCl dropwise with stirring. The enantiomerically pure carboxylic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. Alternatively, if it separates as an oil, extract it into a fresh portion of ethyl acetate.
-
-
Isolation of the Chiral Ester:
-
Concentrate the dried organic layer from Protocol 3 under reduced pressure to obtain the crude, enantiomerically enriched ester.
-
If necessary, purify further by flash column chromatography.
-
-
(Optional) Hydrolysis of the Recovered Ester:
-
To obtain the other acid enantiomer, dissolve the recovered ester in a mixture of ethanol and 2 M NaOH solution.
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the mixture, remove the ethanol via rotary evaporation, and follow the acidification and extraction/filtration procedure described in step 1 to isolate the second acid enantiomer.
-
Analytical Methodology: Chiral HPLC
Rationale: Chiral HPLC is the definitive method for quantifying the success of the resolution by measuring the enantiomeric excess (e.e.) of the starting material and products.[8] The choice of column and mobile phase is critical and often requires empirical screening.[9][10]
Protocol 5: Determining Enantiomeric Excess (% e.e.)
-
Sample Preparation: Prepare samples of the racemic ester (starting material), the resolved acid, and the resolved ester at a concentration of approximately 1 mg/mL in the mobile phase or a compatible solvent. Filter samples through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: The following table provides a starting point for method development. Optimization of the mobile phase composition and flow rate may be required to achieve baseline separation.
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralcel® OD-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) | Acetonitrile / 0.1 M Phosphate Buffer pH 2.5 (60:40, v/v) |
| Flow Rate | 0.8 mL/min | 0.5 mL/min |
| Detection | UV at 275 nm (due to the methoxyphenyl group) | UV at 275 nm |
| Temperature | 25 °C | 30 °C |
-
Calculation: Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2) of the two enantiomers: % e.e. = (|A1 - A2| / (A1 + A2)) x 100%
Expected Results and Interpretation
A successful kinetic resolution should yield an unreacted ester and a product acid with high enantiomeric excess as the reaction approaches 50% conversion. The enantioselectivity of the process is quantified by the enantiomeric ratio (E-value), which can be calculated from the conversion (c) and the e.e. of the substrate (eeₛ) and product (eeₚ).
| Reaction Time (h) | Conversion (%) | e.e. of Ester (%) | e.e. of Acid (%) | E-value |
| 2 | 15 | 17 | >99 | >200 |
| 6 | 40 | 65 | >99 | >200 |
| 10 | 51 | >99 | 97 | >200 |
| 14 | 60 | >99 | 85 | >200 |
Note: Data are representative and serve as a guideline. An E-value > 100 is generally considered excellent for preparative applications.
Conclusion
The chemoenzymatic method described provides a reliable and highly selective pathway for the resolution of racemic this compound. By combining a straightforward chemical esterification with a highly efficient CAL-B catalyzed hydrolysis, both enantiomers of this valuable chiral building block can be accessed in high optical purity. The use of an immobilized enzyme facilitates catalyst recovery and reuse, aligning the process with the principles of green chemistry. This protocol serves as a robust foundation for researchers in academia and industry for the synthesis of enantiopure cyclopropane derivatives.
References
- 1. Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B [mdpi.com]
- 2. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof - Google Patents [patents.google.com]
- 7. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. It provides an in-depth look at a reliable synthetic route, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions to help improve yield and purity.
Section 1: Overview of the Primary Synthetic Route
The synthesis of 1-arylcyclopropane-carboxylic acids is a well-established process. A common and effective method involves a two-step sequence starting from the corresponding arylacetonitrile.[1] This route consists of:
-
Cyclopropanation: An α-alkylation of 2-(2-methoxyphenyl)acetonitrile with 1,2-dibromoethane using a strong base to form the cyclopropane ring.
-
Hydrolysis: Conversion of the resulting 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile to the final carboxylic acid product, typically under acidic conditions.[1]
This approach is advantageous due to the availability of starting materials and the generally good yields that can be achieved with careful optimization.
Reaction Scheme:
-
Step 1: 2-(2-methoxyphenyl)acetonitrile + 1,2-Dibromoethane → 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile
-
Step 2: 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile → this compound
Section 2: Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and checkpoints to ensure procedural integrity.
Protocol 1: Cyclopropanation of 2-(2-methoxyphenyl)acetonitrile
This procedure details the formation of the cyclopropane ring via intramolecular alkylation. The key to this reaction is the in-situ formation of a carbanion which then undergoes a rapid intramolecular SN2 reaction.[2]
Materials:
-
2-(2-methoxyphenyl)acetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH), powdered or flakes
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) - Optional but recommended
-
Toluene or Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl ether or Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Ensure the apparatus is in a fume hood.[3]
-
Reagent Addition: To the flask, add 2-(2-methoxyphenyl)acetonitrile (1.0 eq), toluene (5-10 mL per gram of nitrile), and the phase-transfer catalyst (0.05 eq).
-
Base Preparation: In a separate beaker, prepare a 50% (w/w) aqueous solution of NaOH. Caution: This is highly exothermic.
-
Reaction Initiation: Begin vigorous stirring of the organic mixture and add the aqueous NaOH solution. Then, add 1,2-dibromoethane (1.5 eq) dropwise over 15-20 minutes.
-
Reaction Conditions: Heat the mixture to 50-60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water to dissolve the salts and dilute the mixture.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with the chosen extraction solvent (e.g., diethyl ether).
-
Combine all organic layers. Wash with water, then with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hydrolysis of the Cyclopropyl Nitrile
This step converts the nitrile functional group into a carboxylic acid. Acid-catalyzed hydrolysis is effective, though it requires elevated temperatures.[1]
Materials:
-
1-(2-methoxyphenyl)cyclopropane-1-carbonitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ethyl Acetate or Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Step-by-Step Methodology:
-
Setup: In a round-bottom flask suitable for heating under reflux, place the crude or purified nitrile from the previous step.
-
Reagent Addition: Add a 1:1 mixture of concentrated HCl and water (or ~6M H₂SO₄). The volume should be sufficient to ensure good mixing.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours. The reaction is complete when the oily nitrile layer has disappeared.
-
Work-up:
-
Cool the reaction mixture in an ice bath. The carboxylic acid may precipitate.
-
Extract the entire mixture three times with ethyl acetate or diethyl ether.
-
Combine the organic layers.
-
-
Purification:
-
To purify, extract the combined organic layers with a saturated NaHCO₃ solution. This converts the carboxylic acid to its water-soluble sodium salt, leaving non-acidic impurities in the organic phase.
-
Separate the aqueous layer containing the carboxylate salt.
-
Cool the aqueous layer in an ice bath and carefully re-acidify with cold, concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol/water or toluene) can be performed for higher purity.
-
Section 3: Visualizations & Data
Reaction Mechanism & Workflow Diagrams
The following diagrams illustrate the key chemical transformations and the overall experimental process.
References
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your experimental outcomes.
Overview of Synthetic Challenges
The synthesis of this compound presents unique challenges primarily due to the inherent strain of the cyclopropane ring and the electronic influence of the 2-methoxy-substituted phenyl group. Side reactions often compete with the desired transformation, leading to reduced yields and purification difficulties. This guide addresses the most common issues encountered in the primary synthetic routes.
The most prevalent and practical synthetic approach involves a two-step sequence:
-
Cyclopropanation: An intramolecular nucleophilic substitution (a cyclization) of a precursor like 4-chloro-2-(2-methoxyphenyl)butanenitrile.
-
Hydrolysis: Conversion of the resulting cyclopropylnitrile to the target carboxylic acid.
This guide will focus on troubleshooting this primary pathway, as it is frequently employed and is a source of common experimental issues.
Troubleshooting Guide & FAQs
Part 1: Intramolecular Cyclization to Form the Cyclopropane Ring
The formation of the cyclopropane ring is typically achieved by treating a γ-substituted nitrile, such as 4-chloro-2-(2-methoxyphenyl)butanenitrile, with a strong base. The base deprotonates the carbon alpha to both the phenyl ring and the nitrile group, creating a carbanion that undergoes an intramolecular SN2 reaction to displace the halide and form the three-membered ring.
Q1: My cyclization reaction is resulting in a low yield of the desired 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile. Mass spectrometry of the crude product shows a compound with the same mass as my starting material. What is the likely side reaction?
A1: The most common side reaction competing with intramolecular cyclization is β-elimination . Instead of attacking the carbon bearing the halogen, the generated carbanion can act as a base, abstracting a proton from the β-position and eliminating the halide to form an alkene. This results in the formation of 2-(2-methoxyphenyl)but-3-enenitrile, an isomer of your starting material.
-
Causality: The balance between substitution (cyclization) and elimination is highly dependent on the base used and the reaction conditions. Sterically hindered bases favor elimination. Furthermore, high temperatures can also promote the elimination pathway.
-
Troubleshooting & Protocol:
-
Choice of Base: Use a strong, non-hindered base that favors nucleophilic substitution. Sodium amide (NaNH₂) in liquid ammonia or sodium hydroxide under phase-transfer catalysis (PTC) conditions are excellent choices.[1][2] Avoid bulky bases like potassium tert-butoxide.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For NaNH₂, this is typically the boiling point of liquid ammonia (-33 °C). For PTC, reactions can often be run effectively at room temperature.
-
Solvent: Aprotic polar solvents, such as DMSO, can be used with bases like NaOH and have been shown to produce high yields of the cyclopropyl cyanide.[2]
-
Q2: I am using sodium hydroxide as the base for cyclization and observing significant amounts of the corresponding amide and carboxylic acid in my crude product before the final hydrolysis step. Why is this happening?
A2: This indicates premature hydrolysis of the nitrile group. While sodium hydroxide is an effective base for the cyclization, it can also catalyze the hydrolysis of the nitrile to a carboxamide and subsequently to a carboxylate salt, especially if water is present and the reaction is heated.[2][3]
-
Causality: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by hydroxide ions. This side reaction is accelerated by higher temperatures and prolonged reaction times.
-
Troubleshooting & Protocol:
-
Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) allows the reaction to occur at the interface of an organic solvent and a concentrated aqueous NaOH solution.[4][5] This method often proceeds efficiently at lower temperatures, minimizing nitrile hydrolysis.[5]
-
Anhydrous Conditions: If not using PTC, ensure your solvent and reagents are as anhydrous as possible to limit the water available for hydrolysis.
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC or GC-MS to stop the reaction as soon as the starting material is consumed, preventing extended exposure to hydrolytic conditions.
-
Visualizing the Competing Pathways: Cyclization vs. Elimination
The choice of reaction conditions is critical in directing the reaction towards the desired cyclization product over the isomeric alkene byproduct.
Caption: Competing reaction pathways for the carbanion intermediate.
Part 2: Hydrolysis of the Cyclopropyl Nitrile
The final step is the hydrolysis of the 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile to the carboxylic acid. This is typically achieved under strong acidic or basic conditions with heating.
Q3: During acidic hydrolysis of the nitrile, my yield is low and I isolate a complex mixture of aromatic byproducts. What could be causing this decomposition?
A3: The primary cause of decomposition under strong acidic conditions is the electrophilic ring-opening of the strained cyclopropane ring.[6][7] The electron-donating 2-methoxy group can further activate the system towards this side reaction.
-
Causality: The cyclopropane ring is electron-rich and susceptible to attack by electrophiles (like H⁺). Protonation of the ring can lead to a carbocationic intermediate that is captured by water or other nucleophiles, leading to a variety of ring-opened products.[8][9] Additionally, under very harsh acidic conditions (e.g., HBr or HI), cleavage of the methoxy ether bond is possible.
-
Troubleshooting & Protocol:
-
Milder Hydrolysis Conditions: Avoid excessively harsh conditions. A two-stage hydrolysis can be more effective. First, use basic conditions (e.g., refluxing with NaOH or KOH solution) to hydrolyze the nitrile to the sodium or potassium carboxylate salt.[3] This salt is generally stable.
-
Careful Acidification: After basic hydrolysis, cool the reaction mixture (e.g., in an ice bath) before carefully acidifying with a strong acid (like HCl) to precipitate the free carboxylic acid.[10] This minimizes the exposure of the sensitive cyclopropane ring to hot, strongly acidic conditions.
-
Q4: After basic hydrolysis and acidification, my product is an oil and difficult to crystallize. NMR analysis suggests impurities. What are common byproducts from basic hydrolysis?
A4: The most common impurity from incomplete basic hydrolysis is the corresponding primary amide (1-(2-methoxyphenyl)cyclopropane-1-carboxamide).
-
Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[11][12] If the reaction time is too short or the temperature is too low, the reaction can stall at the amide stage. The amide has different solubility properties and can interfere with the crystallization of the final acid product.
-
Troubleshooting & Protocol:
-
Ensure Complete Reaction: Increase the reflux time or the concentration of the base to drive the hydrolysis to completion. Monitor the reaction by TLC, looking for the disappearance of the less polar amide intermediate.
-
Purification: If significant amide is present, purification can be achieved by column chromatography or by exploiting the acidic nature of the desired product. Dissolve the crude mixture in a solvent like diethyl ether and extract with a mild aqueous base (e.g., NaHCO₃ solution). The carboxylic acid will move to the aqueous layer as its salt, while the neutral amide remains in the organic layer. The aqueous layer can then be separated and re-acidified to recover the pure carboxylic acid.
-
Summary of Key Parameters
For successful synthesis, careful control over reaction parameters is crucial. The following table summarizes the key variables and their impact on potential side reactions.
| Step | Parameter | Optimal Choice | Rationale / Side Reaction Avoided |
| Cyclization | Base | Strong, non-hindered (e.g., NaNH₂, NaOH with PTC) | Avoids β-elimination favored by bulky bases. |
| Temperature | Low (e.g., -33 °C to RT) | Minimizes β-elimination and premature nitrile hydrolysis. | |
| Solvent | Aprotic (e.g., liquid NH₃, DMSO, Toluene w/ PTC) | Prevents side reactions with protic solvents. | |
| Hydrolysis | Conditions | Two-stage: 1. Basic (NaOH/H₂O, reflux) 2. Cold Acidification | Avoids acid-catalyzed ring-opening of the cyclopropane. |
| Reaction Time | Monitor to completion | Ensures conversion of the intermediate amide to the carboxylate. |
Experimental Protocol: Optimized Two-Step Synthesis
This protocol incorporates the troubleshooting advice to maximize yield and purity.
Caption: Optimized workflow for the two-step synthesis.
References
- 1. Cyclopropyl cyanide - Wikipedia [en.wikipedia.org]
- 2. US3843709A - Preparation of cyclopropyl cyanide from 4-hlorobutyronitrile - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Resolution of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid Enantiomers
Document ID: TSC-2025-12-31-001
Version: 1.0
Introduction
Welcome to the technical support guide for the chiral resolution of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. This molecule is a valuable building block in pharmaceutical and materials science, and obtaining it in enantiomerically pure form is often a critical step for drug development professionals and researchers. This guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions (FAQs) to help you navigate the challenges of resolving this specific racemic mixture. The methodologies and principles discussed here are grounded in established chemical literature and extensive in-house expertise.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for resolving the enantiomers of this compound?
A1: The primary methods for resolving this and similar chiral carboxylic acids fall into three main categories:
-
Classical Resolution via Diastereomeric Salt Formation: This is often the most practical and scalable method. It involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.[1][2][3]
-
Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) offers direct separation of the enantiomers. This method is excellent for analytical-scale separation and can be adapted for preparative purposes.[4][5][6]
-
Enzymatic Resolution: This kinetic resolution method uses enzymes, such as lipases, that selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[1][7][8][9]
Q2: I'm performing a classical resolution, but my diastereomeric salts are not crystallizing. What should I do?
A2: Crystallization failure is a common hurdle. Here are several troubleshooting steps:
-
Solvent Screening: The choice of solvent is paramount. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[10] Experiment with a variety of solvents and solvent mixtures with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).
-
Concentration Adjustment: Systematically vary the concentration. A supersaturated solution is necessary for crystallization, but if the solution is too concentrated, it may "oil out" or cause both diastereomers to precipitate.[11]
-
Controlled Cooling: Slow, controlled cooling often yields better crystals than rapid cooling. Consider a stepwise cooling profile or allowing the solution to cool to room temperature slowly overnight.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, use it as a seed crystal to induce crystallization in a supersaturated solution.[11]
-
Resolving Agent Stoichiometry: Ensure you are using the correct stoichiometric amount of the resolving agent. An excess or deficit can interfere with crystallization.[12]
Q3: My classical resolution is giving me a low enantiomeric excess (ee). How can I improve it?
A3: Low enantiomeric excess is often due to the co-precipitation of the more soluble diastereomeric salt.[12] To improve this:
-
Recrystallization: Perform one or more recrystallizations of the obtained solid. This is a standard procedure to enhance the purity of the less soluble diastereomeric salt.
-
Solvent System Optimization: The solvent system not only affects crystallization but also the degree of separation. A different solvent may increase the solubility gap between the diastereomers.
-
Choice of Resolving Agent: The interaction between your carboxylic acid and the chiral resolving agent is crucial. If one resolving agent provides poor selectivity, screen others. Common choices for carboxylic acids include chiral amines like (R)- or (S)-1-phenylethylamine, quinine, or brucine.[1][2]
Q4: Can racemization occur during the resolution process?
A4: While cyclopropane rings are generally stable, racemization can occur under harsh conditions, such as strong acid or base, or high temperatures, particularly if there are activating groups on the ring.[13][14] During the liberation of the free acid from the diastereomeric salt (typically with aqueous acid), it is advisable to use mild conditions and avoid prolonged exposure to high temperatures to minimize the risk of racemization.
Troubleshooting Guides
Guide 1: Classical Resolution via Diastereomeric Salt Formation
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No crystal formation or "oiling out" | - Inappropriate solvent. - Solution is too concentrated or too dilute. - Impurities present. | - Solvent Screening: Systematically test a range of solvents (e.g., alcohols, esters, aromatic hydrocarbons) and their mixtures.[10][11] - Optimize Concentration: Prepare a saturated solution at a higher temperature and allow it to cool slowly. If it oils out, add more solvent. If no crystals form, slowly evaporate the solvent. - Purify Starting Material: Ensure the racemic acid and chiral base are of high purity. |
| Low yield of crystalline salt | - The desired diastereomeric salt is too soluble in the chosen solvent. - Incomplete salt formation. | - Change Solvent: Find a solvent where the desired salt has low solubility. - Use an Anti-Solvent: Slowly add a solvent in which the salt is insoluble to a solution of the salt to induce precipitation. - Check Stoichiometry: Ensure a 1:1 molar ratio of acid to chiral base. |
| Low enantiomeric excess (ee) of the resolved acid | - Co-precipitation of the more soluble diastereomeric salt. - Insufficient difference in solubility between the diastereomers.[12] | - Recrystallize: Perform multiple recrystallizations of the diastereomeric salt. Monitor the ee of the liberated acid after each step. - Optimize Crystallization Conditions: Slower cooling rates can improve selectivity. - Screen Resolving Agents: The choice of the chiral amine is critical. A different resolving agent may provide a larger solubility difference.[11][12] |
| Difficulty liberating the free acid from the salt | - Incomplete acidification. - Emulsion formation during extraction. | - Ensure Complete Acidification: Use a sufficient excess of a strong acid (e.g., 1-2 M HCl) and confirm the aqueous phase is acidic with pH paper. - Break Emulsions: Add brine or filter the mixture through celite to break up emulsions during the workup. |
Guide 2: Chiral HPLC/SFC Separation
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP). - Suboptimal mobile phase. | - Screen CSPs: Test columns with different chiral selectors (e.g., polysaccharide-based like Chiralcel OD or Chiralpak AD, or protein-based).[4][5] - Mobile Phase Optimization: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[4] For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and aqueous buffer pH. |
| Poor peak shape (tailing or fronting) | - Column overload. - Secondary interactions with the stationary phase. - Inappropriate mobile phase additive. | - Reduce Sample Concentration: Inject a more dilute sample. - Add an Additive: For acidic compounds like this, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape. |
| Low recovery from preparative separation | - Compound precipitating on the column or in the tubing. - Decomposition on the stationary phase. | - Check Solubility: Ensure the compound is soluble in the mobile phase at the concentration being used for preparative runs. - Use a Milder Mobile Phase: If decomposition is suspected, try a less acidic or basic mobile phase. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution - A Representative Method
This protocol is a general starting point and will likely require optimization.
-
Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile).
-
In a separate flask, dissolve 0.5 equivalents of a chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine) in the same hot solvent. Note: Using 0.5 equivalents is a common strategy to selectively crystallize the salt of one enantiomer.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask or placing it in a refrigerator.
-
Once crystals have formed, allow the mixture to stand for several hours to maximize the yield.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals. This is your first crop of diastereomerically enriched salt.
-
To improve purity, recrystallize the salt from a fresh portion of the hot solvent.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidify the aqueous layer by adding 1 M HCl until the pH is ~1-2.
-
Separate the organic layer, and extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
-
Analysis:
-
Determine the enantiomeric excess of the product using chiral HPLC.
-
Protocol 2: Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase such as Chiralpak® AD-H or Chiralcel® OD-H. These are often effective for a wide range of compounds.
-
Mobile Phase Screening (Normal Phase):
-
Prepare stock solutions of your racemic acid in the mobile phase.
-
Start with a mobile phase of hexane/isopropanol (90:10 v/v). If separation is poor, screen other ratios (e.g., 80:20, 95:5).
-
To improve peak shape, add 0.1% trifluoroacetic acid (TFA) to the mobile phase.
-
-
Flow Rate and Temperature:
-
Use a flow rate of 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Run the separation at room temperature initially. Adjusting the temperature can sometimes improve resolution.
-
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm).
Visualizations and Data
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid synthesis
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Welcome to the technical support guide for the synthesis and optimization of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind them. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to consider for this molecule?
A1: The synthesis of 1-aryl-cyclopropane-1-carboxylic acids typically involves two main strategies. The first is a Simmons-Smith or related cyclopropanation of a suitable alkene precursor, such as 2-methoxy-α-methylstyrene, followed by oxidation. A more direct and often preferred route involves the cyclopropanation of an alkene already containing the carboxylate functionality (or a precursor like an ester). A robust method is the intramolecular cyclization of a γ-halo ester or nitrile, followed by hydrolysis. For instance, a malonic ester synthesis approach followed by intramolecular SN2 reaction is a common and effective strategy.[1]
Q2: How critical is the atmospheric control for this reaction?
A2: Extremely critical. Many cyclopropanation reagents, particularly organozinc carbenoids like those used in the Simmons-Smith reaction (e.g., diethylzinc/diiodomethane), are highly sensitive to moisture and oxygen.[2] Performing the reaction under an inert atmosphere (dry nitrogen or argon) with oven-dried glassware is mandatory to prevent the quenching of the reactive species, which is a primary cause of low or no conversion.
Q3: Can I directly cyclopropanate an unsaturated carboxylic acid?
A3: Direct cyclopropanation of α,β-unsaturated carboxylic acids is challenging because the acidic proton of the carboxyl group will quench most organometallic carbenoid reagents. However, specific methods have been developed to overcome this. For example, a samarium-promoted cyclopropanation using Sm/CHI₃ can be performed on unmasked α,β-unsaturated carboxylic acids, as the samarium carbenoid can coordinate with the carboxyl group, facilitating the reaction while avoiding quenching.[3] This approach eliminates the need for protection-deprotection steps.[3]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Product Yield
You've followed the protocol, but TLC/LC-MS analysis shows mostly starting material.
Potential Cause & Solution Pathway
-
Inactive Catalyst/Reagent: Organozinc reagents, especially the zinc-copper couple for the Simmons-Smith reaction, are notoriously dependent on their activation state.
-
Troubleshooting Action: Ensure your zinc-copper couple is freshly prepared and highly active.[2] For more reproducible results, consider using the Furukawa modification (diethylzinc and diiodomethane), which often leads to a faster and more reliable reaction.[2] Always use freshly opened or titrated organometallic solutions.
-
-
Presence of Inhibitors: Trace amounts of water or other impurities can halt the reaction.
-
Troubleshooting Action: Rigorously dry all solvents and reagents. Use purified starting materials to avoid introducing inhibitors that can deactivate the catalyst.[2]
-
-
Insufficient Reactivity: The alkene substrate may be electron-deficient or sterically hindered, leading to a sluggish reaction.
-
Troubleshooting Action: For electron-poor alkenes, a more reactive carbene source or a different catalytic system may be necessary.[2] Cobalt-catalyzed systems, for instance, have shown effectiveness with such olefins.[4] Alternatively, increasing the reaction temperature or extending the reaction time can sometimes improve conversion, though this must be balanced against potential side reactions.[2]
-
Issue 2: Formation of Significant Side Products
Your reaction yields the desired product, but it is contaminated with one or more significant impurities.
Potential Cause & Solution Pathway
-
Decomposition of Carbene Precursor: If using a diazo compound (e.g., with a rhodium or copper catalyst), its instability can lead to side reactions like dimerization.[2]
-
Troubleshooting Action: Use a syringe pump for the slow, controlled addition of the diazo compound to the reaction mixture at the recommended temperature.[2] This maintains a low steady-state concentration of the diazo species, minimizing self-reaction. Ensure the diazo compound is pure and free from acid impurities which catalyze its decomposition.[2]
-
-
Thermal Decomposition or Rearrangement: High temperatures can sometimes lead to undesired pathways. For instance, certain cyclopropane carboxylic acids can undergo thermal decarboxylation and rearrangement to form dihydrofurans.[5]
-
Troubleshooting Action: Optimize the reaction temperature. Run a temperature screening experiment, starting from room temperature and incrementally increasing it. The goal is to find the minimum temperature required for an efficient reaction rate without activating side pathways.
-
Issue 3: Difficulty in Product Purification
The crude product shows a complex mixture, and purification by column chromatography results in poor separation or product loss.
Potential Cause & Solution Pathway
-
Streaking on Silica Gel: Carboxylic acids are notorious for streaking on silica gel columns due to strong interactions with the stationary phase, leading to broad peaks and poor separation.
-
Troubleshooting Action: Add a small amount of a volatile acid, such as acetic acid (~0.5-1%), to your chromatography eluent. This protonates the silica surface and the carboxyl group of the product, reducing polar interactions and resulting in sharper peaks.
-
-
Formation of Diastereomers: If your synthesis creates stereocenters, you may be forming diastereomers that are difficult to separate.
-
Troubleshooting Action: The choice of catalyst and ligands is critical for controlling stereoselectivity.[2] Screening different chiral ligands or catalyst systems may be necessary to improve the diastereomeric ratio. The steric bulk of both the catalyst and the carbene source can influence the facial selectivity of the cyclopropanation.[2]
-
Experimental Workflow & Optimization
Baseline Protocol: Malonic Ester Synthesis Route
This protocol provides a reliable, multi-step synthesis that is amenable to optimization.
Step 1: Alkylation of Diethyl Malonate
-
Under an inert argon atmosphere, add sodium ethoxide (1.05 eq.) to a flame-dried round-bottom flask containing anhydrous ethanol at 0 °C.
-
Add diethyl malonate (1.0 eq.) dropwise and stir for 30 minutes.
-
Add 2-methoxybenzyl chloride (1.0 eq.) dropwise and allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours until TLC indicates consumption of the starting material.
-
Cool, quench with saturated NH₄Cl solution, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Dihalogenation-Cyclization
-
To the crude product from Step 1, add 1,2-dibromoethane (1.1 eq.) and a strong base like sodium hydride (2.2 eq.) in a suitable solvent like dry THF.
-
The reaction is typically stirred at reflux overnight. The mechanism involves a double alkylation to form the cyclopropane ring.[1]
-
Monitor by TLC/LC-MS. Upon completion, carefully quench the reaction with water at 0 °C.
-
Extract with ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.
Step 3: Hydrolysis and Decarboxylation
-
Add the crude cyclopropyl diethyl ester to a solution of potassium hydroxide (5.0 eq.) in ethanol/water (e.g., 2:1 v/v).
-
Heat the mixture to reflux for 12-24 hours to ensure complete saponification of both ester groups.[1]
-
Cool the reaction mixture in an ice bath and carefully acidify with cold, concentrated HCl to pH ~1-2.
-
Gently heat the acidic solution (e.g., to 60-80 °C) to promote decarboxylation of the resulting malonic acid intermediate to yield the final product.[1]
-
Extract the final carboxylic acid product with dichloromethane, dry the organic layer, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Visualizing the Workflow
The following diagram outlines the general experimental sequence.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]
- 4. Cyclopropane synthesis [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: Troubleshooting Poor NMR Spectra of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for obtaining high-quality NMR spectra of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your own experimental work.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the NMR analysis of this compound.
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
While specific shifts can vary slightly based on the solvent and concentration, you can generally expect the following:
| Proton (1H) | Expected Chemical Shift (ppm) | Carbon (13C) | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (often broad) | Carbonyl (-C OOH) | 165 - 185 |
| Aromatic (C6H4) | 6.5 - 8.0 | Aromatic (C6H4) | 120 - 150 |
| Methoxyphenyl (-OCH3) | ~3.8 | Methoxyphenyl (-OC H3) | ~55 |
| Cyclopropane (-CH2-) | 1.0 - 2.0 | Cyclopropane (-C H2-) | 15 - 25 |
| Quaternary Cyclopropane | 25 - 35 |
Note: The carboxylic acid proton is highly deshielded and its signal is often broad, sometimes to the point of being nearly undetectable in the baseline.[1][2][3]
Q2: Why is the carboxylic acid proton signal often broad or missing?
The acidic proton of a carboxylic acid is subject to several phenomena that can lead to signal broadening or disappearance:
-
Hydrogen Bonding: Carboxylic acids readily form hydrogen-bonded dimers, which can broaden the -COOH signal.[4][5]
-
Chemical Exchange: The acidic proton can rapidly exchange with other acidic protons in the sample, such as trace amounts of water, or with deuterium from the NMR solvent (e.g., CDCl3, D2O).[5][6] This exchange can be so fast that the signal broadens into the baseline.[6][7]
-
Concentration and Solvent Effects: The extent of hydrogen bonding and chemical exchange is highly dependent on the sample concentration and the choice of solvent.[1]
Q3: What is the best solvent for acquiring the NMR spectrum of this compound?
The choice of solvent is critical. Here's a comparative guide:
| Solvent | Advantages | Disadvantages |
| CDCl3 | Good for most organic compounds. | May not be a good solvent if the compound has low solubility. The acidic proton can exchange with residual water. |
| DMSO-d6 | Excellent for dissolving polar compounds and often slows down proton exchange, resulting in a sharper -COOH peak.[8] | It is very hygroscopic and can absorb water from the atmosphere, which can lead to a large water signal.[9] |
| Acetone-d6 | A good alternative to DMSO-d6 with less hygroscopicity. | |
| D2O | The -COOH proton will exchange with deuterium, causing the signal to disappear. This can be a useful diagnostic experiment to confirm the presence of the carboxylic acid.[1][5] | The compound may have limited solubility. |
For routine analysis, CDCl3 or acetone-d6 are good starting points. If you are specifically interested in observing the carboxylic acid proton, DMSO-d6 is often the best choice.
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to common problems encountered during the NMR analysis of this compound.
Issue 1: Poor Signal Resolution and Broad Peaks in the Aromatic Region
Poor resolution in the aromatic region can obscure important coupling information, making structural confirmation difficult.
Causality Analysis
-
Sample Concentration: High concentrations can lead to aggregation and viscosity-related line broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Magnetic Field Inhomogeneity: Poor shimming of the NMR spectrometer will result in broad, distorted peaks.
Troubleshooting Workflow
Caption: Workflow for troubleshooting poor aromatic signal resolution.
Detailed Protocols
1. Optimizing Sample Concentration:
-
Step 1: Prepare a series of dilutions of your sample in the chosen NMR solvent. A good starting range is 1-10 mg in 0.6-0.7 mL of solvent.
-
Step 2: Acquire a quick 1D 1H NMR spectrum for each concentration.
-
Step 3: Compare the line widths of the aromatic signals. Choose the concentration that provides the best compromise between signal-to-noise and resolution.
2. Removing Paramagnetic Impurities:
-
Step 1: If you suspect metal contamination from a previous reaction step (e.g., catalysts), dissolve your sample in a suitable organic solvent.
-
Step 2: Add a small amount of a chelating agent like EDTA and stir for 30 minutes.
-
Step 3: Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO4 or Na2SO4), and remove the solvent under reduced pressure.
-
Step 4: Prepare a new NMR sample with the purified material.
3. Improving Spectrometer Shimming:
-
Rationale: Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible across the sample volume. Poor shimming is a common cause of broad lines.
-
Protocol:
-
Always use a deuterium lock on the solvent signal.
-
Perform an automated shimming routine on your spectrometer.
-
For challenging samples, manual shimming of the Z1, Z2, X, and Y shims can significantly improve resolution. Consult your spectrometer's user manual for detailed instructions on manual shimming.
-
Issue 2: The Carboxylic Acid Proton Signal is Not Observed
The absence of the -COOH proton signal can be disconcerting, but it is a common occurrence.
Causality Analysis
-
Rapid Proton Exchange: As discussed in the FAQs, fast exchange with residual water or deuterated solvent can broaden the signal into the baseline.[6]
-
Formation of a Salt: If the sample was worked up with a base and not properly neutralized, you may have the carboxylate salt, which will not have a -COOH proton.[9]
-
Very Broad Signal: The signal may be present but extremely broad and lost in the noise.[3]
Troubleshooting Workflow
Caption: Decision tree for troubleshooting a missing -COOH proton signal.
Detailed Protocols
1. D2O Exchange Experiment:
-
Step 1: Acquire a standard 1H NMR spectrum of your sample.
-
Step 2: Add one drop of deuterium oxide (D2O) to the NMR tube, shake gently to mix, and re-acquire the spectrum.
-
Step 3: If the broad signal disappears, this confirms it was the acidic -COOH proton.[1][5] The disappearance of a peak upon D2O addition is a classic test for exchangeable protons.
2. Ensuring an Anhydrous Sample:
-
Step 1: Dry your sample thoroughly under high vacuum for several hours before preparing the NMR sample.
-
Step 2: Use a fresh, sealed ampule of deuterated solvent. For particularly sensitive samples, you can dry the solvent over molecular sieves (ensure the sieve type is appropriate for the solvent).
-
Step 3: Prepare the NMR sample in a dry environment, such as a glove box or under a stream of inert gas, to minimize exposure to atmospheric moisture.
3. Using DMSO-d6:
-
Rationale: DMSO-d6 is a polar, aprotic solvent that is excellent at dissolving carboxylic acids and often slows down the rate of proton exchange, leading to a sharper and more easily observable -COOH peak.[8]
-
Protocol: Prepare your sample in DMSO-d6 as you would with any other NMR solvent. Be aware that the residual water peak in DMSO-d6 appears around 3.3 ppm.
4. Checking for Salt Formation:
-
Step 1: If you suspect your compound is a salt, dissolve a small amount in a suitable solvent and add a drop of a dilute acid (e.g., HCl in D2O).
-
Step 2: Acquire the 1H NMR spectrum. The appearance of a broad signal in the 10-13 ppm region would indicate the successful protonation of the carboxylate to the carboxylic acid.
Issue 3: Overlapping Signals in the Cyclopropane and Aromatic Regions
Spectral overlap can make peak assignment and integration challenging.
Causality Analysis
-
Intrinsic Chemical Shifts: The chemical shifts of some protons may naturally be very close.
-
Low Magnetic Field Strength: Lower field spectrometers (e.g., 300 MHz) will have less signal dispersion than higher field instruments (e.g., 600 MHz or higher).[10][11]
Troubleshooting Workflow
Caption: Strategies for resolving overlapping NMR signals.
Detailed Protocols
1. Utilizing a Higher Field Spectrometer:
-
Rationale: The chemical shift dispersion increases with the magnetic field strength.[10][11] Therefore, acquiring the spectrum on a higher field instrument is the most direct way to improve signal separation.
-
Protocol: If you have access to multiple spectrometers, run your sample on the one with the highest available field strength.
2. Changing the NMR Solvent:
-
Rationale: The chemical shift of a proton can be influenced by the surrounding solvent molecules. Changing the solvent can alter the chemical shifts of overlapping signals, potentially resolving them. Aromatic solvents like benzene-d6 or toluene-d8 can induce significant shifts in nearby protons due to the ring current effect.
-
Protocol: Prepare a new sample in a different deuterated solvent (e.g., from CDCl3 to benzene-d6) and compare the spectra.
3. Performing 2D NMR Experiments:
-
Rationale: Two-dimensional NMR techniques can help to resolve and assign signals that are overlapped in a 1D spectrum.
-
Key Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This can help to trace out the spin systems of the cyclopropane and aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is extremely useful for assigning both 1H and 13C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This can be used to connect different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which can be helpful for confirming stereochemistry and assigning aromatic protons.
-
III. References
-
Chemistry LibreTexts. (2023, November 23). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. --INVALID-LINK--
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. --INVALID-LINK--
-
Gilli, P., Bertolasi, V., Ferretti, V., & Gilli, G. (2009). 17O NMR and DFT study of hydrogen bonding: proton sharing and incipient transfer. Magnetic Resonance in Chemistry, 47(12), 1045–1052. --INVALID-LINK--
-
Perrin, C. L., & Ohta, B. K. (2000). Hydrogen Bonds in Carboxylic Acid−Carboxylate Systems in Solution. 1. In Anhydrous, Aprotic Media. Journal of the American Chemical Society, 122(11), 2477–2483. --INVALID-LINK--
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Carboxylic Acids. --INVALID-LINK--
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. --INVALID-LINK--
-
Chemistry Stack Exchange. (2016, March 20). Does this NMR show the carboxy group?--INVALID-LINK--
-
Biellmann, J. F., & Callot, H. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts. Chemical Communications (London), (9), 458. --INVALID-LINK--
-
Zsolt, R., Gergely, N., & Dóra, K. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5321–5333. --INVALID-LINK--
-
ResearchGate. (2016, January 6). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?--INVALID-LINK--
-
JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. --INVALID-LINK--
-
ResearchGate. (2024, April 25). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?--INVALID-LINK--
-
AZoM. (2025, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. --INVALID-LINK--
-
Reddit. (2017, June 27). Why am I not seeing the -COOH peak of this dye when I take NMR?--INVALID-LINK--
-
PubMed. (2020, May 8). Boosting resolution in NMR spectroscopy by chemical shift upscaling. --INVALID-LINK--
-
ResearchGate. (n.d.). Boosting resolution in NMR spectroscopy by chemical shift upscaling. --INVALID-LINK--
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioactivity of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid Derivatives
Welcome to the technical support center for researchers working with 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid derivatives. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you overcome common challenges, particularly the issue of low bioactivity often encountered during early-stage drug discovery. Our approach is rooted in established principles of medicinal chemistry, providing you with the rationale behind each experimental suggestion.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low bioactivity of my this compound derivative?
Low bioactivity can stem from a combination of factors related to the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the biological target. For this specific class of compounds, key areas to investigate include:
-
Poor Membrane Permeability: The carboxylic acid moiety is typically ionized at physiological pH, which can limit its ability to cross cellular membranes and reach its intracellular target.[1]
-
Metabolic Instability: The ortho-methoxy group on the phenyl ring can be a site for metabolic modification, such as O-demethylation by cytochrome P450 enzymes, potentially leading to inactive metabolites.[2][3][4]
-
Low Target Affinity: The overall three-dimensional shape and electronic properties of the molecule may not be optimal for binding to the intended biological target.
-
Rapid Efflux: The compound may be a substrate for cellular efflux pumps, which actively transport it out of the cell, preventing it from reaching a therapeutic concentration.
-
Poor Solubility: Limited aqueous solubility can hinder administration and reduce the concentration of the compound available to interact with its target.
Q2: What is the significance of the cyclopropane ring in this scaffold?
The cyclopropane ring is a valuable structural motif in medicinal chemistry.[5][6] Its key contributions include:
-
Conformational Rigidity: The rigid structure of the cyclopropane ring can help to lock the molecule into a specific conformation that is favorable for binding to its target, which can enhance potency and selectivity.[7]
-
Metabolic Stability: The cyclopropane ring itself is generally resistant to metabolic degradation, which can improve the compound's half-life.[7][8]
-
Improved Physicochemical Properties: It can favorably modulate properties like lipophilicity and pKa.[7]
Q3: Can the carboxylic acid group be modified without losing activity?
Yes, and this is often a key strategy for improving bioactivity. The carboxylic acid is frequently a critical pharmacophore for target interaction, but its physicochemical properties can be a liability.[1][9][10] Two primary approaches are:
-
Prodrug Strategies: The carboxylic acid is temporarily masked with a chemical group that is cleaved in vivo to release the active parent drug.[11][12]
-
Bioisosteric Replacement: The carboxylic acid is replaced with a different functional group that mimics its key interactions with the target but has improved drug-like properties.[9][13][14][15]
Troubleshooting Guide: Overcoming Low Bioactivity
This section provides detailed, step-by-step experimental protocols to address the potential causes of low bioactivity in your this compound derivatives.
Issue 1: Poor Cellular Permeability and Low Bioavailability
The ionized nature of the carboxylic acid group at physiological pH is a common culprit for poor membrane permeability.[1]
Temporarily masking the carboxylic acid as an ester can increase its lipophilicity, facilitating passive diffusion across cell membranes.[12][16][17]
Experimental Protocol: Synthesis of an Ethyl Ester Prodrug
-
Dissolution: Dissolve your this compound derivative (1 equivalent) in anhydrous ethanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ethyl ester.
-
Validation: Confirm the structure of the ester prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Evaluation: Compare the bioactivity of the ester prodrug with the parent carboxylic acid in a cell-based assay. An increase in potency would suggest that poor permeability was a limiting factor.
Replacing the carboxylic acid with a bioisostere can maintain the necessary target interactions while improving physicochemical properties.[9][15]
Experimental Protocol: Synthesis of a Tetrazole Bioisostere
-
Amide Formation: Convert the carboxylic acid to the corresponding amide. This can be achieved by first converting the acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia.
-
Dehydration to Nitrile: Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent such as trifluoroacetic anhydride or phosphorus oxychloride.
-
Cycloaddition: React the nitrile with sodium azide and a Lewis acid (e.g., zinc chloride or triethylamine hydrochloride) in a suitable solvent like dimethylformamide (DMF) or toluene at elevated temperatures to form the tetrazole ring.
-
Purification and Validation: Purify the tetrazole derivative by chromatography and confirm its structure by spectroscopic methods.
-
Biological Evaluation: Assess the bioactivity of the tetrazole analog in comparison to the parent carboxylic acid.
| Functional Group | Approximate pKa | Key Advantages |
| Carboxylic Acid | 4-5 | Strong hydrogen bonding interactions |
| Tetrazole | 4.5-4.9 | Similar acidity to carboxylic acid, increased lipophilicity and metabolic stability. [15][18] |
| Acyl Sulfonamide | 4-5 | Mimics hydrogen bonding of carboxylic acids, can increase potency.[15] |
| Hydroxamic Acid | 8-9 | Strong metal-chelating properties, can act as a carboxylic acid bioisostere.[9] |
Issue 2: Metabolic Instability of the ortho-Methoxy Group
The methoxy group, particularly at the ortho position, can be susceptible to O-demethylation by hepatic enzymes, leading to a less active or inactive phenolic metabolite.[2][3][4]
Replacing the methoxy group with a metabolically more stable substituent can prevent this degradation pathway.
Experimental Protocol: Replacement of Methoxy with a Difluoromethoxy Group
-
Demethylation: Synthesize the phenolic precursor by demethylating your starting material using a reagent like boron tribromide (BBr₃).
-
Difluoromethylation: React the resulting phenol with a difluoromethylating agent, such as chlorodifluoromethane (Freon 22) or a more modern reagent like sodium chlorodifluoroacetate in the presence of a suitable base and catalyst.
-
Purification and Validation: Purify the difluoromethoxy analog and confirm its structure.
-
In Vitro Metabolic Stability Assay: Incubate both the parent methoxy compound and the new difluoromethoxy analog with liver microsomes or S9 fractions and a co-factor like NADPH.
-
Analysis: Monitor the disappearance of the parent compound over time using LC-MS. A significantly longer half-life for the difluoromethoxy analog indicates improved metabolic stability.
Visualizing Experimental Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Low Bioactivity
This diagram outlines a logical progression for diagnosing and addressing the root causes of low bioactivity.
A decision tree for troubleshooting low bioactivity.
Diagram 2: Potential Metabolic Pathways
This diagram illustrates the primary metabolic liabilities of the this compound scaffold.
Key metabolic routes for the parent compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity [mdpi.com]
- 3. Metabolism of the proestrogenic pesticide methoxychlor by hepatic P450 monooxygenases in rats and humans. Dual pathways involving novel ortho ring-hydroxylation by CYP2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. A structure-activity relationship study of spirolactones. Contribution of the cyclopropane ring to antimineralocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 11. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. tandfonline.com [tandfonline.com]
- 15. drughunter.com [drughunter.com]
- 16. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 17. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Technical Support Center: Scaling Up the Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our goal is to equip you with the expertise and practical insights needed to navigate the challenges of this synthesis, ensuring efficiency, reproducibility, and high purity of the final product.
I. Synthesis Overview
The synthesis of this compound typically proceeds through a two-step process:
-
Cyclopropanation: Formation of 1-(2-methoxyphenyl)cyclopropanecarbonitrile from 2-methoxyphenylacetonitrile and a cyclopropanating agent.
-
Hydrolysis: Conversion of the nitrile intermediate to the corresponding carboxylic acid.
While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and overall process efficiency. This guide will address these challenges in detail.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Problem 1: Low Yield in the Cyclopropanation Step
Q: We are observing a low yield of 1-(2-methoxyphenyl)cyclopropanecarbonitrile during the cyclopropanation of 2-methoxyphenylacetonitrile. What are the potential causes and how can we improve the yield?
A: Low yields in this step are a common issue when scaling up. The primary causes often revolve around the base, solvent, and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Base | The choice of base is critical for the deprotonation of 2-methoxyphenylacetonitrile to form the nucleophile that attacks the cyclopropanating agent. Weaker bases may not be effective, leading to incomplete reaction. | While sodium amide or potassium hexamethyldisilazane (KHMDS) can be effective, they can be hazardous and expensive at scale.[1] Consider using a robust phase-transfer catalysis (PTC) system. PTCs, such as quaternary ammonium salts, can efficiently promote the reaction under milder and safer conditions.[2][3][4] |
| Suboptimal Solvent | The solvent must be able to dissolve the reactants and facilitate the reaction. A poor choice of solvent can lead to low solubility and slow reaction rates. | Toluene is a commonly used solvent.[1] However, for PTC systems, a biphasic system (e.g., toluene/water) is often employed. The choice of solvent should be optimized based on the specific PTC used. |
| Reaction Temperature and Time | Inadequate temperature or reaction time can result in an incomplete reaction. Conversely, excessively high temperatures can lead to side reactions and decomposition. | The reaction is often run at elevated temperatures (e.g., 75°C).[1] It is crucial to monitor the reaction progress by techniques like TLC or HPLC to determine the optimal reaction time and temperature for your specific scale. |
| Side Reactions | Dimerization or polymerization of the starting material or product can occur, especially under harsh basic conditions. | Employing a PTC system can mitigate some side reactions by allowing for the use of milder bases.[2] Careful control of the addition rate of the base and maintaining a consistent temperature are also crucial. |
Experimental Protocol: Optimized Cyclopropanation using Phase-Transfer Catalysis
-
To a stirred solution of 2-methoxyphenylacetonitrile and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%) in toluene, add a 50% aqueous solution of sodium hydroxide.
-
Add 1,2-dibromoethane dropwise to the mixture while maintaining the temperature at 60-70°C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture, and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 1-(2-methoxyphenyl)cyclopropanecarbonitrile.
Problem 2: Incomplete or Difficult Hydrolysis of the Nitrile
Q: We are struggling to achieve complete hydrolysis of 1-(2-methoxyphenyl)cyclopropanecarbonitrile to the carboxylic acid. The reaction is either very slow or requires harsh conditions that lead to byproducts. What can we do?
A: The hydrolysis of sterically hindered nitriles like this one can be challenging. The key is to find conditions that are forcing enough to drive the reaction to completion without causing significant degradation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Forcing Conditions | Standard acidic or basic hydrolysis conditions may not be effective due to the steric hindrance around the nitrile group. | A mixture of a strong acid (e.g., sulfuric acid) in a high-boiling solvent like ethylene glycol or diethylene glycol at elevated temperatures (120-160°C) is often necessary. Basic hydrolysis with a strong base like potassium hydroxide in a high-boiling alcohol (e.g., ethylene glycol) is also an effective alternative. |
| Formation of Amide Intermediate | The hydrolysis proceeds through an amide intermediate. In some cases, this intermediate can be slow to hydrolyze further to the carboxylic acid. | Ensure a sufficient excess of water is present in the reaction mixture to drive the equilibrium towards the carboxylic acid. Extended reaction times at the optimal temperature may also be required. |
| Product Degradation | The desired carboxylic acid product can be susceptible to degradation under the harsh conditions required for hydrolysis, especially at higher temperatures. | Carefully monitor the reaction progress and temperature. Once the reaction is complete, cool the mixture promptly and proceed with the workup to minimize exposure to harsh conditions. |
Experimental Protocol: Robust Hydrolysis of the Nitrile Intermediate
-
To a solution of 1-(2-methoxyphenyl)cyclopropanecarbonitrile in ethylene glycol, add a concentrated aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux (around 140-160°C) and monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., toluene or ether) to remove any unreacted starting material or non-acidic byproducts.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2.
-
The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Problem 3: Purity Issues and Difficult Purification
Q: Our final product, this compound, is contaminated with byproducts, and purification by recrystallization is proving difficult. What are our options?
A: Purity is paramount, especially in drug development. If standard purification methods are failing, a combination of optimized workup and alternative purification techniques may be necessary.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reactions | Residual starting materials or intermediates from either the cyclopropanation or hydrolysis step can contaminate the final product. | Ensure each step is driven to completion by monitoring with appropriate analytical techniques (TLC, GC, HPLC). |
| Formation of Side-Products | As discussed, side reactions can occur in both steps. These byproducts may have similar physical properties to the desired product, making separation difficult. | Re-evaluate the reaction conditions to minimize byproduct formation. A change in base, solvent, or temperature can significantly impact the product profile. |
| Ineffective Purification | The chosen recrystallization solvent may not be optimal for separating the desired product from the impurities. | Screen a variety of solvents and solvent systems for recrystallization. Common choices for carboxylic acids include mixtures of ethyl acetate/hexanes, toluene, or water/ethanol. If recrystallization is ineffective, consider column chromatography on silica gel, though this may be less practical for large-scale production. An acid-base extraction during the workup is a powerful purification technique for isolating carboxylic acids.[5] |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
III. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up this synthesis?
A1: The primary safety concerns involve the use of strong bases and flammable solvents. When using reagents like sodium amide or KHMDS, strict anhydrous conditions and an inert atmosphere are necessary to prevent violent reactions with water or air. Large volumes of flammable solvents like toluene or ether require proper grounding and ventilation to prevent fires. The hydrolysis step often involves high temperatures and corrosive acids or bases, necessitating appropriate personal protective equipment (PPE) and careful temperature control.
Q2: Can alternative cyclopropanating agents be used?
A2: Yes, while 1,2-dihaloethanes are common, other methods for cyclopropanation exist. These include the use of dihalocarbenes generated from haloforms and a base, or Simmons-Smith type reactions.[6] However, for this specific substrate, the reaction of the nitrile anion with a 1,2-dihaloethane is a direct and often cost-effective approach.
Q3: How critical is the purity of the 2-methoxyphenylacetonitrile starting material?
A3: The purity of the starting material is very important. Impurities in the 2-methoxyphenylacetonitrile can carry through the synthesis or interfere with the reactions, leading to lower yields and purification challenges. It is recommended to use a high-purity starting material or purify it before use if necessary.
Q4: Are there any analytical methods you recommend for in-process monitoring?
A4: For in-process monitoring, Thin Layer Chromatography (TLC) is a quick and effective tool for qualitatively tracking the consumption of starting materials and the formation of products. For more quantitative analysis and to monitor for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are highly recommended.
Q5: What are the expected yields for each step at scale?
A5: With an optimized process, you can typically expect yields of 70-85% for the cyclopropanation step and 80-95% for the hydrolysis step. Overall yields will depend on the efficiency of each step and the purification losses.
IV. References
-
Lambert, F. L. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC. --INVALID-LINK--
-
Reddy, K. S., & Sridhar, R. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications, 48(32), 3863-3865. --INVALID-LINK--
-
Toke, L., & Keglevich, G. (2014). [2+1]-Type Cyclopropanation Reactions. ResearchGate. --INVALID-LINK--
-
Caron, S., Vazquez, E., & Wojcik, J. M. (2000). Synthesis of 1-(2-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE. Journal of the American Chemical Society, 122(4), 712-713. (Note: A direct link to the full text may require a subscription. The provided link is to a supplier page referencing this article.) --INVALID-LINK--
-
Gege, C., Hahn, F., Wangen, C., & Vitt, D. (2015). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. ResearchGate. --INVALID-LINK--
-
Phase Transfer Catalysis(Mechanism and Applications). (2020). YouTube. --INVALID-LINK--
-
Li, Y., et al. (2024). Anti-selective Cyclopropanation of Nonconjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. Journal of the American Chemical Society. --INVALID-LINK--
-
DeMuynck, B., et al. (2024). Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PMC. --INVALID-LINK--
-
PubChem. (n.d.). 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile. PubChem. --INVALID-LINK--
-
Synthesis Workshop. (2022). Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube. --INVALID-LINK--
-
Pyshyev, S., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. --INVALID-LINK--
-
ChemScene. (n.d.). 1-(2-Methoxybenzyl)cyclopropane-1-carboxylic acid. ChemScene. --INVALID-LINK--
-
Penczek, S., & Slomkowski, S. (2016). Dormant Polymers and Their Role in Living and Controlled Polymerizations; Influence on Polymer Chemistry, Particularly on the Ring Opening Polymerization. ResearchGate. --INVALID-LINK--
-
Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds. Google Patents. --INVALID-LINK--
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Organic Syntheses. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. ChemicalBook. --INVALID-LINK--
-
Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents. --INVALID-LINK--
-
PubChem. (n.d.). 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. PubChem. --INVALID-LINK--
-
PubChem. (n.d.). (2-Methoxy-vinyl)-cyclopropane. PubChem. --INVALID-LINK--
-
Engberts, J. B. F. N., et al. (2001). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activi. ResearchGate. --INVALID-LINK--
-
Patil, S. S., & Salunkhe, R. S. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. ResearchGate. --INVALID-LINK--
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. --INVALID-LINK--
-
Bakulev, V. A., et al. (2019). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. MDPI. --INVALID-LINK--
-
Melnikova, E. S., et al. (2023). 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. MDPI. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 4-Methyloxolane-2-Carboxylic Acid. BenchChem. --INVALID-LINK--
-
ChemScene. (n.d.). (1S,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid. ChemScene. --INVALID-LINK--
-
Wang, Z., et al. (2014). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. --INVALID-LINK--
-
Fun, H.-K., et al. (2006). 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile. ResearchGate. --INVALID-LINK--
-
Engberts, J. B. F. N., et al. (2001). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Skowronska, A., & Gancarz, R. (2010). Asymmetric synthesis of a cyclopropanecarboxylic acid derivative – the potential agonist/antagonist of GABA receptors. ResearchGate. --INVALID-LINK--
-
PubChem. (n.d.). 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. PubChem. --INVALID-LINK--
References
- 1. 1-(2-METHOXY-PHENYL)-CYCLOPROPANECARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]
avoiding racemization during derivatization of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Welcome to the technical support guide for the derivatization of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this chiral molecule while preserving its stereochemical integrity. Here, we address common challenges and provide in-depth, field-proven solutions to prevent racemization during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I performed an amide coupling reaction with this compound and my final product is a racemic mixture. What is the likely cause?
Answer:
Racemization during amide coupling of a chiral carboxylic acid like this compound is a common and frustrating issue. The primary culprit is the formation of an achiral intermediate, which allows for the loss of stereochemical information at the chiral center.
Core Mechanism of Racemization:
The most prevalent pathway for racemization in this context is through the formation of an oxazolone (also known as an azlactone) intermediate. This occurs when the carboxylic acid is activated for coupling. The mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: Reagents like carbodiimides (e.g., DCC, EDC) activate the carboxyl group, making it a better leaving group.[1][2]
-
Intramolecular Cyclization: The activated carboxyl group can be attacked by the lone pair of electrons on the nitrogen of an adjacent amide bond (if the carboxylic acid is N-acylated) or by the oxygen of the carbonyl group itself under certain conditions, leading to the formation of a planar, achiral oxazolone ring.[3][4]
-
Loss of Chirality: The proton on the chiral carbon (the α-proton) of the oxazolone is acidic and can be easily removed by a base present in the reaction mixture (e.g., the amine reactant or a tertiary amine base like triethylamine).[3] This deprotonation forms a planar, achiral enolate intermediate.
-
Reprotonation: Subsequent reprotonation of the enolate can occur from either face with equal probability, leading to a 50:50 mixture of both enantiomers—a racemic mixture.[5][6]
Troubleshooting Steps:
-
Choice of Coupling Reagent: Avoid using carbodiimides alone, as they are known to promote oxazolone formation. Instead, use them in combination with additives that suppress racemization.[1]
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial.[7] They react with the activated carboxylic acid to form an active ester that is more reactive towards the amine and less prone to cyclizing into an oxazolone.
-
Solvent and Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of oxazolone formation and subsequent racemization. The choice of solvent can also play a role; polar aprotic solvents like DMF or DCM are common.
-
Base Selection: The basicity and steric hindrance of the base used can significantly impact racemization.[7] Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA), as TEA is more likely to deprotonate the oxazolone intermediate.
Question 2: What are the best derivatization methods for this compound to form amides while minimizing racemization?
Answer:
To form amides from this compound with minimal racemization, the key is to choose a method that either avoids the formation of highly reactive, racemization-prone intermediates or proceeds at a rate of amidation that significantly outpaces the rate of racemization.
Recommended Methods:
-
Carbodiimide Coupling with Additives: This is a widely used and effective method.[1]
-
Reagents: Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in combination with an additive like HOBt, HOAt, or Oxyma.[2][7]
-
Why it works: The additive intercepts the O-acylisourea intermediate formed from the carboxylic acid and the carbodiimide, creating an active ester. This active ester is less susceptible to forming the oxazolone intermediate and reacts efficiently with the amine.[7]
-
-
Uronium/Aminium or Phosphonium-Based Reagents: These reagents are often considered superior for suppressing racemization, especially in peptide synthesis.[1]
-
Examples: HATU, HBTU, and PyBOP are common examples.
-
Why it works: These reagents rapidly convert the carboxylic acid into an active ester (often the HOBt or HOAt ester), which then reacts with the amine. The activation is fast and efficient, minimizing the lifetime of any potentially racemizable intermediates.[]
-
-
Acyl Halide Formation under Mild Conditions: Converting the carboxylic acid to an acyl chloride or fluoride can be effective if done carefully.
-
Reagents: Use oxalyl chloride or thionyl chloride at low temperatures, or milder reagents like cyanuric chloride.
-
Why it works: Acyl halides are highly reactive towards amines. The key is to perform the reaction at a low temperature and add the amine immediately after the formation of the acyl halide to prevent side reactions and potential racemization.
-
Comparison of Common Coupling Reagents for Amide Formation:
| Coupling Reagent Combination | Relative Cost | Racemization Risk | Byproduct Removal | Key Considerations |
| EDC / HOBt | Moderate | Low | Water-soluble | A classic and reliable choice.[9][10] |
| DCC / HOBt | Low | Low | Dicyclohexylurea (DCU) is a precipitate | DCU filtration can be cumbersome. |
| HATU / DIPEA | High | Very Low | Water-soluble | Highly efficient, often used for difficult couplings.[] |
| PyBOP / DIPEA | High | Very Low | Water-soluble | Another excellent choice for sensitive substrates. |
| Acyl Chloride (from SOCl₂) / Amine | Very Low | Moderate to High | Gaseous (SO₂, HCl) | Harsh conditions can lead to racemization. |
Question 3: Does the structure of this compound itself present any unique challenges for derivatization?
Answer:
Yes, the structure of this compound has specific features that can influence derivatization reactions.
-
Steric Hindrance: The cyclopropane ring and the ortho-methoxyphenyl group create significant steric bulk around the carboxylic acid functional group.[11][12][13] This steric hindrance can slow down the rate of reaction with derivatizing agents and incoming nucleophiles (like amines).[14] Consequently, more forcing conditions (higher temperatures, longer reaction times) might be perceived as necessary, which in turn increases the risk of racemization.
-
Electronic Effects: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring, though its direct electronic effect on the carboxylic acid is less pronounced.
Workflow for Optimizing a Non-Racemizing Derivatization:
Experimental Protocol: Racemization-Resistant Amide Coupling using HATU
This protocol is designed to minimize racemization for sterically hindered chiral carboxylic acids.
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Add the amine (1.1 eq), followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Add a solution of HATU (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Chiral Analysis:
-
Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.[15]
-
References
- 1. hepatochem.com [hepatochem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of steric hindrance on the rates and kinetic isotope effects of the reactions of 1-nitro-1-(4-nitrophenyl)alkanes with TBD and MTBD bases in THF - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Efficacy Analysis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid and Classical Ethylene Inhibitors
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Executive Summary
Ethylene is a pivotal gaseous phytohormone that governs a vast array of physiological processes, from seed germination to fruit ripening and senescence.[1] The ability to modulate ethylene biosynthesis or perception is of immense value in both agricultural and research settings. This guide provides a comprehensive comparison of the efficacy and mechanisms of action of established ethylene inhibitors—specifically the biosynthesis inhibitor Aminoethoxyvinylglycine (AVG) and the perception inhibitor 1-Methylcyclopropene (1-MCP)—against the putative action of a novel compound, 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. While empirical data for this specific methoxyphenyl derivative is not publicly available, we will proceed by treating it as a representative of the cyclopropane carboxylic acid class, which has been shown in silico to potentially inhibit ethylene biosynthesis.[2][3] This document establishes a framework for its evaluation, explaining the causal logic behind experimental design and providing validated protocols for a robust comparative analysis.
The Central Role of Ethylene: Biosynthesis and Signaling Pathways
A foundational understanding of how ethylene is produced and perceived is critical to appreciating the distinct mechanisms of the inhibitors under review.
The Ethylene Biosynthesis Pathway (Yang Cycle)
Ethylene synthesis is a tightly regulated two-step process originating from the amino acid methionine.[4] The key regulatory step is the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by the enzyme ACC synthase (ACS).[5][6] ACC is then converted to ethylene by ACC oxidase (ACO).[4][7]
// Inhibitors AVG_AOA [label="AVG & AOA\n(Inhibitors)", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Putative [label="Putative Target for:\n1-(2-Methoxyphenyl)cyclopropane-\n1-carboxylic acid", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathway Met -> SAM [label=" SAM Synthetase", fontcolor="#5F6368"]; SAM -> ACC [label=" ACC Synthase (ACS)\n(Rate-Limiting Step)", fontcolor="#5F6368"]; ACC -> Ethylene [label=" ACC Oxidase (ACO)", fontcolor="#5F6368"];
// Inhibition AVG_AOA -> "SAM" [arrowhead=T, style=dashed, color="#EA4335", penwidth=2, label=" Inhibit", fontcolor="#EA4335"]; Putative -> "ACC" [arrowhead=T, style=dashed, color="#EA4335", penwidth=2, label=" Inhibit", fontcolor="#EA4335"]; } ends_dot Figure 1: The ethylene biosynthesis pathway, highlighting the points of inhibition for biosynthesis inhibitors.
The Ethylene Signaling Pathway
Ethylene perception occurs at receptors located on the endoplasmic reticulum (ER) membrane, such as ETR1 and ERS1.[1][8] In the absence of ethylene, these receptors activate the CTR1 kinase, which in turn represses a downstream protein, EIN2.[9][10] When ethylene binds to the receptors, this repression is lifted: CTR1 becomes inactive, allowing EIN2 to activate a cascade that leads to the stabilization of transcription factors (EIN3/EILs) and the expression of ethylene-responsive genes.[9][11]
// "No Ethylene" Pathway Receptor -> CTR1 [label="Activates", fontcolor="#5F6368"]; CTR1 -> EIN2_inactive [label="Represses", arrowhead=T, style=dashed, color="#EA4335", penwidth=2, fontcolor="#EA4335"]; EIN2_inactive -> EIN3 [style=invis]; EIN3 -> Response [style=invis];
// Inhibition MCP -> Receptor [label="Blocks Binding", arrowhead=T, style=dashed, color="#EA4335", penwidth=2, fontcolor="#EA4335"]; Ethylene -> Receptor [style=invis];
// Annotation label = "\nCondition: No Ethylene OR Presence of 1-MCP"; fontsize=14; fontcolor="#202124"; } ends_dot Figure 2: The ethylene signaling pathway in the absence of ethylene or presence of a perception inhibitor like 1-MCP.
Profiles of Ethylene Inhibitors
Biosynthesis Inhibitors: AVG & AOA
-
Mechanism of Action: Aminoethoxyvinylglycine (AVG) and Aminooxyacetic acid (AOA) are potent inhibitors of ethylene biosynthesis.[12][[“]] They act as competitive inhibitors of ACC synthase (ACS), the enzyme that performs the rate-limiting step in the Yang Cycle.[6][14][15] By blocking the conversion of SAM to ACC, they effectively starve the pathway of its key precursor, leading to a dramatic reduction in ethylene production.[16]
-
Application: Applied as a solution (e.g., foliar spray or in growth media), AVG is used commercially to delay fruit ripening and reduce pre-harvest fruit drop.[15][17]
-
Scientific Utility: In research, AVG and AOA are invaluable for dissecting processes that are dependent on de novo ethylene synthesis.
Perception Inhibitor: 1-Methylcyclopropene (1-MCP)
-
Mechanism of Action: 1-MCP is a gaseous cyclopropene derivative that is structurally similar to ethylene.[18] Its mode of action is to bind competitively and irreversibly to the ethylene receptors on the ER membrane.[18][19][20] This binding event blocks ethylene from activating its own signaling cascade, rendering the tissue insensitive to both endogenous and exogenous ethylene for a period.[21][22]
-
Application: 1-MCP is widely used commercially to extend the post-harvest shelf life of fruits, vegetables, and cut flowers.[18][21] It is applied as a gas in enclosed spaces like storage rooms or shipping containers.
-
Scientific Utility: 1-MCP is a powerful tool to study ethylene-dependent responses without altering the upstream biosynthesis pathway.[23]
Putative Inhibitor: this compound
-
Hypothesized Mechanism of Action: Based on studies of structurally related cyclopropane carboxylic acid derivatives, this compound is hypothesized to function as an ethylene biosynthesis inhibitor.[2][3] Molecules like trans-2-phenylcyclopropane-1-carboxylic acid are structural analogs of ACC.[2] In silico docking studies on similar compounds suggest a high binding affinity for ACC oxidase (ACO), the final enzyme in the biosynthesis pathway.[3] Therefore, the most probable mechanism is the competitive inhibition of ACO, preventing the conversion of ACC to ethylene.
Comparative Efficacy Overview
The choice of an inhibitor depends entirely on the experimental or commercial objective. The following table provides a high-level comparison based on their distinct mechanisms.
| Feature | AVG / AOA | 1-Methylcyclopropene (1-MCP) | This compound |
| Inhibition Class | Biosynthesis | Perception (Action) | Biosynthesis (Putative) |
| Molecular Target | ACC Synthase (ACS)[12][14] | Ethylene Receptors (e.g., ETR1)[18][20] | ACC Oxidase (ACO) (Hypothesized)[3] |
| Effect on Plant | Reduces/eliminates ethylene production. | Renders tissue insensitive to ethylene. | Reduces/eliminates ethylene production. |
| Application Form | Aqueous Solution | Gas | Aqueous Solution |
| Reversibility | Reversible (effect diminishes as compound is metabolized) | Irreversible (new receptor synthesis required to restore sensitivity)[19] | Likely Reversible |
| Use Case | Preventing ethylene-triggered events by stopping production. | Protecting tissue from existing ethylene. | Preventing ethylene-triggered events by stopping production. |
Experimental Protocol: The Arabidopsis Triple Response Bioassay
To empirically determine and compare the efficacy of these inhibitors, a standardized, self-validating bioassay is required. The "triple response" of etiolated (dark-grown) Arabidopsis thaliana seedlings is the gold standard. In the presence of ethylene, seedlings exhibit a characteristic phenotype: inhibited root and hypocotyl elongation, radial swelling of the hypocotyl, and an exaggerated apical hook.[9] An effective inhibitor will reverse this phenotype.
Causality Behind Experimental Choices:
-
Etiolation (Dark Growth): Seedlings are grown in complete darkness to prevent light-induced developmental pathways (photomorphogenesis) from masking the effects of ethylene. This ensures the observed phenotype is a direct result of ethylene signaling.
-
Sterile Technique: All media, seeds, and containers must be sterile to prevent microbial growth, as many microbes can produce ethylene and confound the results.
-
ACC as Ethylene Source: Instead of applying ethylene gas, its direct precursor, ACC, is added to the media. This allows for precise concentration control and tests the efficacy of biosynthesis inhibitors (which act upstream or downstream of ACC) and perception inhibitors alike.
-
Stratification: Seeds are cold-treated to break dormancy and ensure uniform germination.
Step-by-Step Methodology:
-
Media Preparation: Prepare half-strength Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar. Autoclave and cool to ~50-60°C.
-
Inhibitor & ACC Addition: In a sterile hood, aliquot the molten media into sterile petri dishes. Add the test compounds from sterile-filtered stock solutions to achieve the desired final concentrations.
-
Control: No additions.
-
Ethylene Response Control: 10 µM ACC.
-
Test Plates (AVG): 10 µM ACC + varying concentrations of AVG (e.g., 0.1, 1, 10 µM).
-
Test Plates (Novel Compound): 10 µM ACC + varying concentrations of this compound.
-
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 50% bleach solution with a drop of Tween-20, and rinsing 5 times with sterile distilled water.
-
Plating: Resuspend the sterile seeds in sterile 0.1% agar and plate ~15-20 seeds in a line on each petri dish.
-
Stratification: Seal the plates with breathable tape and wrap in aluminum foil. Store at 4°C for 2-4 days.
-
1-MCP Gaseous Treatment: For 1-MCP, plate seeds on media containing only 10 µM ACC. Place the unsealed plates inside an airtight container (e.g., a desiccator jar). Inject 1-MCP gas to a final concentration (e.g., 1 µL/L) and seal the chamber.
-
Incubation: Place all plates (foil-wrapped and the 1-MCP chamber) vertically in a 22-24°C incubator for 3-4 days in complete darkness.
-
Data Acquisition & Analysis: After incubation, unwrap plates and immediately photograph the seedlings. Measure the length of the hypocotyls and roots using image analysis software (e.g., ImageJ). An effective inhibitor will show a dose-dependent increase in hypocotyl and root length compared to the "Ethylene Response Control" plate.
Conclusion and Future Directions
The established inhibitors, AVG and 1-MCP, represent two distinct and highly effective strategies for controlling ethylene-mediated processes. AVG acts by depleting the source of ethylene, while 1-MCP creates a protective shield against its effects. The novel compound, this compound, represents a promising candidate for a new class of biosynthesis inhibitors, likely targeting the final step of ethylene production at the ACC oxidase enzyme.
Its efficacy relative to AVG must be determined empirically using standardized protocols such as the triple response assay detailed herein. Such an analysis would quantify its IC50 (half-maximal inhibitory concentration) and reveal its potential for commercial and research applications. Further studies should also include direct measurement of ethylene evolution from treated plant tissues via gas chromatography to confirm its proposed mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. ffhdj.com [ffhdj.com]
- 3. ffhdj.com [ffhdj.com]
- 4. portlandpress.com [portlandpress.com]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. esalq.usp.br [esalq.usp.br]
- 7. Ethylene (plant hormone) - Wikipedia [en.wikipedia.org]
- 8. Ethylene signal transduction and signaling roles-A Review [arccjournals.com]
- 9. Ethylene signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. Aminoethoxy-vinylglycine (AVG) and aminooxyacetic acid (AOA) block the conversion of AdoMet to ACC. AVG and AOA are known to inhibit enzymes that use the cofactor pyridoxal phosphate. The cobalt ion (Co2+) is also an inhibitor of the ethylene biosynthetic pathway, blocking the conversion of ACC to ethylene by ACC oxidase, the last step in ethylene biosynthesis -triyambak.org - Triyambak Life Sciences [triyambak.org]
- 15. maxapress.com [maxapress.com]
- 16. Inhibition of Ethylene Synthesis in Tomato Plants Subjected to Anaerobic Root Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. curresweb.com [curresweb.com]
- 18. 1-Methylcyclopropene - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of 1-methylcyclopropene (1-MCP) in regulating ethylene signal transduction and its role in stress responses: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Inhibition of the ethylene response by 1-MCP in tomato suggests that polyamines are not involved in delaying ripening, but may moderate the rate of ripening or over-ripening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hort [journals.ashs.org]
<
A Senior Application Scientist's Guide to Understanding Structure-Property Relationships
In the landscape of medicinal chemistry and drug development, the nuanced interplay between a molecule's three-dimensional structure and its physicochemical properties is a critical determinant of its biological activity. The cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational constraints and electronic properties to molecules, making it a privileged scaffold in the design of novel therapeutics.[1][2] This guide provides an in-depth structural comparison of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid with a curated set of its analogs, offering insights into how subtle molecular modifications can profoundly influence key structural and electronic parameters.
This analysis is tailored for researchers, scientists, and drug development professionals, providing not only a comparative overview but also the experimental and computational methodologies required to perform such an analysis. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.
The Core Structure: this compound
The parent compound, this compound, presents a fascinating case study in molecular architecture. The molecule integrates a rigid cyclopropane ring, a phenyl group substituted with an electron-donating methoxy group at the ortho position, and a carboxylic acid moiety. This specific arrangement gives rise to a distinct set of structural and electronic features that serve as a baseline for our comparison.
Key Structural Features:
-
Cyclopropane Ring: The inherent strain of the cyclopropane ring influences bond angles and lengths, and its electronic character can resemble that of a double bond.[2] This rigidity conformationally restricts the substituents.
-
Aromatic Ring Orientation: The spatial relationship between the phenyl ring and the cyclopropane ring is a key determinant of the molecule's overall shape and potential for intermolecular interactions.
-
Carboxylic Acid Conformation: The carboxylic acid group can adopt different conformations, primarily the syn and anti arrangements of the O=C-O-H dihedral angle.[3][4][5] The syn conformation is generally more stable due to potential intramolecular hydrogen bonding.[3]
-
Intramolecular Interactions: The ortho-methoxy group can potentially engage in intramolecular hydrogen bonding with the carboxylic acid proton, further influencing its conformation and acidity.
Comparative Structural Analysis with Related Compounds
To understand the structure-property relationships, we will compare the parent compound with a series of analogs. These analogs have been chosen to systematically probe the effects of substituent position, the nature of the substituent, and modifications to the core scaffold.
| Compound | Key Structural Variation | Expected Impact on Physicochemical Properties |
| Parent Compound: this compound | - | Baseline for comparison. |
| Analog 1: 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | Methoxy group at the para position. | Altered electronic effect of the methoxy group on the aromatic ring and carboxylic acid. Reduced potential for direct intramolecular hydrogen bonding between the methoxy group and the carboxylic acid. This may influence acidity (pKa) and lipophilicity (LogP). |
| Analog 2: 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid | Carboxylic acid and methoxyphenyl groups are on adjacent carbons of the cyclopropane ring. | Introduces cis/trans isomerism, significantly changing the spatial relationship between the substituents. This will affect molecular shape, dipole moment, and potential for intermolecular interactions. |
| Analog 3: 1-Phenylcyclopropane-1-carboxylic acid | Lack of the methoxy substituent. | Serves as a control to evaluate the electronic and steric contribution of the methoxy group. Likely to have a different pKa and LogP compared to the methoxy-substituted analogs. |
| Analog 4: 1-(2-Methoxybenzyl)cyclopropane-1-carboxylic acid | Methylene spacer between the phenyl ring and the cyclopropane ring. | Increased conformational flexibility due to the rotatable bond. This will lead to a wider range of accessible conformations and may impact binding affinity to biological targets. |
Experimental and Computational Methodologies for Structural Elucidation
A comprehensive understanding of molecular structure requires a multi-faceted approach, combining experimental techniques with computational modeling.
X-Ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[6][7][8] It allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a static snapshot of the molecule's preferred conformation.
Experimental Protocol: Growing X-Ray Quality Crystals of Small Organic Molecules
-
Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[9]
-
Solvent Selection: Screen a variety of solvents to find one in which the compound is moderately soluble.[9][10] A solvent in which the compound is too soluble will likely yield small crystals, while a solvent in which it is poorly soluble may not allow for crystal growth at all.[9]
-
Crystallization Method - Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in the chosen solvent.
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent.[9]
-
Store the container in a vibration-free environment.
-
-
Crystallization Method - Vapor Diffusion:
-
Dissolve the compound in a solvent in which it is readily soluble.
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a small amount of a less volatile "anti-solvent" in which the compound is insoluble, but which is miscible with the first solvent.
-
Over time, the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.[7]
-
-
Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the solution using a loop and mount them for X-ray diffraction analysis.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure in solution.[11] While 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, 2D NMR techniques are essential for unambiguously assigning the complete structure, especially for complex molecules with overlapping signals.[11]
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.[11]
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons present.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.[11]
-
-
Data Analysis: Integrate the information from all spectra to piece together the molecular structure. For cyclopropane derivatives, pay close attention to the unique chemical shifts of the cyclopropyl protons, which are often found in the upfield region of the spectrum due to the ring's magnetic anisotropy.[12][13][14]
Computational Modeling
Computational chemistry provides valuable insights into molecular structure, energetics, and properties that may be difficult to probe experimentally. Quantum mechanical (QM) calculations and molecular dynamics (MD) simulations can be used to explore conformational landscapes and predict physicochemical properties.[3][4][5]
Workflow: Conformational Analysis using Computational Methods
Caption: A typical workflow for computational conformational analysis.
-
Structure Preparation: Generate a 3D structure of the molecule from its 2D representation.
-
Conformational Search: Systematically or stochastically rotate rotatable bonds to generate a diverse set of possible conformations.
-
Geometry Optimization and Energy Calculation: For each conformation, perform a geometry optimization and calculate its energy using an appropriate level of theory (e.g., Density Functional Theory for QM calculations or a suitable force field for MM/MD).[3] This will identify the low-energy, stable conformations.
-
Property Calculation: For the lowest energy conformers, calculate key physicochemical properties such as pKa, LogP, and dipole moment.
-
Analysis: Analyze the relative energies of the conformers to understand the conformational preferences of the molecule. Compare the calculated properties across the different analogs.
Structure-Activity Relationship (SAR) Insights
The structural variations among the analogs can have significant implications for their biological activity. For instance, the position of the methoxy group in this compound versus 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid can alter the molecule's electrostatic potential surface, which is crucial for recognition and binding to a biological target. The introduction of a methylene spacer in 1-(2-Methoxybenzyl)cyclopropane-1-carboxylic acid increases flexibility, which could be beneficial or detrimental to binding affinity, depending on the target's active site.
Studies on related 2-phenylcyclopropane carboxylic acids as enzyme inhibitors have shown that modifications aimed at improving cell permeability are crucial for translating in vitro potency to in vivo efficacy.[15] Therefore, understanding how the structural changes in our series of analogs affect properties like lipophilicity and polar surface area is paramount.
Conclusion
This guide has provided a framework for the comparative structural analysis of this compound and its analogs. By employing a combination of experimental techniques like X-ray crystallography and NMR spectroscopy, alongside computational modeling, researchers can gain a deep understanding of the structure-property relationships that govern the behavior of these molecules. These insights are invaluable for the rational design of new compounds with optimized properties for drug development and other applications. The provided protocols and workflows serve as a practical starting point for conducting such analyses with scientific rigor and integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Conformational Equilibrium of Carboxylic Acid via Quantum Mechanical and Molecular Dynamics Studies on Acetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. azolifesciences.com [azolifesciences.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. journals.iucr.org [journals.iucr.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Analytical Methods for 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Introduction
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity and potency is paramount for the safety and efficacy of the final drug product. This necessitates the development and validation of robust analytical methods. This guide provides a comprehensive comparison of analytical techniques for the quantitative determination of this compound, offering insights into method selection, validation, and implementation based on established scientific principles and regulatory expectations. The validation of these analytical procedures is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for ensuring that analytical methods are suitable for their intended purpose.
Core Analytical Techniques: A Comparative Overview
The primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods can also be employed for qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most widely used techniques for the analysis of non-volatile and thermally labile compounds like this compound. Both methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Key Differences and Advantages:
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 500 - |
A-Scientist's-Guide-to-Navigating-Cross-Reactivity-of-1-(2-Methoxyphenyl)cyclopropane-1-carboxylic-acid
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the specificity of a chemical probe is paramount. This guide provides an in-depth technical analysis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, a compound of interest in various biological contexts. We will explore its potential for cross-reactivity in common biological assays, compare its performance with relevant alternatives, and provide detailed experimental protocols to empower researchers to validate their findings and ensure the integrity of their results.
Introduction to this compound and Its Biological Significance
This compound and its structural analogs are recognized for their interaction with various biological targets. Notably, derivatives of cyclopropane carboxylic acid have been investigated as inhibitors of ethylene biosynthesis in plants by targeting 1-aminocyclopropane-1-carboxylic acid oxidase (ACO).[1][2] This interaction highlights the potential for these small molecules to modulate enzymatic activity. Given its structural features, including a cyclopropane ring and a methoxyphenyl group, understanding the broader biological activity profile of this compound is crucial for its application as a specific chemical tool.
The presence of a carboxylic acid moiety suggests potential interactions with a range of biological targets, including enzymes and receptors that recognize this functional group.[3] Therefore, a thorough evaluation of its selectivity is essential to avoid misinterpretation of experimental outcomes due to off-target effects.[4][5][6]
Understanding Potential Cross-Reactivity: A Mechanistic Overview
Cross-reactivity in biological assays occurs when a compound interacts with targets other than the intended one, leading to potential misinterpretation of results.[7] For a small molecule like this compound, this can manifest in several ways:
-
Structural Similarity to Endogenous Ligands: The molecule may mimic the structure of natural ligands for various receptors or enzymes.
-
Non-specific Interactions: Physicochemical properties of the compound can lead to non-specific binding to proteins or assay components, a common issue with many small molecule inhibitors.[4]
-
Metabolic Transformation: Cellular enzymes may modify the compound, creating metabolites with different activity profiles.
Signaling Pathways of Interest
Given the structural alerts within this compound, it is prudent to consider its potential to interfere with common signaling pathways. For instance, molecules with similar scaffolds have been explored for their effects on pathways regulated by enzymes amenable to inhibition by carboxylic acid-containing compounds.
Caption: Potential interaction of the test compound with its intended target and off-targets, leading to both expected and unintended cellular responses.
Comparative Analysis of Cross-Reactivity
To provide a practical context, we will compare the hypothetical cross-reactivity profile of this compound with two other structurally related compounds that might be used as alternatives or controls in biological assays:
-
Comparator A: 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid [8][9] (Isomer)
-
Comparator B: 2-Phenylcyclopropane-1-carboxylic acid [2] (Analog with a different substitution pattern)
Table 1: Hypothetical Binding Affinity (Kd, µM) in a Panel of Kinases
| Compound | Target Kinase A (Intended) | Off-Target Kinase B | Off-Target Kinase C |
| This compound | 0.5 | 15 | > 50 |
| Comparator A | 0.8 | 12 | > 50 |
| Comparator B | 2.1 | 25 | 45 |
This data is illustrative and should be experimentally determined.
Table 2: Hypothetical Functional Activity (IC50, µM) in Cellular Assays
| Compound | Cell-Based Assay for Target A | Cytotoxicity Assay (e.g., MTT)[10] | Off-Target Pathway Reporter Assay |
| This compound | 1.2 | > 100 | 35 |
| Comparator A | 1.5 | > 100 | 30 |
| Comparator B | 5.8 | 85 | 55 |
This data is illustrative and should be experimentally determined.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of your research, it is crucial to experimentally determine the selectivity of this compound. Below are detailed protocols for key assays.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A stepwise workflow for the comprehensive evaluation of compound cross-reactivity.
Protocol 1: In Vitro Kinase Panel Screen
Rationale: This biochemical assay provides a broad overview of the compound's interaction with a diverse set of kinases, a common source of off-target effects for many small molecules.
Materials:
-
This compound and comparator compounds
-
Kinase panel (e.g., DiscoverX KINOMEscan™)
-
Assay buffer
-
ATP
-
Substrate peptides
-
Detection reagents
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions to achieve the desired concentration range.
-
In a multi-well plate, combine the kinase, test compound, and substrate peptide in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the specific kinase (typically 30°C).[11]
-
Stop the reaction using a suitable quenching agent.[11]
-
Add the detection reagent and measure the signal (e.g., fluorescence, luminescence) according to the manufacturer's instructions.
-
Calculate the percent inhibition for each kinase at each compound concentration and determine the Kd or IC50 values.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
Rationale: This assay confirms that the compound interacts with its intended target within a cellular context, providing more physiologically relevant data than a purely biochemical assay.[5][6]
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
Procedure:
-
Seed the cells in a white, 96-well plate and incubate overnight.
-
Prepare a solution of the test compound and the NanoBRET™ tracer in Opti-MEM®.
-
Remove the growth medium from the cells and add the compound/tracer solution.
-
Incubate for the desired time at 37°C.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to the wells and read the luminescence at two wavelengths (donor and acceptor).
-
Calculate the NanoBRET™ ratio and plot the data to determine the IC50 for target engagement.
Protocol 3: Cellular Cytotoxicity Assay (MTT)
Rationale: This assay is a crucial counter-screen to ensure that the observed effects in cell-based assays are not due to general cytotoxicity.[10]
Materials:
-
Cell line of interest
-
This compound
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for the desired duration (e.g., 24-72 hours).
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).
Conclusion and Best Practices
The thorough investigation of cross-reactivity is a cornerstone of rigorous scientific research. For this compound, a multi-faceted approach that combines biochemical and cell-based assays is essential to confidently define its selectivity profile. Researchers are encouraged to:
-
Always include appropriate controls, such as structurally related but inactive compounds.
-
Employ orthogonal assays to confirm findings from a primary screen.
-
Be mindful of assay artifacts and perform necessary counter-screens.[4]
-
Publish all data, including negative results, to contribute to a more complete understanding of the compound's activity.
By adhering to these principles, the scientific community can ensure that this compound is used effectively and its biological effects are accurately interpreted.
References
- 1. ffhdj.com [ffhdj.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
- 7. Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 12461954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 85575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mechanistic Insights into Angiotensin I-Converting Enzyme Inhibitory Tripeptides to Decipher the Chemical Basis of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid
Introduction: The Significance of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid in Modern Drug Discovery
The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, is now a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise positioning of substituents, enabling enhanced binding to biological targets and improved metabolic stability. Within this class of compounds, this compound stands out as a key building block in the synthesis of a variety of pharmacologically active agents. Its unique combination of a cyclopropyl core, a carboxylic acid for further functionalization, and a methoxy-substituted phenyl ring makes it a valuable intermediate in the development of novel therapeutics.
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data where available, and provide detailed protocols for key transformations. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route that best aligns with their specific project goals, considering factors such as yield, scalability, stereocontrol, and access to starting materials.
Comparative Analysis of Synthetic Strategies
The synthesis of 1-aryl-cyclopropanecarboxylic acids, including our target molecule, can be broadly approached through several distinct strategies. This section will benchmark the following key methods:
-
Transition Metal-Catalyzed Cyclopropanation
-
Intramolecular Cyclization Strategies
-
Simmons-Smith and Related Cyclopropanations
-
Kulinkovich Reaction and Subsequent Oxidation
-
Phase-Transfer Catalysis (PTC)
For each method, we will explore the core chemical principles, discuss the advantages and limitations, and present a summary of expected performance based on literature precedents for analogous systems.
Transition Metal-Catalyzed Cyclopropanation of 2-Methoxystyrene
This approach is one of the most direct methods for constructing the cyclopropane ring, involving the reaction of an alkene with a carbene precursor, typically a diazo compound, in the presence of a transition metal catalyst. For the synthesis of this compound, the logical starting materials are 2-methoxystyrene and an ethyl diazoacetate, followed by hydrolysis of the resulting ester.
Mechanistic Rationale
The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a metal carbene intermediate.[1][2] The diazo compound reacts with the rhodium(II) catalyst to extrude nitrogen gas and generate a highly reactive rhodium carbene. This electrophilic species then reacts with the alkene in a concerted fashion to deliver the carbene fragment and form the cyclopropane ring.[1][2] The choice of ligands on the rhodium catalyst is crucial for achieving high stereoselectivity.
Workflow Diagram
Caption: Rhodium-catalyzed cyclopropanation workflow.
Performance Benchmarking
| Parameter | Transition Metal-Catalyzed Cyclopropanation |
| Starting Materials | 2-Methoxystyrene, Ethyl Diazoacetate |
| Key Reagents | Rhodium(II) acetate or other Rh/Cu catalysts |
| Reported Yield | 60-95% (estimated for analogous systems)[3][4] |
| Purity | Generally high after chromatography |
| Reaction Time | 2-24 hours |
| Temperature | Room temperature to reflux |
| Scalability | Good, but cost of catalyst can be a factor |
| Advantages | Direct, high yielding, potential for enantioselectivity |
| Disadvantages | Use of potentially hazardous diazo compounds, catalyst cost |
Experimental Protocol (Representative)
Step 1: Synthesis of Ethyl 1-(2-methoxyphenyl)cyclopropane-1-carboxylate
-
To a solution of 2-methoxystyrene (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added a catalytic amount of dirhodium(II) tetraacetate (0.5-2 mol%).
-
A solution of ethyl diazoacetate (1.1-1.5 eq) in the same solvent is added dropwise to the reaction mixture at room temperature over a period of 2-4 hours.
-
The reaction is monitored by TLC for the disappearance of the starting materials.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the title ester.
Step 2: Hydrolysis to this compound
-
The purified ester is dissolved in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH or KOH).
-
The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried to yield the final product.
Intramolecular Cyclization
Intramolecular cyclization strategies offer a powerful alternative for the synthesis of cyclopropanes, often providing excellent control over stereochemistry. For our target molecule, a plausible approach involves the intramolecular SN2 reaction of a γ-halo-α-(2-methoxyphenyl) ester or nitrile.
Mechanistic Rationale
This method relies on the generation of a carbanion at the α-position to the activating group (ester or nitrile), which then acts as a nucleophile to displace a leaving group at the γ-position, forming the three-membered ring. The use of a strong, non-nucleophilic base is crucial for the efficient deprotonation without competing side reactions.
Workflow Diagram
References
A Comparative Guide to the In Vitro and In Vivo Activity of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid Derivatives as NMDA Receptor Antagonists
For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous testing and comparative analysis. This guide delves into the evaluation of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid derivatives, a class of compounds with significant potential as modulators of the N-methyl-D-aspartate (NMDA) receptor. Due to the limited publicly available data on this specific series, we will use the well-characterized cyclopropane derivative, (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), as a representative example to illustrate the experimental workflows and comparative analysis of in vitro versus in vivo activity.[1]
The rationale for focusing on NMDA receptor antagonism stems from the receptor's critical role in excitatory neurotransmission and its implication in various neurological disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases.[2][3][4] The cyclopropane motif offers a rigid scaffold that can confer high specificity and potency for its biological target.[5]
Understanding the Therapeutic Target: The NMDA Receptor
The NMDA receptor is a heterotetrameric ion channel that is gated by the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[4] Its overactivation leads to excessive calcium influx, triggering a cascade of neurotoxic events.[4] Consequently, antagonists of the NMDA receptor are of significant therapeutic interest. The activity of novel compounds like the this compound series is typically first characterized through a series of in vitro assays before proceeding to more complex in vivo models.
In Vitro Evaluation: Quantifying Potency and Selectivity
The initial assessment of a compound's activity is performed in controlled, isolated systems to determine its direct interaction with the target receptor and to establish a preliminary structure-activity relationship (SAR).
Experimental Protocols for In Vitro Assays
1. Radioligand Binding Assay: This assay quantifies the affinity of the test compound for the NMDA receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.
-
Methodology:
-
Prepare synaptic membrane fractions from rat brain tissue.
-
Incubate the membranes with a radiolabeled NMDA receptor ligand (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then convert it to Ki using the Cheng-Prusoff equation.
-
2. Electrophysiology (Patch-Clamp): This technique provides a functional measure of the compound's antagonist activity on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells expressing specific NMDA receptor subunits).[6]
-
Objective: To determine the potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive, channel blocking).
-
Methodology:
-
Establish whole-cell patch-clamp recordings from the target cells.
-
Apply NMDA and a co-agonist (glycine) to elicit an inward current.
-
Perfuse the cells with increasing concentrations of the test compound and measure the inhibition of the NMDA-evoked current.
-
Construct a concentration-response curve to determine the IC50.
-
3. Calcium Flux Assay: This is a high-throughput screening method to assess the functional antagonism of the NMDA receptor by measuring changes in intracellular calcium.[6]
-
Objective: To functionally screen compounds for NMDA receptor antagonist activity.
-
Methodology:
-
Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulate the cells with NMDA and glycine in the presence of various concentrations of the test compound.
-
Measure the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels.
-
Calculate the IC50 from the concentration-response curve.
-
Hypothetical In Vitro Data for this compound Derivatives
The following table presents hypothetical data for a series of derivatives to illustrate a typical SAR study.
| Compound | R-group Modification | Binding Affinity (Ki, nM) | Electrophysiology (IC50, nM) | Calcium Flux (IC50, nM) |
| Lead Compound | H | 50 | 75 | 120 |
| Derivative A | 4-Fluoro | 25 | 40 | 65 |
| Derivative B | 4-Chloro | 30 | 55 | 80 |
| Derivative C | 4-Methyl | 80 | 110 | 150 |
| Reference (PPDC) | N/A | 15 | 20 | 35 |
This data is illustrative and not based on actual experimental results for the named compounds.
In Vivo Evaluation: Assessing Efficacy and Safety in a Living System
Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profile in a whole organism. For NMDA receptor antagonists, anticonvulsant models are commonly employed.
Experimental Protocols for In Vivo Models
1. Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures.[7]
-
Objective: To determine the median effective dose (ED50) for preventing seizures.
-
Methodology:
-
Administer the test compound to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal or oral).
-
After a predetermined time, induce seizures by applying an electrical stimulus through corneal or auricular electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Calculate the ED50, the dose that protects 50% of the animals from the tonic extension.
-
2. Pentylenetetrazole (PTZ)-Induced Seizure Model: This chemoconvulsant model is sensitive to drugs that modulate GABAergic neurotransmission but can also detect the activity of NMDA receptor antagonists.[8]
-
Objective: To assess the anticonvulsant activity against clonic seizures.
-
Methodology:
-
Administer the test compound to rodents.
-
After a set time, inject a sub-convulsive or convulsive dose of PTZ.
-
Observe the animals for the onset and severity of clonic seizures.
-
Determine the ED50 for preventing or delaying the onset of seizures.
-
3. Rotarod Test (Neurological Deficit): This test is used to assess motor coordination and potential neurological side effects of the test compound.
-
Objective: To determine the median toxic dose (TD50) that causes motor impairment.
-
Methodology:
-
Train the animals to stay on a rotating rod.
-
Administer the test compound.
-
At various time points, place the animals on the rotarod and measure the latency to fall.
-
Calculate the TD50, the dose at which 50% of the animals fail the test.
-
Hypothetical In Vivo Data for this compound Derivatives
| Compound | MES (ED50, mg/kg) | PTZ (ED50, mg/kg) | Rotarod (TD50, mg/kg) | Protective Index (TD50/ED50) |
| Lead Compound | 15 | 25 | 45 | 3.0 |
| Derivative A | 8 | 12 | 50 | 6.25 |
| Derivative B | 10 | 18 | 48 | 4.8 |
| Derivative C | 25 | 40 | 60 | 2.4 |
| Reference (PPDC) | 5 | 9 | 30 | 6.0 |
This data is illustrative and not based on actual experimental results for the named compounds.
Bridging the Gap: Correlating In Vitro and In Vivo Activity
The ultimate goal of this phased testing is to establish a clear in vitro-in vivo correlation (IVIVC). A strong IVIVC is crucial for predicting clinical efficacy from preclinical data and for optimizing lead compounds.
For the hypothetical this compound series:
-
Potency Translation: Derivative A, with the highest in vitro potency (lowest Ki and IC50 values), also demonstrates the highest in vivo efficacy (lowest ED50 in MES and PTZ models). This suggests a good translation of target engagement to functional outcome.
-
Structure-Activity Relationship: The introduction of a small, electron-withdrawing group (fluoro) at the 4-position of the phenyl ring appears to enhance both in vitro and in vivo activity, while a larger, electron-donating group (methyl) is detrimental.
-
Therapeutic Window: The Protective Index (PI) is a critical measure of a drug's safety margin. Derivative A shows the most favorable PI, indicating a wider separation between its effective dose and the dose that causes motor impairment. This is a key consideration for progression to further development.
Visualizing the Path from Target to Therapy
The following diagrams illustrate the key concepts discussed in this guide.
Caption: NMDA receptor signaling and point of intervention.
Caption: Iterative drug discovery and development workflow.
Conclusion
The evaluation of this compound derivatives as NMDA receptor antagonists requires a systematic approach, beginning with in vitro assays to establish potency and selectivity, followed by in vivo studies to determine efficacy and safety. By carefully analyzing the structure-activity relationships and the correlation between in vitro and in vivo data, researchers can identify lead candidates with the potential for further development. While direct experimental data for this specific chemical series remains to be published, the methodologies and comparative frameworks outlined in this guide, using PPDC as a representative compound, provide a robust template for the assessment of novel NMDA receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid and its isomers
An In-depth Spectroscopic Guide to Distinguishing Isomers of Methoxy-Substituted Phenylcyclopropane Carboxylic Acids
Introduction
In the realm of medicinal chemistry and materials science, the precise structural characterization of molecular isomers is paramount. Isomers, while possessing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and material properties. This guide provides a comprehensive spectroscopic comparison of 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid and its positional isomers, 1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid and 1-(4-methoxyphenyl)cyclopropane-1-carboxylic acid. Understanding the nuanced differences in their spectral signatures is crucial for researchers in synthesis, quality control, and drug development to ensure the correct isomer is being utilized.
The position of the methoxy group on the phenyl ring significantly influences the electronic environment of the entire molecule. This, in turn, induces subtle yet measurable shifts in nuclear magnetic resonance (NMR) spectra, alters vibrational modes in infrared (IR) spectroscopy, and can lead to distinct fragmentation patterns in mass spectrometry (MS). This guide will delve into the theoretical underpinnings and practical application of these techniques for unambiguous isomer identification.
Experimental Methodologies
A standardized approach to sample preparation and data acquisition is critical for reproducible and comparable results. The following protocols outline the steps for acquiring NMR, IR, and Mass Spectra for the target analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.
-
¹H NMR Acquisition :
-
Utilize a 400 MHz (or higher) spectrometer.
-
Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.
-
Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.
-
Use a standard pulse program (e.g., zgpg30).
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Processing : Perform an ATR correction and baseline correction on the acquired spectrum.
Mass Spectrometry (MS) Protocol
-
Sample Preparation : Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization : Electrospray ionization (ESI) is a common technique for this class of compounds. The analysis can be performed in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.
-
Data Acquisition :
-
Infuse the sample solution into the mass spectrometer.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
For structural elucidation, perform tandem MS (MS/MS) on the parent ion of interest to induce fragmentation and record the resulting product ion spectrum.
-
Spectroscopic Comparison and Analysis
The key to distinguishing the three isomers lies in identifying the spectral features most sensitive to the position of the methoxy substituent.
¹H NMR Spectroscopy: The Aromatic Region as a Diagnostic Fingerprint
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most definitive information for isomer differentiation. The substitution pattern on the benzene ring dictates the multiplicity (splitting pattern) and chemical shifts of the aromatic protons.
Caption: Molecular structures of the ortho, meta, and para isomers.
-
This compound (Ortho isomer) : The aromatic region will be the most complex, showing four distinct multiplets due to the lack of symmetry. The proton ortho to the methoxy group will be the most shielded (furthest upfield), while the proton ortho to the carboxylic acid-bearing cyclopropyl group will be the most deshielded (furthest downfield).
-
1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid (Meta isomer) : This isomer will also display four signals in the aromatic region, but with a different splitting pattern and chemical shifts compared to the ortho isomer. A characteristic feature is often a singlet-like signal for the proton between the two substituents.
-
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (Para isomer) : Due to the C₂ symmetry of the para-substituted ring, the aromatic protons will appear as two distinct doublets (an AA'BB' system). This simple, symmetrical pattern is a hallmark of para-substitution and easily distinguishes it from the other two isomers.
Table 1: Expected ¹H NMR Aromatic Proton Chemical Shifts and Multiplicities
| Isomer Position | Aromatic Protons | Expected Multiplicity | Approximate Chemical Shift (ppm) |
| Ortho (2-) | 4 distinct protons | m, m, m, m | 6.8 - 7.4 |
| Meta (3-) | 4 distinct protons | m, m, m, m | 6.8 - 7.3 |
| Para (4-) | 2 sets of 2 equivalent protons | d, d (AA'BB') | ~6.9 and ~7.3 |
Note: The cyclopropyl and methoxy proton signals will show less significant variation between the isomers but can provide complementary information.
¹³C NMR Spectroscopy: Probing the Electronic Environment
The chemical shifts of the aromatic carbons in the ¹³C NMR spectrum are highly sensitive to the electronic effects of the substituents.
Caption: Experimental workflow for isomeric differentiation.
-
Ipso-Carbons : The carbon atom directly attached to the substituent (ipso-carbon) shows a significant chemical shift variation. The carbon bearing the methoxy group (C-O) will be highly deshielded, appearing around 155-160 ppm. The carbon bearing the cyclopropyl group will also have a characteristic shift.
-
Symmetry : Similar to ¹H NMR, the para isomer will show fewer signals in the aromatic region (four signals: C-ipso-cyclopropyl, C-ipso-methoxy, and two CH carbons) compared to the ortho and meta isomers, which will each exhibit six distinct aromatic carbon signals.
Table 2: Expected ¹³C NMR Aromatic Carbon Chemical Shifts
| Isomer Position | Number of Aromatic Signals | Approximate Chemical Shift Range (ppm) |
| Ortho (2-) | 6 | 110 - 160 |
| Meta (3-) | 6 | 112 - 160 |
| Para (4-) | 4 | 114 - 159 |
Infrared (IR) Spectroscopy: Vibrational Clues
While IR spectroscopy is generally less definitive than NMR for distinguishing these specific positional isomers, certain regions can offer corroborating evidence. The key vibrational bands to inspect are:
-
C=O Stretch (Carboxylic Acid) : A strong, sharp absorption expected around 1700-1725 cm⁻¹. The electronic nature of the ring can subtly influence this frequency.
-
O-H Stretch (Carboxylic Acid) : A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of carboxylic acids.
-
Aromatic C-H Bending (Out-of-Plane) : The pattern of weak bands in the 690-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring.
-
Ortho : A strong band around 750 cm⁻¹.
-
Meta : Bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.
-
Para : A single strong band in the 810-840 cm⁻¹ range.
-
Mass Spectrometry: Fragmentation Pathways
Under ESI-MS/MS conditions, the deprotonated molecules [M-H]⁻ will have the same m/z value. However, their fragmentation patterns upon collision-induced dissociation (CID) can differ. A primary fragmentation pathway for all isomers is the loss of CO₂ (44 Da) from the carboxylate anion. The relative stability of the resulting carbanion may vary slightly depending on the methoxy group's position, potentially leading to different relative abundances of fragment ions. However, distinguishing these isomers by MS/MS alone can be challenging and is best used in conjunction with NMR data.
Conclusion
The unambiguous identification of this compound and its meta and para isomers is most reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy stand out as the most powerful tools, providing definitive evidence of the substitution pattern through the analysis of chemical shifts and signal multiplicities in the aromatic region. FTIR spectroscopy, particularly the analysis of out-of-plane C-H bending vibrations, offers rapid and valuable confirmatory data. While mass spectrometry confirms the molecular weight, its utility in distinguishing these specific isomers is primarily supplementary. By employing the systematic approach and protocols outlined in this guide, researchers can confidently characterize their synthesized compounds, ensuring the integrity and validity of their scientific endeavors.
A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Introduction
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold, combined with the electronic properties of the methoxy-substituted phenyl ring, makes it an attractive moiety for designing novel therapeutic agents. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a detailed cost-benefit analysis of three prominent synthetic routes to this compound, offering insights into the practical considerations of each methodology.
Route 1: Alkylation of 2-Methoxyphenylacetonitrile
This classical approach involves a two-step sequence: the α-alkylation of 2-methoxyphenylacetonitrile with 1,2-dibromoethane to form the cyclopropane ring, followed by the hydrolysis of the nitrile group to the carboxylic acid.
Mechanism and Rationale
The reaction proceeds via the deprotonation of the benzylic carbon of 2-methoxyphenylacetonitrile with a strong base, typically sodium hydroxide, to form a resonance-stabilized carbanion. This nucleophile then undergoes an intramolecular SN2 reaction with 1,2-dibromoethane, first forming an intermediate which is then deprotonated again to facilitate the final ring-closing SN2 reaction to yield 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile. The subsequent hydrolysis of the nitrile, usually under acidic or basic conditions, affords the desired carboxylic acid. The use of readily available and inexpensive starting materials makes this route economically attractive.
Figure 1: Synthetic pathway for the alkylation route.
Experimental Protocol
Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile
-
To a stirred solution of 2-methoxyphenylacetonitrile (1 equivalent) in a suitable solvent such as water or a phase-transfer solvent system, add a strong base like powdered sodium hydroxide (3.75 equivalents)[1].
-
Add 1,2-dibromoethane (1 equivalent) to the mixture.
-
Heat the reaction mixture, for example, on a steam bath, to initiate the cyclization[1]. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ether) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude nitrile product.
-
Purification can be achieved by distillation under reduced pressure or column chromatography.
Step 2: Hydrolysis to this compound
-
The crude 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile is refluxed with an aqueous solution of a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
The reaction is heated until the hydrolysis is complete, as monitored by TLC.
-
If basic hydrolysis is used, the reaction mixture is cooled and acidified with a strong acid (e.g., concentrated sulfuric acid) to precipitate the carboxylic acid[1].
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | High: The starting materials, 2-methoxyphenylacetonitrile and 1,2-dibromoethane, are commercially available and relatively inexpensive. For instance, 2-methoxyphenylacetonitrile can be purchased for approximately €459.00 per 500g, and 1,2-dibromoethane for around $105.00 per 1kg[2]. The use of common bases like sodium hydroxide and standard solvents further contributes to the low cost of this route. |
| Yield | Moderate to High: While specific yields for the 2-methoxy derivative are not readily available in the literature, similar syntheses of substituted 1-phenylcyclopropane carboxylic acids report good overall yields[3]. |
| Scalability | High: The reaction conditions are generally mild and do not require specialized equipment, making this route amenable to large-scale production. |
| Safety | Moderate: 1,2-dibromoethane is a toxic and carcinogenic substance that requires careful handling in a well-ventilated fume hood. The use of strong bases and acids also necessitates appropriate personal protective equipment. |
| Environmental Impact | Moderate: The use of organic solvents for extraction and purification contributes to the environmental footprint. The disposal of halogenated waste from 1,2-dibromoethane also needs to be considered. |
Route 2: Rhodium-Catalyzed Cyclopropanation
This modern approach utilizes a transition metal catalyst, typically a rhodium(II) complex, to facilitate the cyclopropanation of an alkene with a diazo compound. For the synthesis of the target molecule, this would likely involve the reaction of 2-methoxystyrene with ethyl diazoacetate.
Mechanism and Rationale
The reaction is initiated by the reaction of the rhodium(II) catalyst with the diazo compound to form a rhodium carbene intermediate. This highly reactive species then undergoes a concerted addition to the double bond of the alkene to form the cyclopropane ring. The use of chiral rhodium catalysts can enable enantioselective cyclopropanation, which is a significant advantage for pharmaceutical applications. However, the high cost of rhodium catalysts and the hazardous nature of diazo compounds are major considerations.
Figure 2: Synthetic pathway for the rhodium-catalyzed route.
Experimental Protocol
-
To a solution of 2-methoxystyrene (1 equivalent) and the rhodium(II) catalyst (typically 0.1-1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a solution of ethyl diazoacetate (1.1 equivalents) in the same solvent dropwise over several hours using a syringe pump.
-
The reaction is typically carried out at room temperature. The progress of the reaction is monitored by the disappearance of the diazo compound (colorimetric) or by TLC/GC analysis.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude ester is purified by column chromatography on silica gel.
-
The purified ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | Low: The primary cost driver for this route is the rhodium catalyst. Rhodium is a precious metal, and its catalysts are expensive. While catalyst loading is low, the initial investment can be substantial. Ethyl diazoacetate is also a relatively expensive reagent, with prices around $1,900 per 1kg[4]. |
| Yield | High: Rhodium-catalyzed cyclopropanations are known for their high efficiency and can provide excellent yields of the desired product[5][6][7]. |
| Scalability | Moderate: While the reaction itself is efficient, the handling of potentially explosive and toxic diazo compounds on a large scale presents significant safety challenges and may require specialized equipment and procedures[8][9]. The cost of the catalyst can also be a limiting factor for large-scale production. |
| Safety | Low: Ethyl diazoacetate is a toxic and potentially explosive compound, especially in the absence of a solvent. It should be handled with extreme caution. The development of in-situ generation methods for diazo compounds can mitigate some of these risks[8]. |
| Environmental Impact | Moderate: The use of organic solvents and the disposal of the rhodium catalyst (which needs to be recovered and recycled for economic viability) are the main environmental considerations. |
Route 3: Samarium-Promoted Cyclopropanation
This method involves the use of low-valent samarium, typically generated from samarium metal and an activator like diiodomethane or samarium(II) iodide, to effect the cyclopropanation of an α,β-unsaturated carboxylic acid. For the target molecule, this would involve the use of 2-methoxycinnamic acid as the starting material.
Mechanism and Rationale
The reaction is believed to proceed through the formation of a samarium carbenoid species, which then reacts with the double bond of the α,β-unsaturated acid to form the cyclopropane ring. A key advantage of this method is its high stereoselectivity[10][11]. However, the reaction requires stoichiometric amounts of the samarium reagent, which can be costly and generate significant metal waste.
Figure 3: Synthetic pathway for the samarium-promoted route.
Experimental Protocol
-
To a suspension of samarium powder (2 equivalents) in an anhydrous solvent like THF under an inert atmosphere, add diiodomethane (1 equivalent).
-
The mixture is typically stirred at room temperature until the formation of the active samarium reagent is complete.
-
A solution of 2-methoxycinnamic acid (1 equivalent) in THF is then added to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a dilute acid (e.g., HCl) and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization.
Cost-Benefit Analysis
| Factor | Analysis |
| Cost | Moderate: The cost of samarium metal and diiodomethane, while not as high as rhodium catalysts, is still a significant factor, especially given the stoichiometric quantities required. 2-Methoxycinnamic acid is a moderately priced starting material, with prices around $72.65 for 25g[12]. |
| Yield | Moderate to High: Samarium-promoted cyclopropanations can provide good to excellent yields of the desired products[13]. |
| Scalability | Low to Moderate: The use of stoichiometric amounts of samarium and the generation of significant amounts of inorganic waste can make this route less attractive for large-scale synthesis. The handling of pyrophoric samarium powder also requires care. |
| Safety | Moderate: Samarium powder can be pyrophoric and should be handled under an inert atmosphere. Diiodomethane is a toxic compound. |
| Environmental Impact | High: The generation of stoichiometric amounts of samarium-containing waste is a major environmental drawback of this method[14][15]. |
Comparison Summary
| Synthesis Route | Starting Materials | Key Reagents | Cost | Yield | Scalability | Safety | Environmental Impact |
| Alkylation of Nitrile | 2-Methoxyphenylacetonitrile, 1,2-Dibromoethane | NaOH | Low | Moderate-High | High | Moderate | Moderate |
| Rh-Catalyzed Cyclopropanation | 2-Methoxystyrene, Ethyl Diazoacetate | Rh(II) Catalyst | High | High | Moderate | Low | Moderate |
| Samarium-Promoted Cyclopropanation | 2-Methoxycinnamic acid | Samarium, Diiodomethane | Moderate | Moderate-High | Low-Moderate | Moderate | High |
Conclusion and Recommendations
For researchers and drug development professionals, the choice of synthetic route for this compound will depend on the specific priorities of the project.
-
For large-scale, cost-effective synthesis , the alkylation of 2-methoxyphenylacetonitrile is the most promising route. Its use of inexpensive starting materials and straightforward reaction conditions make it highly attractive for industrial applications, provided that the safety concerns associated with 1,2-dibromoethane are adequately addressed.
-
For rapid access to small quantities of the compound with high purity and potentially high enantiomeric excess (with chiral catalysts) , the rhodium-catalyzed cyclopropanation is an excellent choice. While the high cost of the catalyst and the hazards of diazo compounds are significant drawbacks, the high yields and efficiency may be justifiable for early-stage research and development where speed and purity are paramount.
-
The samarium-promoted cyclopropanation offers a good balance of yield and stereoselectivity but is hampered by its poor atom economy and significant waste generation. This route may be considered for specific applications where its unique reactivity and stereochemical control are essential, but it is less likely to be the preferred method for routine or large-scale synthesis.
Ultimately, a thorough evaluation of the available resources, safety infrastructure, and the specific goals of the synthesis will guide the selection of the most appropriate and beneficial route.
References
- 1. 1,2-dibromoethane 99% For Synthesis at 2076.80 INR in Mumbai | A. B. Enterprises [tradeindia.com]
- 2. 2-Methoxyphenylacetonitrile, 500 g, CAS No. 7035-03-2 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 3. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alkalisci.com [alkalisci.com]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 10. Stereospecific and highly stereoselective cyclopropanation reactions promoted by samarium - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. trans-2-Methoxycinnamic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid
For researchers and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides a detailed protocol for the proper disposal of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety principles and regulatory frameworks, reflecting a commitment to best practices in laboratory operations.
I. Hazard Assessment and Characterization
The foundational step in the safe disposal of any chemical is a thorough understanding of its potential hazards. Based on the hazard classifications of analogous compounds, this compound should be presumed to possess the following characteristics:
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
Given its carboxylic acid functionality, it should also be considered a potential corrosive, particularly in high concentrations or in the presence of moisture.
Table 1: Inferred Properties and Hazard Information for this compound
| Property | Value/Classification | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Inferred from[1][2] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1][2] |
| Physical State | Solid (presumed) | General for similar compounds |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon oxides under combustion | [1] |
II. Personal Protective Equipment (PPE) and Safe Handling
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye and Face Protection: Use chemical safety goggles and a face shield if there is a risk of splashing.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, chemical-resistant aprons or coveralls should be used.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
III. Disposal Workflow
The disposal of this compound must follow a structured workflow to ensure compliance and safety. This process begins with the characterization of the waste and culminates in its transfer to a licensed disposal facility.
Caption: Disposal Workflow for this compound
IV. Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
-
Determine the form of the waste: is it pure solid, a solution, or contaminated materials (e.g., filter paper, gloves)?
-
Segregate the waste at the point of generation. Do not mix it with other waste streams, especially incompatible materials like strong bases or oxidizing agents.
2. Containerization:
-
Select a container that is chemically compatible with carboxylic acids (e.g., a high-density polyethylene (HDPE) or glass container).
-
Ensure the container has a secure, leak-proof lid.
-
For liquid waste, do not fill the container to more than 80% of its capacity to allow for expansion.
3. Labeling:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "this compound".
-
Indicate the hazards: "Irritant," "Corrosive (potential)."
-
Record the date of accumulation.
4. Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills of solid material, carefully sweep it up and place it in the hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Wash the spill area with soap and water after cleanup.
-
In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
6. Final Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time according to institutional and local regulations, arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]
V. Regulatory Context
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3] While this specific compound may not be a "listed" hazardous waste, it likely exhibits characteristics of hazardous waste (e.g., corrosivity) and must be managed accordingly.[4] It is the generator's responsibility to make this determination.[5]
VI. Conclusion
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, protect the environment, and maintain compliance with all relevant regulations. A proactive and informed approach to chemical waste management is fundamental to the integrity of scientific research.
References
Personal protective equipment for handling 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid
Disclaimer
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. At the time of writing, a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific compound (CAS No. 74205-24-6) was not available from a primary chemical supplier. The following guidance is a synthesis of information from supplier data for the target compound and SDSs of structurally related compounds, including various substituted (methoxyphenyl)cyclopropane-carboxylic acids and general carboxylic acids.[1][2][3][4][5] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.
Hazard Identification and Risk Profile
This compound is classified with several key hazards based on available data.[6] Understanding these risks is the foundation for selecting appropriate Personal Protective Equipment (PPE).
Primary Hazards:
Structurally similar compounds are also noted as being harmful if swallowed.[3][7] As a solid, this compound may exist as a fine powder, posing a risk of airborne dust generation during handling.[8]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE is not merely a checklist but a dynamic response to the specific procedures being undertaken.
| PPE Category | Required Equipment & Specifications | Rationale for Use |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield: Goggles must meet ANSI Z87.1 standards or equivalent. A full-face shield must be worn over goggles during procedures with a high risk of splashing or dust generation (e.g., transferring large quantities, scraping vials).[8][9] | Protects against direct contact with airborne particles or splashes, which can cause serious eye irritation.[2][6] |
| Skin and Body Protection | Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[9][10] Gloves must be inspected for tears or holes before each use and changed immediately if contaminated. Double-gloving is advised for enhanced protection.[11] Laboratory Coat: A standard flame-resistant lab coat, fully buttoned, is required.[8][10] Full Coverage: Legs and feet must be covered with appropriate clothing and closed-toe, chemical-resistant shoes.[8][10] | Prevents skin irritation upon direct contact.[2][6] The lab coat and full-coverage clothing protect against incidental contact and minor spills. |
| Respiratory Protection | Engineering Controls: All weighing and manipulation of the solid compound must occur within a certified chemical fume hood to minimize inhalation of dust.[1][8] Respirator: If engineering controls are insufficient or during a large spill clean-up, a NIOSH-approved N95 dust respirator or higher is required to prevent respiratory irritation.[8][9] | Mitigates the risk of respiratory tract irritation from inhaling the fine powder.[2][6] A fume hood is the primary barrier; respirators are for supplemental or emergency use. |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond wearing PPE. It involves a systematic workflow from preparation to disposal, designed to minimize exposure at every step.
Preparation and Engineering Controls
-
Designate Area: All work with this compound must be performed in a designated area, clearly marked, within a laboratory.
-
Verify Ventilation: Before starting, ensure the chemical fume hood is operational and has a valid certification.[8]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, and place them inside the fume hood to minimize traffic in and out of the containment area.[8]
Safe Handling Workflow
The following diagram outlines the logical flow for handling the compound safely.
Caption: Experimental workflow for handling this compound.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If you feel unwell, call a poison center or doctor.[2]
-
Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[2][10] For large spills, evacuate the area and contact your institution's environmental health and safety department.[10] Ensure adequate ventilation and wear full PPE, including respiratory protection, during cleanup.[12]
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Unused Compound: The original container and any unused compound must be disposed of as hazardous chemical waste.[2]
-
Regulatory Compliance: Dispose of all waste in accordance with all applicable federal, state, and local environmental regulations.[1][5] Do not empty into drains or release into the environment.[1][2] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. This compound | 74205-24-6 [amp.chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. leelinework.com [leelinework.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
